molecular formula C11H24S B1360131 Decyl methyl sulfide CAS No. 22438-39-7

Decyl methyl sulfide

Cat. No.: B1360131
CAS No.: 22438-39-7
M. Wt: 188.38 g/mol
InChI Key: HKGUUZAACYBIID-UHFFFAOYSA-N
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Description

Decyl methyl sulfide is a useful research compound. Its molecular formula is C11H24S and its molecular weight is 188.38 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylsulfanyldecane
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InChI

InChI=1S/C11H24S/c1-3-4-5-6-7-8-9-10-11-12-2/h3-11H2,1-2H3
Source PubChem
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InChI Key

HKGUUZAACYBIID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24S
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DSSTOX Substance ID

DTXSID60176977
Record name Decyl methyl sulphide
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Molecular Weight

188.38 g/mol
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CAS No.

22438-39-7
Record name 1-(Methylthio)decane
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Record name Decyl methyl sulphide
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Record name Decyl methyl sulphide
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Record name Decyl methyl sulphide
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Foundational & Exploratory

Decyl methyl sulfide chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Decyl Methyl Sulfide: Properties, Structure, and Applications

Introduction

This compound, a member of the thioether (or sulfide) class of organosulfur compounds, is a linear, unsymmetrical sulfide characterized by a sulfur atom bridging a methyl group and a ten-carbon decyl chain. While seemingly simple, this molecule serves as a pivotal intermediate in the synthesis of specialized chemical products and offers a valuable model for studying the behavior of long-chain thioethers. Its unique combination of a non-polar alkyl tail and a polarizable, reactive sulfur center imparts properties that are leveraged in fields ranging from industrial surfactant manufacturing to materials science.

This technical guide provides a comprehensive overview of this compound for researchers, chemists, and drug development professionals. Moving beyond a simple data sheet, this document elucidates the core chemical principles governing its structure, reactivity, and application, grounding theoretical knowledge in practical, field-proven insights and methodologies. We will explore its molecular architecture, spectroscopic signature, key chemical transformations, and established synthetic protocols, offering a holistic understanding of this versatile chemical building block.

Part 1: Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are dictated by its molecular structure, comprising a long, flexible hydrocarbon chain and a divalent sulfur atom.

Chemical Identity

A consistent and unambiguous identification of this compound is crucial for research and regulatory purposes. The key identifiers are summarized below.

IdentifierValue
IUPAC Name 1-(Methylsulfanyl)decane[1][2]
Synonyms n-Decyl methyl sulfide, Decyl methyl sulphide, 2-Thiadodecane[2]
CAS Number 22438-39-7[1][2]
Molecular Formula C₁₁H₂₄S[1][2]
Molecular Weight 188.38 g/mol [1][2]
InChIKey HKGUUZAACYBIID-UHFFFAOYSA-N[1][2]
SMILES CCCCCCCCCCSC[1]
Structural Analysis

The geometry of the thioether group is a defining feature of the molecule's structure. The C-S-C linkage is angular, with a bond angle in simple dialkyl sulfides approaching 99°, a consequence of the sp³-hybridized sulfur atom with two bonding pairs and two lone pairs of electrons. The carbon-sulfur bond lengths are typically around 180 pm. The long decyl chain is a flexible, non-polar tail that influences the molecule's physical properties, particularly its solubility and boiling point.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical state and properties of this compound are critical for its handling, storage, and application in chemical processes.

PropertyValueSource
Appearance Colorless to light yellow, clear liquid[3]
Odor Strong, characteristic sulfide odorInferred from general thioether properties
Boiling Point 125 °C at 12 Torr
Flash Point 101 °C (213.8 °F)
Solubility Insoluble in water; soluble in organic solventsGeneral property of long-chain thioethers

The higher boiling point and lower volatility of thioethers compared to their ether analogues are due to the greater polarizability of the larger sulfur atom, which leads to stronger intermolecular van der Waals forces.

Part 2: Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The following sections describe the expected spectral features based on its molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum provides a definitive map of the hydrogen environments in the molecule.

  • δ ~2.5 ppm (triplet, 2H): The two protons on the carbon adjacent to the sulfur atom (-S-CH₂ -CH₂-). The signal is shifted downfield due to the electron-withdrawing effect of the sulfur and appears as a triplet from coupling to the adjacent CH₂ group.

  • δ ~2.1 ppm (singlet, 3H): The three equivalent protons of the methyl group attached to the sulfur (CH₃ -S-). This signal is a singlet as there are no adjacent protons to cause splitting.

  • δ ~1.2-1.6 ppm (multiplet, 16H): A complex series of overlapping signals corresponding to the eight methylene (CH₂) groups in the middle of the decyl chain.

  • δ ~0.9 ppm (triplet, 3H): The three protons of the terminal methyl group of the decyl chain (-CH₂-CH₃ ), appearing as a triplet due to coupling with the adjacent CH₂ group.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should show 11 distinct signals, one for each unique carbon atom in the molecule.

  • δ ~30-40 ppm: The carbon of the methylene group attached to sulfur (-S-C H₂-). Carbons adjacent to sulfur in thioethers typically appear in this region.[4]

  • δ ~22-32 ppm: A cluster of signals for the carbons of the decyl chain (C2 through C9).

  • δ ~15 ppm: The carbon of the methyl group attached to sulfur (C H₃-S-).

  • δ ~14 ppm: The terminal methyl carbon of the decyl chain (-C H₃).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by features of the alkyl groups, as the C-S stretch is often weak and falls in the fingerprint region.

  • 2850-2960 cm⁻¹: Strong, sharp peaks corresponding to the C-H stretching vibrations of the methyl and methylene groups.

  • 1450-1470 cm⁻¹: Absorption due to C-H bending (scissoring) vibrations of the methylene groups.

  • 1375 cm⁻¹: A peak corresponding to the symmetric C-H bending (umbrella) mode of the methyl groups.

  • 600-800 cm⁻¹: A weak C-S stretching band can be expected in this region.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and elucidating the structure through fragmentation analysis.

  • Molecular Ion (M⁺•): A peak at m/z = 188, corresponding to the molecular weight of the compound. This peak may be of moderate to low intensity in long-chain sulfides.

  • Key Fragmentation Pathways: The primary fragmentation mechanism for thioethers is alpha-cleavage, which involves the breaking of a bond adjacent to the sulfur atom. Saturated monosulfides often fragment to yield the smaller R-S⁺ fragment.[5] Another common pattern in long-chain alkanes is the sequential loss of 14 amu (CH₂) units.

MS_Fragmentation parent This compound (M⁺•, m/z = 188) frag1 Loss of •CH₃ m/z = 173 parent->frag1 - •CH₃ frag2 Loss of •C₉H₁₉ (Alpha-Cleavage) m/z = 61 [CH₃-S=CH₂]⁺ parent->frag2 - •C₉H₁₉ frag3 Loss of •C₁₀H₂₁ (Alpha-Cleavage) m/z = 47 [CH₃S]⁺ parent->frag3 - •C₁₀H₂₁

Caption: Key EI-MS Fragmentation Pathways for this compound.

Part 3: Chemical Properties and Synthesis

The synthetic utility of this compound stems from the predictable reactivity of the thioether functional group.

Reactivity of the Thioether Linkage

The lone pairs of electrons on the sulfur atom make it nucleophilic and susceptible to oxidation.

  • Oxidation: Thioethers can be selectively oxidized. Mild oxidation, often using reagents like sodium periodate (NaIO₄) or a controlled amount of hydrogen peroxide (H₂O₂), yields the corresponding sulfoxide (Decyl Methyl Sulfoxide).[6][7] Further, more vigorous oxidation with stronger agents produces the sulfone (Decyl Methyl Sulfone).[8] This transformation is critical as it converts the non-polar sulfide into highly polar sulfoxide and sulfone derivatives, a key step in producing surfactants. A simple and effective method uses H₂O₂ in glacial acetic acid.[9]

  • Alkylation: As a nucleophile, the sulfur atom can react with alkyl halides (e.g., methyl iodide) in an Sₙ2 reaction to form a stable, positively charged trialkylsulfonium salt (e.g., Decyl Dimethylsulfonium Iodide).

Reactivity_Pathway Sulfide This compound (R-S-CH₃) Sulfoxide Decyl Methyl Sulfoxide (R-S(O)-CH₃) Sulfide->Sulfoxide [O] (e.g., H₂O₂, NaIO₄) Salt Decyldimethylsulfonium Salt ([R-S⁺(CH₃)₂] X⁻) Sulfide->Salt + CH₃-X (Alkylation) Sulfone Decyl Methyl Sulfone (R-S(O)₂-CH₃) Sulfoxide->Sulfone [O] (stronger oxidant)

Caption: Key Reactions of this compound.

Synthesis of this compound

The most direct and common method for preparing unsymmetrical thioethers like this compound is analogous to the Williamson ether synthesis.[2][10][11][12] This involves the Sₙ2 displacement of a halide from a primary alkyl halide by a thiolate nucleophile.

This protocol describes the synthesis from 1-bromodecane and sodium methanethiolate.

Materials:

  • 1-Bromodecane

  • Sodium methanethiolate (or methanethiol and a base like NaOH)

  • Anhydrous N,N-Dimethylformamide (DMF) or ethanol

  • Diatomaceous earth

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen or argon inlet. An inert atmosphere is crucial to prevent the oxidation of the thiolate.

  • Reagent Addition: Charge the flask with sodium methanethiolate (1.1 equivalents). Add anhydrous DMF via syringe to create a stirrable slurry.

  • Substrate Addition: While stirring, add 1-bromodecane (1.0 equivalent) dropwise to the thiolate slurry at room temperature. An exotherm may be observed. The choice of a primary halide like 1-bromodecane is critical to ensure an efficient Sₙ2 reaction and avoid elimination side reactions.[2]

  • Reaction: Gently heat the reaction mixture to 50-60 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and diethyl ether. Shake and separate the layers. The organic layer contains the product.

  • Purification: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Final Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Assemble dry glassware under N₂ atmosphere B 2. Charge flask with Sodium Methanethiolate & DMF A->B C 3. Add 1-Bromodecane dropwise B->C D 4. Heat to 50-60 °C and monitor C->D E 5. Quench with H₂O & extract with Ether D->E F 6. Wash, dry, and concentrate organic layer E->F G 7. Purify by vacuum distillation F->G

Caption: Workflow for the Synthesis of this compound.

Part 4: Applications in Research and Development

The applications of this compound are primarily as a chemical intermediate, where its structure is modified to create products with desired functionalities.

Intermediate for Surfactants and Detergents

The most significant industrial application of this compound is as a precursor to surfactants. Surfactants are amphiphilic molecules, containing both a hydrophobic (oil-loving) tail and a hydrophilic (water-loving) head.

  • Mechanism: this compound itself is non-polar. However, oxidation of the sulfide to the highly polar sulfoxide or sulfone group creates the required hydrophilic head. The long, ten-carbon decyl chain serves as the hydrophobic tail.

  • Advantages: The resulting sulfoxide- and sulfone-based surfactants are known for their biodegradability and effectiveness, making them valuable components in "green" or environmentally friendly cleaning formulations.[13][14][15]

Specialty Solvents and Ligands

Due to its long alkyl chain and polarizable sulfur atom, this compound can be used as a specialty non-polar solvent where mild coordinating ability is required. The sulfur's lone pairs can act as soft ligands, coordinating to soft transition metals, which can be useful in catalysis or materials science applications.

Role in Drug Discovery

The methylthioether (-SCH₃) moiety is a common functional group in many biologically active molecules and pharmaceuticals. While this compound itself is not a drug, its reactions and properties serve as a useful model for understanding the behavior of more complex drug candidates that contain a long alkyl chain attached to a methylthio group.

Part 5: Safety, Handling, and Storage

Proper handling and storage are essential for ensuring safety and maintaining the chemical's integrity.

  • Hazards: According to the Globally Harmonized System (GHS), this compound is classified as H413: May cause long-lasting harmful effects to aquatic life.[1] It is important to prevent its release into the environment.

  • Handling:

    • Work in a well-ventilated area or a chemical fume hood to avoid inhaling the strong-smelling vapors.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from heat, sparks, and open flames.

    • Store away from strong oxidizing agents, as they can react vigorously with the sulfide group.

    • Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent slow oxidation.

Conclusion

This compound is a foundational chemical that bridges basic organosulfur chemistry with practical industrial applications. Its straightforward structure, characterized by a decyl chain and a methylthio group, provides a clear platform for understanding the spectroscopy and reactivity inherent to long-chain thioethers. The nucleophilic and oxidizable nature of its sulfur atom is the cornerstone of its primary utility as a precursor to high-performance, biodegradable surfactants. For the research scientist, this compound is not just a reagent, but a model compound for synthesis, reaction mechanism studies, and the development of new functional materials.

References

  • PubChem. (n.d.). Decyl methyl sulphide. National Center for Biotechnology Information. Retrieved from [Link]

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. (Historical reference for the general synthesis type)
  • Yamamoto, T., Hayakawa, T., Yoshino, M., Hata, S., & Hirayama, Y. (2000). AN EFFICIENT OXIDATION OF LONG CHAIN ALKYL METHYL SULFIDES TO SULFOXIDES.
  • ACS Green Chemistry Institute. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. American Chemical Society. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ResearchGate. (2006). Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. Retrieved from [Link]

  • Magneli-Type Tungsten Oxide Nanorods as Catalysts for the Selective Oxidation of Organic Sulfides - Supporting Inform
  • Wikipedia. (n.d.). Sulfoxide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound. Wiley-VCH GmbH. Retrieved from [Link]

  • Hall, C. M., & Wemple, J. (1977). A carbon-13 nuclear magnetic resonance study of thiol esters. The Journal of Organic Chemistry, 42(14), 2469–2472.
  • Prazeller, P., et al. (2013). Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations. Journal of the American Society for Mass Spectrometry, 24(9), 1354-1363.
  • Sharma, S., et al. (2016). Selective oxidation of organic sulfides to sulfoxides using sugar derived cis-dioxo molybdenum(VI) complexes. RSC Advances, 6(32), 26867-26877.
  • LibreTexts Chemistry. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • Eshghi, H., & Gordi, Z. (2012). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 17(7), 8340-8346.
  • University of Delhi. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Chapter 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for a related reaction involving dimethyl sulfide. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0002151). Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • ResearchGate. (2013). Sulfides: Chemical ionization induced fragmentation studied with Proton Transfer Reaction-Mass Spectrometry and density functional calculations. Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Google Patents. (n.d.). US4302605A - Process for the manufacture of dimethyl sulfide.
  • PubMed. (2001). The Interaction of Alkylglycosides with Other Surfactants. Retrieved from [Link]

  • Vermont Ruff. (2023). Surfactants & Glucosides Explained. Retrieved from [Link]

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Sources

1-(Methylsulfanyl)decane synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(Methylsulfanyl)decane for Advanced Research Applications

Introduction

1-(Methylsulfanyl)decane, also known as decyl methyl sulfide, is a dialkyl thioether with the chemical formula C₁₁H₂₄S.[1][2] Thioethers are a critical class of organosulfur compounds found widely in natural products, pharmaceuticals, and advanced materials.[3] Their synthesis is of significant interest in medicinal chemistry and drug development due to their unique physicochemical properties and biological activities.[3][4] The incorporation of a thioether linkage can modulate a molecule's lipophilicity, metabolic stability, and binding interactions, making it a valuable functional group in the design of novel therapeutics.

This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core synthetic pathways to 1-(methylsulfanyl)decane. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind three primary synthetic strategies: classical nucleophilic substitution, modern thiol-ene radical addition, and odor-mitigated approaches. By explaining the causality behind experimental choices and presenting self-validating protocols, this guide aims to equip scientists with the expertise to select and execute the optimal synthesis for their specific research and development needs.

Part 1: Classical Synthesis via Nucleophilic Substitution

Nucleophilic substitution is the cornerstone of thioether synthesis, prized for its reliability and straightforward execution with readily available starting materials. This approach hinges on the reaction between an electron-rich nucleophile and an electron-poor electrophile.[5] Two primary variations exist for the synthesis of 1-(methylsulfanyl)decane.

Pathway A: S-Alkylation of a Thiolate with a Decyl Halide

This is arguably the most direct and widely practiced method for preparing simple dialkyl thioethers.[6] The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where a methylthiolate anion directly displaces a halide from a 1-substituted decane.[7]

Mechanistic Discussion: The reaction is a classic Sₙ2 displacement.[8][9] The negatively charged methylthiolate (CH₃S⁻), a potent nucleophile, performs a backside attack on the electrophilic α-carbon of the decyl halide.[7] This concerted, single-step mechanism involves a transition state where the C-S bond is forming concurrently with the C-X (halogen) bond breaking.[9] The reaction rate is dependent on the concentration of both the nucleophile and the electrophile.[7]

  • Choice of Solvent: Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are ideal. They effectively solvate the counter-ion (e.g., Na⁺) without forming a strong hydrogen-bonding shell around the nucleophile, thus preserving its reactivity.

  • Leaving Group: The efficiency of the displacement is directly related to the stability of the leaving group. Iodide is the best leaving group among the halogens, followed by bromide and then chloride, due to the weakness of the C-X bond.[9] Therefore, 1-bromodecane or 1-iododecane are preferred substrates over 1-chlorodecane.

sn2_pathway_A cluster_reactants Reactants cluster_product Product CH3SNa CH₃S⁻Na⁺ Sodium Thiomethoxide Product CH₃(CH₂)₈CH₂-S-CH₃ 1-(Methylsulfanyl)decane CH3SNa->Product Sₙ2 Attack DecylBr CH₃(CH₂)₈CH₂-Br 1-Bromodecane DecylBr->Product NaBr Na⁺Br⁻ Sodium Bromide DecylBr->NaBr

Caption: Sₙ2 synthesis of 1-(methylsulfanyl)decane.

Experimental Protocol: S-Alkylation of Sodium Thiomethoxide

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add sodium thiomethoxide (1.05 g, 15 mmol, 1.2 eq).

  • Solvent Addition: Add 30 mL of anhydrous DMF via syringe. Stir the suspension until the thiomethoxide is well-dispersed.

  • Substrate Addition: Add 1-bromodecane (2.76 g, 12.5 mmol, 1.0 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After completion, cool the mixture to room temperature and pour it into 100 mL of deionized water. Extract the aqueous phase with diethyl ether (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(methylsulfanyl)decane.

Pathway B: S-Methylation of 1-Decanethiol

An alternative nucleophilic substitution involves using the decyl moiety as the nucleophile (in the form of a thiolate) and a methylating agent as the electrophile. This is particularly useful when 1-decanethiol is a more readily available or cost-effective starting material.

Mechanistic Discussion: This is a two-step, one-pot process. First, a suitable base is used to deprotonate the 1-decanethiol (pKa ≈ 10.5), forming the highly nucleophilic decanethiolate anion. In the second step, this thiolate attacks the methylating agent, typically methyl iodide, in an Sₙ2 reaction. Methyl iodide is an exceptionally reactive electrophile due to the excellent leaving group ability of iodide and the minimal steric hindrance at the methyl carbon.[10][11]

  • Choice of Base: A base strong enough to quantitatively deprotonate the thiol is required. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used and are cost-effective. For reactions requiring strictly anhydrous conditions, a stronger base like sodium hydride (NaH) can be employed, which deprotonates the thiol irreversibly, liberating hydrogen gas.

  • Methylating Agent: While methyl iodide is highly effective, it is also toxic and a known carcinogen, requiring careful handling in a well-ventilated fume hood.[11] Dimethyl sulfate is another potent but highly toxic alternative.

methylation_pathway Start CH₃(CH₂)₉SH 1-Decanethiol Step1 Deprotonation Start->Step1 Thiolate CH₃(CH₂)₉S⁻Na⁺ Sodium Decanethiolate Step1->Thiolate + NaOH Step2 Sₙ2 Attack Thiolate->Step2 Product CH₃(CH₂)₉S-CH₃ 1-(Methylsulfanyl)decane Step2->Product + CH₃I

Caption: S-Methylation pathway for 1-(methylsulfanyl)decane.

Experimental Protocol: S-Methylation of 1-Decanethiol

  • Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 1-decanethiol (2.62 g, 15 mmol, 1.0 eq) in 40 mL of ethanol.

  • Deprotonation: Add a solution of sodium hydroxide (0.66 g, 16.5 mmol, 1.1 eq) in 10 mL of water to the stirring thiol solution. Stir for 20 minutes at room temperature to ensure complete formation of the thiolate.

  • Methylation: Cool the solution in an ice bath to 0 °C. Add methyl iodide (2.34 g, 16.5 mmol, 1.1 eq) dropwise via syringe. Caution: Methyl iodide is toxic and volatile.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor for the disappearance of the thiol starting material by TLC.

  • Workup: Reduce the solvent volume by approximately half using a rotary evaporator. Add 50 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting oil by column chromatography (eluting with hexanes) to obtain the final product.

Part 2: Modern Synthesis via Thiol-Ene Radical Addition

The thiol-ene reaction has emerged as a powerful tool in organic synthesis, celebrated for its efficiency, high yields, and stereoselectivity, earning it a place within the "click chemistry" paradigm.[12][13] This pathway involves the addition of a thiol across a double bond, initiated by radicals.[3] For 1-(methylsulfanyl)decane, this translates to the reaction between methanethiol and 1-decene.

Mechanistic Discussion: The reaction proceeds via a free-radical chain mechanism, which results in the anti-Markovnikov addition of the thiol to the alkene.[3][12]

  • Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide, or UV light) abstracts a hydrogen atom from methanethiol (CH₃SH) to generate a thiyl radical (CH₃S•).

  • Propagation:

    • The thiyl radical adds to the less substituted carbon of the 1-decene double bond. This regioselectivity is governed by the formation of the more stable secondary carbon-centered radical.

    • This carbon radical then abstracts a hydrogen atom from another molecule of methanethiol, forming the 1-(methylsulfanyl)decane product and regenerating the thiyl radical, which continues the chain reaction.[14]

  • Termination: The chain reaction is terminated by the combination of any two radical species.

This method is highly atom-economical as all atoms from the reactants are incorporated into the product. The reaction is often rapid and can be performed under mild, often solvent-free, conditions.[15]

thiol_ene_mechanism Initiation Initiation (Initiator or hv) CH₃SH → CH₃S• Propagation1 Propagation Step 1 CH₃S• + H₂C=CH-R → CH₃S-CH₂-ĊH-R Initiation->Propagation1 Propagation2 Propagation Step 2 CH₃S-CH₂-ĊH-R + CH₃SH → Product + CH₃S• Propagation1->Propagation2 Propagation2->Propagation1 Regenerates Thiyl Radical Product CH₃S-CH₂-CH₂-R (R = C₈H₁₇) Propagation2->Product

Caption: Radical mechanism of the thiol-ene reaction.

Experimental Protocol: Photoinitiated Thiol-Ene Reaction

  • Setup: In a quartz reaction tube equipped with a magnetic stir bar, combine 1-decene (1.40 g, 10 mmol, 1.0 eq) and methanethiol (0.58 g, 12 mmol, 1.2 eq, added as a condensed liquid at low temperature or from a lecture bottle).

  • Initiator: Add a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA, ~1 mol%).

  • Reaction: Seal the tube and place it in a photochemical reactor. Irradiate with a UV lamp (e.g., 365 nm) at room temperature with stirring for 1-2 hours.[13] Monitor the reaction by GC-MS.

  • Workup: Once the reaction is complete, carefully vent any excess methanethiol in a fume hood.

  • Purification: The reaction mixture is often of high purity. If necessary, remove the initiator and any minor byproducts by passing the crude mixture through a short plug of silica gel, eluting with hexanes. Evaporate the solvent to yield the pure thioether.

Part 3: Thiol-Free Synthesis Using Dimethyl Disulfide

A significant operational drawback of the preceding methods is the use of methanethiol or its salts. Methanethiol is a volatile, flammable gas with an intensely unpleasant odor. To enhance laboratory safety and convenience, methods that avoid this reagent are highly desirable. One such strategy employs dimethyl disulfide (DMDS) as an odorless and stable liquid source of the methylthio group.[16]

Mechanistic Discussion: This pathway involves the nucleophilic attack on the S-S bond of dimethyl disulfide. A strong nucleophile, such as a Grignard reagent (e.g., decylmagnesium bromide), can cleave the disulfide bond to form the thioether and a magnesium thiomethoxide salt. This approach effectively transfers one of the methylthio groups from DMDS to the decyl chain.

  • Causality: This method is chosen specifically to avoid handling methanethiol. Dimethyl disulfide is a liquid with a much lower vapor pressure and, while still odorous, is significantly easier to handle than the gaseous thiol. The formation of the Grignard reagent from 1-bromodecane creates a potent carbon-based nucleophile capable of cleaving the S-S bond.

dmds_workflow Start CH₃(CH₂)₉Br 1-Bromodecane Grignard Grignard Formation + Mg, THF Start->Grignard Reagent CH₃(CH₂)₉MgBr Decylmagnesium Bromide Grignard->Reagent Reaction Reaction with DMDS + CH₃S-SCH₃ Reagent->Reaction Product CH₃(CH₂)₉S-CH₃ 1-(Methylsulfanyl)decane Reaction->Product

Caption: Workflow for thioether synthesis using DMDS.

Experimental Protocol: Reaction of a Grignard Reagent with DMDS

  • Grignard Preparation: In a flame-dried, three-necked flask under argon, place magnesium turnings (0.36 g, 15 mmol). Add 10 mL of anhydrous THF. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of 1-bromodecane (2.21 g, 10 mmol) in 20 mL of anhydrous THF to maintain a gentle reflux. After addition, reflux for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction: Cool the Grignard solution to 0 °C. In a separate flask, prepare a solution of dimethyl disulfide (1.04 g, 11 mmol) in 15 mL of anhydrous THF. Add the DMDS solution dropwise to the stirring Grignard reagent.

  • Quenching: After the addition, allow the mixture to warm to room temperature and stir for an additional 2 hours. Cool the reaction back to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Extract the mixture with diethyl ether (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by vacuum distillation to afford 1-(methylsulfanyl)decane.

Part 4: Comparative Analysis and Pathway Selection

The choice of synthetic route depends critically on the specific requirements of the project, including scale, available equipment, cost of starting materials, and safety considerations.

Parameter Pathway A: S-Alkylation Pathway B: S-Methylation Pathway C: Thiol-Ene Pathway D: DMDS Method
Typical Yield 80-95%85-98%>95%70-85%
Reaction Time 4-8 hours2-4 hours0.5-2 hours3-5 hours
Conditions 50-80 °C0 °C to RTRoom Temp, UV light0 °C to Reflux
Key Reagents Decyl Halide, NaSMe1-Decanethiol, Base, CH₃I1-Decene, CH₃SH, InitiatorDecyl Halide, Mg, DMDS
Atom Economy ModerateModerateExcellentModerate
Safety/Handling ModerateHigh (CH₃I is toxic)High (CH₃SH gas)Low (avoids thiols)
Advantages Reliable, scalableHigh yield, fast"Click" reaction, mildOdor-mitigated, safe
Disadvantages Thiolate handlingToxic methylating agentRequires gaseous thiolGrignard sensitive

Expert Recommendations:

  • For Scalability and Cost-Effectiveness: Pathway A (S-Alkylation) is often the method of choice in industrial settings. It uses relatively inexpensive bulk materials and the process is robust and well-understood.

  • For Highest Yield and Purity on a Lab Scale: Pathway B (S-Methylation) and Pathway C (Thiol-Ene) are superior. The thiol-ene reaction, in particular, is exceptionally clean and rapid, often requiring minimal purification, making it ideal for the synthesis of complex molecules where functional group tolerance is key.

  • For Safety and Ease of Handling: Pathway D (DMDS Method) is the preferred route. By avoiding volatile and malodorous thiols and toxic methylating agents, it significantly improves the safety profile and is more amenable to standard laboratory environments without specialized handling equipment.

Conclusion

The synthesis of 1-(methylsulfanyl)decane can be accomplished through several effective pathways, each with a distinct profile of advantages and operational considerations. Classical nucleophilic substitution routes offer reliability and are built upon the fundamental principles of organic chemistry. In contrast, the modern thiol-ene addition provides an elegant, efficient, and atom-economical alternative that aligns with the principles of green chemistry. Finally, thiol-free methods using reagents like dimethyl disulfide address critical safety and handling concerns. The ultimate selection of a synthetic strategy should be a deliberate choice based on a holistic assessment of project goals, resource availability, and safety imperatives. This guide provides the foundational expertise for making that informed decision.

References

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A Comprehensive Spectroscopic Guide to Decyl Methyl Sulfide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and development, particularly within the pharmaceutical and materials science sectors, a thorough understanding of molecular structure is paramount. For compounds like decyl methyl sulfide (C₁₁H₂₄S), a simple yet versatile organosulfur compound, this understanding is built upon a foundation of robust analytical data. This technical guide provides an in-depth exploration of the spectroscopic characteristics of this compound, offering not just raw data, but a field-proven interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This document is designed to serve as a practical resource for scientists, enabling a deeper comprehension of the molecule's structural nuances and providing a framework for the analysis of related long-chain alkyl sulfides.

The Structural Identity of this compound

This compound, systematically named 1-(methylthio)decane, possesses a simple linear structure comprising a ten-carbon alkyl chain (decyl group) attached to a sulfur atom, which is in turn bonded to a methyl group. This seemingly straightforward arrangement gives rise to a unique spectroscopic fingerprint, which is invaluable for its identification and characterization.

To visualize this structure, the following diagram illustrates the connectivity of atoms within the this compound molecule.

G M This compound [C₁₁H₂₄S]⁺˙ m/z = 188 frag1 [CH₃S=CH₂]⁺ m/z = 61 (Base Peak) M->frag1 α-cleavage frag2 [C₁₀H₂₁]⁺ m/z = 141 M->frag2 C-S bond cleavage frag3 [CH₃S]⁺ m/z = 47 M->frag3 C-S bond cleavage frag4 [C₃H₅]⁺ m/z = 41 frag2->frag4 Further fragmentation frag5 [C₄H₇]⁺ m/z = 55 frag2->frag5 Further fragmentation

Caption: Key fragmentation pathways of this compound in mass spectrometry.

  • The Base Peak at m/z 61: The most abundant fragment is observed at m/z 61. This corresponds to the [CH₃S=CH₂]⁺ ion, formed through a characteristic α-cleavage and subsequent rearrangement, which is a very stable, sulfur-containing cation.

  • Fragment at m/z 141: This peak arises from the loss of the methylthio radical (•SCH₃), resulting in the decyl cation [C₁₀H₂₁]⁺.

  • Fragment at m/z 47: This corresponds to the methylthio cation [CH₃S]⁺, formed by cleavage of the C-S bond.

  • Alkyl Fragments (m/z 41, 55, etc.): The presence of a series of peaks corresponding to alkyl fragments is typical for long-chain alkanes and arises from the further fragmentation of the decyl cation.

Experimental Protocols: A Guide to Data Acquisition

To ensure the reproducibility and reliability of spectroscopic data, adherence to standardized experimental protocols is crucial. The following outlines the general procedures for acquiring NMR, IR, and MS data for a liquid sample like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time and a larger number of scans are typically required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0 ppm.

IR Spectroscopy Protocol
  • Sample Preparation: For a neat liquid sample like this compound, place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Background Spectrum: Acquire a background spectrum of the empty salt plates to subtract any atmospheric or instrumental interferences.

  • Sample Spectrum: Place the sample-loaded salt plates in the spectrometer's sample compartment and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatography (GC) system for separation and purification, or through a direct insertion probe.

  • Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing a0 Weigh Sample a1 Dissolve in Deuterated Solvent a0->a1 a2 Transfer to NMR Tube a1->a2 b0 Insert into Spectrometer a2->b0 b1 Tune and Shim b0->b1 b2 Acquire Spectrum b1->b2 c0 Fourier Transform b2->c0 c1 Phase and Baseline Correction c0->c1 c2 Reference and Integrate c1->c2

Caption: A generalized workflow for NMR sample analysis.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive and multi-faceted structural characterization of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of characteristic alkane functional groups, and the mass spectrum reveals a predictable fragmentation pattern that corroborates the overall structure. By understanding the principles behind these techniques and the specific spectral features of this compound, researchers are better equipped to identify this compound, assess its purity, and predict the spectroscopic properties of analogous molecules. This guide serves as a testament to the power of modern analytical techniques in providing the detailed molecular insights that drive scientific innovation.

References

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An In-depth Technical Guide to the Solubility of Decyl Methyl Sulfide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape of Aliphatic Sulfides

For researchers, scientists, and professionals in drug development, understanding the solubility of novel or specialized chemical entities is a foundational requirement for successful formulation, synthesis, and purification strategies. Decyl methyl sulfide (C₁₁H₂₄S), a long-chain aliphatic thioether, presents a unique solubility profile governed by its distinct molecular architecture. The prominent nonpolar decyl chain, coupled with the modest polarity of the methyl sulfide group, dictates a nuanced interaction with a spectrum of organic solvents. This guide eschews a simple data-sheet approach. Instead, it provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. By elucidating the underlying physicochemical principles and providing robust experimental protocols, this document empowers the researcher to confidently navigate the solubility landscape of this and similar long-chain thioethers.

Physicochemical Profile of this compound

A thorough understanding of the molecular properties of this compound is paramount to predicting its solubility behavior. The interplay of its structural features governs the types and magnitudes of intermolecular forces it can engage in, which is the primary determinant of solubility.

Molecular Structure and Properties

This compound is characterized by a ten-carbon aliphatic chain attached to a sulfur atom, which is in turn bonded to a methyl group.

  • Molecular Formula: C₁₁H₂₄S[1][2]

  • Molecular Weight: 188.37 g/mol [1][2]

  • CAS Number: 22438-39-7[1][2]

  • Appearance: Colorless to light yellow liquid[3]

The key to its solubility lies in the dichotomy of its structure: a long, nonpolar hydrocarbon tail and a weakly polar sulfide functional group.

Intermolecular Forces and Polarity

The adage "like dissolves like" is a direct consequence of intermolecular forces. The solubility of this compound is a function of the balance between the energy required to overcome solute-solute and solvent-solvent interactions and the energy gained from solute-solvent interactions.

  • London Dispersion Forces: The extensive decyl chain results in significant surface area, making London dispersion forces the predominant intermolecular interaction. These nonpolar forces are crucial for its solubility in nonpolar solvents.

  • Dipole-Dipole Interactions: The carbon-sulfur bonds introduce a degree of polarity to the molecule, resulting in a small permanent dipole moment. This allows for weak dipole-dipole interactions with polar molecules. However, the sulfide group is not a hydrogen bond donor and only a very weak acceptor.[4][5]

The overall character of this compound is therefore largely nonpolar and hydrophobic.

Theoretical Framework for Solubility in Organic Solvents

Based on its physicochemical profile, we can develop a theoretical framework to predict the solubility of this compound across different classes of organic solvents.

Solubility in Nonpolar Solvents
  • Governing Principle: In nonpolar solvents such as hexane, heptane, toluene, and benzene, the primary intermolecular forces are London dispersion forces.[6]

  • Predicted Behavior: this compound is expected to exhibit high solubility, and likely complete miscibility, in these solvents. The energy required to disrupt the weak dispersion forces in both the solute and the solvent is readily compensated by the formation of new solute-solvent dispersion forces. The long decyl chain will interact favorably with the hydrocarbon chains of aliphatic solvents and the nonpolar regions of aromatic solvents.

Solubility in Polar Aprotic Solvents
  • Governing Principle: Polar aprotic solvents, such as acetone, ethyl acetate, and tetrahydrofuran (THF), possess permanent dipole moments but lack O-H or N-H bonds for hydrogen bonding.[7]

  • Predicted Behavior: Moderate to good solubility is anticipated. The dipole-dipole interactions of the sulfide group can interact favorably with the dipoles of these solvents. Furthermore, the nonpolar decyl chain can still engage in dispersion forces with the organic portions of the solvent molecules. Solvents with a good balance of polar and nonpolar character are likely to be the most effective.

Solubility in Polar Protic Solvents
  • Governing Principle: Polar protic solvents, including methanol, ethanol, and water, are characterized by their ability to act as hydrogen bond donors.

  • Predicted Behavior: Low solubility is expected in highly polar protic solvents, particularly water. The strong hydrogen bonding network of these solvents requires a significant input of energy to disrupt. This compound cannot donate hydrogen bonds and is a very weak acceptor, meaning it cannot effectively integrate into this network.[4] Its large nonpolar tail is sterically hindering and energetically unfavorable to accommodate within the highly structured solvent environment. In less polar alcohols like ethanol or propanol, solubility will likely be greater than in water, but still limited by the energetic cost of disrupting the solvent's hydrogen bonds.

The relationship between molecular structure and intermolecular forces is pivotal for these predictions.

Caption: Predicted solubility based on intermolecular forces.

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination is necessary. The following protocol outlines a reliable method for determining the equilibrium solubility of this compound in a given organic solvent.

Materials and Equipment
  • This compound (>98% purity)[3]

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detection, GC-FID)

Step-by-Step Protocol: The Shake-Flask Method

This method is considered a gold standard for determining equilibrium solubility.

  • Preparation of Supersaturated Solutions:

    • To a series of vials, add an excess amount of this compound to a known volume of the chosen organic solvent (e.g., 2 mL of solvent). The amount of solute should be enough to ensure that undissolved liquid remains at equilibrium.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. For liquid-liquid systems, 24-48 hours is typically adequate. It is advisable to perform a preliminary kinetic study to determine the time to reach a solubility plateau.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to allow the undissolved this compound to settle.

    • For emulsions or fine dispersions, centrifuge the vials at a moderate speed to facilitate phase separation.

  • Sampling and Dilution:

    • Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microdroplets.

    • Accurately dilute the filtered sample to a known volume with the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated analytical method, such as GC-FID.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express solubility in appropriate units, such as g/L, mg/mL, or molarity (mol/L).

Solubility_Determination_Workflow cluster_prep Preparation & Equilibration cluster_sep Sampling cluster_analysis Analysis & Calculation A Add excess this compound to a known volume of solvent B Equilibrate in a thermostatically controlled shaker (24-48 hours) A->B C Centrifuge to separate phases B->C D Withdraw aliquot of supernatant C->D E Filter through 0.22 µm syringe filter D->E F Dilute sample volumetrically E->F G Quantify using calibrated GC-FID F->G H Calculate original solubility G->H

Caption: Experimental workflow for solubility determination.

Tabulated Summary of Predicted Solubility

While experimental data is the definitive measure, the following table summarizes the expected qualitative solubility based on the theoretical principles discussed. This serves as a practical guide for initial solvent screening.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, Toluene, HeptaneHigh / Miscible Dominant and favorable London dispersion forces between the decyl chain and the nonpolar solvent.
Polar Aprotic Acetone, Ethyl Acetate, THFModerate to Good A balance of dispersion forces with the alkyl chain and weak dipole-dipole interactions with the sulfide group.
Polar Protic Methanol, EthanolLow to Moderate The energy cost of disrupting the solvent's hydrogen-bonding network is not fully compensated.
Highly Polar Protic WaterVery Low / Immiscible Strong solvent-solvent hydrogen bonds and the hydrophobic nature of the decyl chain lead to poor interaction.

Conclusion and Future Directions

The solubility of this compound in organic solvents is dictated by its predominantly nonpolar character, a direct result of its long aliphatic chain. Consequently, it is highly soluble in nonpolar solvents and shows decreasing solubility with increasing solvent polarity, particularly in protic solvents capable of hydrogen bonding. This guide provides the theoretical foundation and a robust experimental protocol to empower researchers to make informed decisions for solvent selection and to precisely quantify solubility. Future work should focus on the experimental validation of these predictions across a wide range of solvents and temperatures to build a comprehensive empirical dataset. Such data would be invaluable for developing quantitative structure-property relationship (QSPR) models to predict the solubility of other long-chain thioethers, further accelerating research and development in this area.[8]

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The Enduring Bond: A Technical Guide to the Discovery and Strategic Synthesis of Thioether Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thioether linkage, a cornerstone of organosulfur chemistry, has carved a significant niche across the scientific landscape, from fundamental organic synthesis to the intricate design of modern pharmaceuticals. This technical guide provides an in-depth exploration of the discovery, historical evolution, and synthetic strategies for this pivotal functional group. We will traverse the timeline from early empirical observations to the advent of sophisticated catalytic systems, offering a nuanced understanding of the causality behind methodological choices. This document is intended for researchers, scientists, and drug development professionals, providing not only a historical perspective but also actionable, field-proven insights into the strategic synthesis of thioether-containing molecules.

A Historical Perspective: From Foul Odors to Foundational Molecules

The journey of thioether chemistry is one of gradual elucidation, moving from the characterization of foul-smelling "sulfur ethers" to the recognition of their vital role in biological systems and synthetic chemistry. While the simple diethyl ether was known from the 16th century, the systematic study of its sulfur analogue began much later.

A pivotal moment in organosulfur chemistry arrived in the 1830s with the work of Danish chemist William Christopher Zeise, who is credited with the discovery of thiols, which he named "mercaptans" due to their strong affinity for mercury. This discovery laid the foundational groundwork for the synthesis of thioethers, as thiols are the primary nucleophiles in many classic C–S bond-forming reactions.

The mid-19th century saw the emergence of systematic organic synthesis. In 1850, Alexander William Williamson reported his eponymous ether synthesis, a landmark achievement that clarified the structure of ethers and provided a general method for their preparation.[1][2] This reaction, involving the displacement of a halide by an alkoxide, was soon adapted for the synthesis of thioethers, with a thiolate anion serving as the nucleophile. This adaptation of the Williamson synthesis became the classical and most straightforward method for preparing simple thioethers for many decades.[3]

The 20th century witnessed an explosion in synthetic methodology. The Ullmann condensation, originally developed for the synthesis of diaryl ethers using a copper catalyst, was successfully applied to the formation of diaryl thioethers.[4][5] Later in the century, the advent of palladium-catalyzed cross-coupling reactions, such as the Migita, and later the Buchwald-Hartwig reactions, revolutionized the synthesis of aryl thioethers, offering milder conditions and broader substrate scope.[6][7] These modern methods have become indispensable tools in the synthesis of complex molecules, particularly in the pharmaceutical industry.

Strategic Synthesis of Thioethers: A Methodological Overview

The choice of synthetic route to a thioether is dictated by the nature of the target molecule, the availability of starting materials, and the desired functional group tolerance. Here, we delve into the core principles and practical considerations of the most important synthetic strategies.

The Classic Approach: Williamson Thioether Synthesis

The Williamson thioether synthesis is a robust and enduring method for the preparation of a wide range of thioethers. It is an S(_N)2 reaction where a thiolate anion displaces a leaving group on an alkyl substrate.[3][8]

Mechanism and Rationale:

The reaction proceeds via a backside attack of the highly nucleophilic thiolate on the carbon atom bearing the leaving group (typically a halide or a sulfonate ester). This concerted mechanism results in the inversion of stereochemistry at the electrophilic carbon.[3]

  • Choice of Base: The first step is the deprotonation of a thiol to generate the thiolate. The choice of base is critical and depends on the pKa of the thiol. For aliphatic thiols (pKa ~10-11), common bases like sodium hydroxide or potassium carbonate are often sufficient. For less acidic aromatic thiols, stronger bases such as sodium hydride (NaH) or sodium amide (NaNH(_2)) are employed to ensure complete deprotonation.[8]

  • Substrate Scope and Limitations: The success of the Williamson thioether synthesis is highly dependent on the structure of the alkylating agent. As an S(_N)2 reaction, it is most efficient with methyl and primary alkyl halides. Secondary alkyl halides can also be used, but competing elimination (E2) reactions become significant, leading to the formation of alkenes as byproducts. Tertiary alkyl halides are generally unsuitable as they predominantly undergo elimination.[3]

  • Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are often used to dissolve the thiolate salt and promote the S(_N)2 reaction.[9] In some cases, phase-transfer catalysts can be employed to facilitate the reaction between a water-soluble thiolate and an organic-soluble alkyl halide.[9]

Experimental Protocol: Synthesis of Ethyl Phenyl Thioether

This protocol provides a representative example of a Williamson thioether synthesis.

  • Thiolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophenol (1.0 eq) in ethanol. To this solution, add sodium hydroxide (1.05 eq) and stir until the base has completely dissolved, forming sodium thiophenolate.

  • Alkylation: To the solution of sodium thiophenolate, add ethyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel.

Workflow for Williamson Thioether Synthesis

Williamson_Thioether_Synthesis cluster_reactants Reactant Preparation cluster_process Reaction & Purification Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Reaction Sₙ2 Reaction Thiol->Reaction Base Base (e.g., NaOH, NaH) Base->Reaction AlkylHalide Alkyl Halide (R'-X) AlkylHalide->Reaction Solvent Polar Aprotic Solvent Solvent->Reaction Thioether Thioether (R-S-R') Reaction->Thioether Workup Aqueous Workup & Extraction Thioether->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Purification->Thioether Final Product Buchwald_Hartwig_CS_Coupling cluster_reactants Reaction Components cluster_process Reaction & Purification ArylHalide Aryl Halide (Ar-X) CatalyticCycle Catalytic Cycle (Oxidative Addition, Ligand Exchange, Reductive Elimination) ArylHalide->CatalyticCycle Thiol Thiol (R-SH) Thiol->CatalyticCycle Pd_Catalyst Pd Precatalyst Pd_Catalyst->CatalyticCycle Ligand Phosphine Ligand Ligand->CatalyticCycle Base Base (e.g., Cs₂CO₃) Base->CatalyticCycle Solvent Anhydrous Solvent Solvent->CatalyticCycle ArylThioether Aryl Thioether (Ar-S-R) CatalyticCycle->ArylThioether Workup Filtration & Extraction ArylThioether->Workup Purification Column Chromatography Workup->Purification Purification->ArylThioether Final Product Methionine_Metabolism Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM Methionine Adenosyltransferase ATP ATP ATP->SAM Methylated_Product Methylated Product SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Methyl_Acceptor Methyl Acceptor (e.g., DNA, protein) Methyl_Acceptor->Methylated_Product Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine Methionine Synthase Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-synthase Serine Serine Serine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine Cystathionine γ-lyase THF Tetrahydrofolate N5_Methyl_THF N⁵-Methyl-THF N5_Methyl_THF->THF

Sources

Technical Guide to the Molecular Properties of Decyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining Decyl Methyl Sulfide

This compound, also known by its IUPAC name 1-(methylthio)decane, is a thioether compound characterized by a ten-carbon alkyl chain (decyl group) and a methyl group bonded to a central sulfur atom. As a member of the organic sulfide family, its physicochemical properties are of significant interest in various fields, including organic synthesis, flavor and fragrance chemistry, and as a potential intermediate in the development of more complex molecules. This guide provides a focused technical overview of its fundamental molecular characteristics—specifically its chemical formula and molecular weight—grounded in data from authoritative chemical databases.

Core Molecular Identifiers

For any researcher, the foundational step in working with a chemical compound is to establish its identity through universally recognized identifiers. The essential molecular data for this compound are summarized below.

IdentifierValueSource(s)
Molecular Formula C₁₁H₂₄S[1][2][3][4]
Molecular Weight 188.373 g/mol [1][2]
Exact Mass 188.15987194 Da[4]
CAS Registry Number 22438-39-7[1][4]
Common Synonyms n-Decyl methyl sulfide, 1-(Methylthio)decane, 2-Thiadodecane[1][3]

Molecular Structure and Formula Analysis

The molecular formula, C₁₁H₂₄S, dictates the elemental composition and provides the basis for understanding the compound's structure and chemical behavior.[1][2][3][4]

  • Elemental Composition : Each molecule of this compound contains:

    • 11 Carbon (C) atoms

    • 24 Hydrogen (H) atoms

    • 1 Sulfur (S) atom

The structural arrangement consists of a linear ten-carbon chain (the decyl group) attached to the sulfur atom, which is in turn bonded to a single methyl group. This thioether linkage is the key functional group in the molecule.

G S S CH2_1 CH₂ S->CH2_1 CH3 CH₃ CH3->S inv1 CH2_1->inv1 CH2_2 CH₂ inv2 CH2_2->inv2 CH2_3 CH₂ inv3 CH2_3->inv3 CH2_4 CH₂ inv4 CH2_4->inv4 CH2_5 CH₂ inv5 CH2_5->inv5 CH2_6 CH₂ inv6 CH2_6->inv6 CH2_7 CH₂ inv7 CH2_7->inv7 CH2_8 CH₂ inv8 CH2_8->inv8 CH2_9 CH₂ CH3_end CH₃ CH2_9->CH3_end inv1->CH2_2 inv2->CH2_3 inv3->CH2_4 inv4->CH2_5 inv5->CH2_6 inv6->CH2_7 inv7->CH2_8 inv8->CH2_9

Caption: Chemical structure of this compound (C₁₁H₂₄S).

Calculation and Verification of Molecular Weight

The molecular weight (MW) is a critical parameter for nearly all experimental and theoretical work, from reaction stoichiometry to analytical characterization. The value is derived from the sum of the atomic weights of the constituent atoms.

Theoretical Calculation

The calculation is a self-validating process based on internationally accepted atomic weights.

  • Identify Atomic Weights :

    • Carbon (C): ~12.011 amu

    • Hydrogen (H): ~1.008 amu

    • Sulfur (S): ~32.06 amu

  • Multiply by Atom Count :

    • Carbon: 11 atoms * 12.011 amu/atom = 132.121 amu

    • Hydrogen: 24 atoms * 1.008 amu/atom = 24.192 amu

    • Sulfur: 1 atom * 32.06 amu/atom = 32.06 amu

  • Sum the Weights :

    • MW = 132.121 + 24.192 + 32.06 = 188.373 amu (or g/mol )

This calculated value aligns perfectly with the high-precision data provided by the National Institute of Standards and Technology (NIST).[1][2] Minor variations in reported values across different sources (e.g., 188.38 g/mol ) typically arise from the use of rounded atomic weights in the calculation.[3][4]

Experimental Verification Protocol: Mass Spectrometry

In a laboratory setting, the molecular weight is empirically confirmed using mass spectrometry. This technique measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct measurement of the molecular mass.

Workflow: Molecular Ion Peak Identification via Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or hexane).

  • Introduction : The sample is injected into the mass spectrometer, where it is vaporized.

  • Ionization : The gaseous molecules are bombarded with high-energy electrons (typically 70 eV). This process, known as electron ionization, ejects an electron from the molecule to form a radical cation (M⁺•), known as the molecular ion.

    • C₁₁H₂₄S + e⁻ → [C₁₁H₂₄S]⁺• + 2e⁻

  • Acceleration & Deflection : The newly formed ions are accelerated into a magnetic field. The degree to which each ion is deflected is inversely proportional to its mass-to-charge ratio.

  • Detection : A detector records the abundance of ions at each m/z value. For the molecular ion of this compound, the primary peak (M⁺•) is expected at an m/z value corresponding to its molecular mass, approximately 188.4.

  • Data Analysis : The resulting mass spectrum is analyzed. The peak with the highest m/z value that is not an isotopic peak is typically identified as the molecular ion, confirming the molecular weight of the compound.

G cluster_MS Mass Spectrometer Vaporize 2. Vaporization Ionize 3. Ionization (EI, 70 eV) Vaporize->Ionize Accelerate 4. Acceleration Ionize->Accelerate Deflect 5. Deflection (Magnetic Field) Accelerate->Deflect Detect 6. Detection Deflect->Detect Analysis 7. Data Analysis (Identify M⁺• at m/z ≈ 188.4) Detect->Analysis Mass Spectrum Sample 1. Sample Injection Sample->Vaporize Introduction

Caption: Workflow for molecular weight verification using Mass Spectrometry.

Conclusion

This compound is a well-defined chemical entity with the molecular formula C₁₁H₂₄S and a precisely calculated molecular weight of 188.373 g/mol . These fundamental properties are the cornerstones for its application in research and development, enabling accurate stoichiometric calculations, analytical identification, and prediction of its chemical behavior. The protocols and data presented herein provide a validated foundation for professionals working with this compound.

References

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link][1][2]

  • National Center for Biotechnology Information. (n.d.). Decyl methyl sulphide. PubChem. Retrieved from [Link][4]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link][5]

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Synonyms for Decyl methyl sulfide in chemical literature

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Nomenclature of Decyl Methyl Sulfide for Researchers and Drug Development Professionals

Introduction

In the precise world of chemical research and pharmaceutical development, unambiguous communication is paramount. The accurate identification of a chemical entity is the foundation upon which reproducible science is built. However, the existence of multiple naming conventions, database identifiers, and trivial names for a single compound can often create a labyrinth of terminology. This guide provides a comprehensive overview of the synonyms and nomenclature for this compound, a molecule of interest in various chemical synthesis and material science applications. As a senior application scientist, my aim is to not only list these synonyms but to provide the contextual understanding necessary for navigating chemical literature and databases with confidence.

The Foundational Identifier: The CAS Registry Number®

Before delving into the various names, it is crucial to anchor the identity of this compound with its most definitive identifier: the CAS Registry Number®. For this compound, this number is 22438-39-7 .[1][2][3] This unique numerical identifier is assigned by the Chemical Abstracts Service (CAS), a division of the American Chemical Society.

Why it is the gold standard: Unlike names which can be subject to regional variations, historical conventions, or the rules of different nomenclature systems, the CAS Registry Number® is a constant and unambiguous identifier for a specific chemical substance. When searching databases such as SciFinder®, PubChem, or Reaxys, using the CAS number will invariably yield the most accurate and comprehensive results, circumventing any confusion arising from synonymy.

Systematic Nomenclature: The IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. This system is designed to be rigorous and descriptive, allowing a chemist to deduce the structure of a molecule from its name.

The IUPAC name for this compound is 1-(methylthio)decane or 1-methylsulfanyldecane .[1][2][3]

Deconstructing the IUPAC Name:

  • Decane : This is the parent alkane, indicating a ten-carbon saturated chain (CH₃(CH₂)₈CH₃).[4]

  • 1- : This locant specifies that the substituent is attached to the first carbon of the decane chain.

  • (methylthio)- or (methylsulfanyl)- : This part of the name describes the substituent group, which is a methyl group (CH₃) attached to a sulfur atom (-S-).

The causality behind this systematic naming is to provide a universally understood descriptor of the molecule's covalent structure, independent of its discovery history or common usage.

Common and Semi-Systematic Names

While the IUPAC name provides structural clarity, a variety of common and semi-systematic names are frequently encountered in the literature, supplier catalogs, and older publications. Understanding these is essential for a comprehensive literature search.

A summary of these names is presented in the table below:

NameContext of Use
This compound The most common name used in commercial and general laboratory contexts.[2][3][5]
n-Decyl methyl sulfide The 'n-' prefix specifies the "normal" or straight-chain isomer of the decyl group, which is often implied but explicitly stated for clarity.[2][3]
Methyl decyl sulfide A simple inversion of the common name, equally prevalent.[3]
2-Thiadodecane A semi-systematic name where 'thia' indicates the replacement of a carbon atom with a sulfur atom in the parent alkane chain ('dodecane', a twelve-atom chain).[2][3]

Visualizing the Nomenclature Hierarchy

The relationship between these naming conventions can be visualized as a hierarchy, with the CAS number providing the most specific identification, followed by the descriptive IUPAC name, and then the more commonly used names.

Nomenclature_Hierarchy cluster_identifiers Unique Identifiers cluster_systematic Systematic (IUPAC) Names cluster_common Common & Semi-Systematic Names CAS_RN CAS: 22438-39-7 IUPAC1 1-(Methylthio)decane CAS_RN->IUPAC1 describes IUPAC2 1-Methylsulfanyldecane CAS_RN->IUPAC2 describes EC_Number EC: 244-997-2 Common1 This compound IUPAC1->Common1 commonly called Common2 n-Decyl methyl sulfide IUPAC1->Common2 commonly called Common3 Methyl decyl sulfide IUPAC1->Common3 commonly called SemiSystematic 2-Thiadodecane IUPAC1->SemiSystematic also named as

Caption: Hierarchical relationship of identifiers and names for this compound.

Database and Regulatory Identifiers

In addition to chemical names, a variety of identifiers are used in regulatory documentation and chemical databases. These are crucial for compliance and safety data retrieval.

  • EC Number: 244-997-2. This is the European Community number, used for regulatory purposes within the European Union.[1][3]

  • DSSTox Substance ID: DTXSID60176977. This identifier is from the Distributed Structure-Searchable Toxicity (DSSTox) Database Network, which is a project of the U.S. Environmental Protection Agency (EPA).[1][3]

Experimental Protocol: Verifying Compound Identity via Literature Search

When encountering an unfamiliar name in the literature, a systematic approach is necessary to confirm the compound's identity.

Step-by-Step Workflow:

  • Initial Search: Begin by searching the given name in a comprehensive chemical database such as PubChem or the NIST Chemistry WebBook.

  • CAS Number Retrieval: The primary goal is to locate the CAS Registry Number®. This is the key to unlocking a wealth of verified information.

  • Cross-Referencing: Use the retrieved CAS number (22438-39-7) to search other databases and supplier catalogs (e.g., Sigma-Aldrich, TCI). This cross-referencing validates the initial finding and often reveals additional synonyms.[5][6]

  • Structure Verification: Compare the chemical structure provided in these sources with the expected structure based on the name. For this compound, this would be a ten-carbon chain attached to a sulfur atom, which is in turn attached to a methyl group.

  • Review Safety Data: Utilize the CAS number to retrieve the Safety Data Sheet (SDS) for the compound. This provides critical information on handling, storage, and hazards.

The following diagram illustrates this self-validating workflow for compound identification.

Verification_Workflow Start Encounter Unknown Name Search_DB Search PubChem/NIST with the name Start->Search_DB Get_CAS Retrieve CAS: 22438-39-7 Search_DB->Get_CAS Cross_Ref Cross-reference CAS in other databases Get_CAS->Cross_Ref Verify_Structure Verify Chemical Structure Cross_Ref->Verify_Structure Review_SDS Review Safety Data Sheet Verify_Structure->Review_SDS End Identity Confirmed Review_SDS->End

Caption: Workflow for verifying a chemical's identity using its nomenclature.

Distinguishing from Structurally Related Compounds

It is also important to be aware of similarly named compounds to avoid confusion. For instance, "dothis compound" (CAS 3698-89-3) is a related but distinct molecule with a twelve-carbon chain instead of a ten-carbon chain.[6][7][8][9][10] Similarly, "decyl methyl sulfoxide" (CAS 3079-28-5) contains an additional oxygen atom double-bonded to the sulfur, which significantly alters its chemical properties.[11]

Conclusion

Navigating the nomenclature of chemical compounds is a critical skill for any scientist. For this compound, the primary identifiers are its CAS Registry Number® (22438-39-7) and its IUPAC name, 1-(methylthio)decane.[1][2][3] However, a working knowledge of its common names, such as this compound and 2-thiadodecane, is essential for comprehensive engagement with the chemical literature and commercial supply chains.[2][3] By employing a systematic, cross-referencing approach to compound identification, researchers can ensure the accuracy and integrity of their work.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 89712, Decyl methyl sulphide." PubChem, [Link].

  • CAS. "1-(Methylthio)dodecane." CAS Common Chemistry, [Link].

  • National Institute of Standards and Technology. "this compound." NIST Chemistry WebBook, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 77287, 1-(Methylsulfanyl)dodecane." PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 65111, Decyl methyl sulfoxide." PubChem, [Link].

  • MySkinRecipes. "this compound." MySkinRecipes, [Link].

  • The Good Scents Company. "dothis compound, 3698-89-3." The Good Scents Company, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 317052, Decyl methanesulfinate." PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1068, Dimethyl Sulfide." PubChem, [Link].

  • National Institute of Standards and Technology. "Octadecane, 1-(methylthio)-." NIST Chemistry WebBook, [Link].

  • National Institute of Standards and Technology. "1-Decanethiol." NIST Chemistry WebBook, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 139170, Decyl disulfide." PubChem, [Link].

  • National Institute of Standards and Technology. "1-Decanethiol." NIST Chemistry WebBook, [Link].

  • Wikipedia. "Decane." Wikipedia, [Link].

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Methodological & Application

Synthesis and Application of Decyl Methyl Sulfide for High-Quality Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of decyl methyl sulfide (C₁₁H₂₄S). Furthermore, it details a robust protocol for the subsequent formation of self-assembled monolayers (SAMs) on gold substrates. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require well-defined, functionalized surfaces for their applications. The protocols herein are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and high-quality outcomes.

Introduction: The Role of Thioether SAMs in Surface Science

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate surface.[1] They have become indispensable tools for precisely tailoring surface chemistry in fields as diverse as biosensing, electrochemistry, and cell biology.[2][3] The most common systems involve the chemisorption of organothiols onto gold surfaces, which forms a strong sulfur-gold bond.[1][2]

While alkanethiols (R-SH) are widely used, their corresponding thioethers, or sulfides (R-S-R'), offer distinct advantages, including greater resistance to oxidation.[4] This increased stability can be critical for applications requiring long-term performance or exposure to ambient conditions. This compound, with its simple n-decyl chain and methyl sulfide headgroup, provides an excellent model system for creating hydrophobic, well-ordered surfaces.

This guide presents a detailed methodology for the synthesis of this compound via a nucleophilic substitution reaction. It then outlines the critical steps for preparing high-quality gold substrates and forming a densely packed this compound SAM.

Synthesis of this compound (1-(Methylsulfanyl)decane)

The synthesis is achieved through a Williamson ether-type reaction, where sodium thiomethoxide acts as the nucleophile, displacing the bromide from 1-bromodecane in an efficient Sₙ2 reaction.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
1-Bromodecane≥98%Sigma-Aldrich
Sodium Thiomethoxide≥95%Sigma-AldrichHighly hygroscopic. Handle under inert atmosphere.
Methanol (MeOH)AnhydrousMajor SupplierUsed as the reaction solvent.
Diethyl Ether (Et₂O)AnhydrousMajor SupplierFor extraction.
Saturated Sodium Chloride (Brine)N/ALab PreparedFor washing during workup.
Anhydrous Magnesium Sulfate (MgSO₄)ReagentMajor SupplierFor drying the organic phase.
Round-bottom flask (250 mL)N/AGlassware Supplier
Reflux CondenserN/AGlassware Supplier
Magnetic Stirrer & Stir BarN/AEquipment Supplier
Heating MantleN/AEquipment Supplier
Separatory Funnel (250 mL)N/AGlassware Supplier
Rotary EvaporatorN/AEquipment Supplier
Vacuum Distillation ApparatusN/AGlassware Supplier
Schlenk Line or GloveboxN/AN/AFor handling air-sensitive reagents.
Experimental Workflow: Synthesis

The overall workflow for the synthesis and purification of this compound is depicted below.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification A 1-Bromodecane C Reaction Mixture (Stirring at Reflux) A->C B Sodium Thiomethoxide in Anhydrous Methanol B->C D Quenching & Extraction (H₂O / Diethyl Ether) C->D Reaction Completion E Washing & Drying (Brine / MgSO₄) D->E F Solvent Removal (Rotary Evaporation) E->F G Vacuum Distillation F->G Crude Product H Purified this compound G->H

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Synthesis Protocol
  • Reaction Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere. This inert environment is crucial as sodium thiomethoxide is moisture-sensitive.

  • Reagent Addition: Carefully add sodium thiomethoxide (e.g., 5.0 g, ~71.3 mmol) to the flask. Using a cannula or syringe, add 100 mL of anhydrous methanol and begin stirring until the solid is fully dissolved.

  • Initiation of Reaction: Slowly add 1-bromodecane (e.g., 15.0 g, ~67.8 mmol) to the stirring solution at room temperature. The reaction is exothermic; a controlled addition rate prevents excessive heat generation.

  • Reaction Progression: After the addition is complete, heat the mixture to a gentle reflux (approx. 65°C for methanol) using a heating mantle. Let the reaction proceed for 12-16 hours with continuous stirring to ensure completion.

  • Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of deionized water. Extract the aqueous phase three times with 50 mL portions of diethyl ether.

  • Workup - Washing and Drying: Combine the organic extracts and wash them once with 50 mL of deionized water, followed by one wash with 50 mL of brine. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Purification: Remove the diethyl ether using a rotary evaporator. The resulting crude oil should be purified by vacuum distillation to yield this compound as a clear, colorless to light yellow liquid.

Characterization and Data

Confirming the identity and purity of the synthesized product is a critical self-validating step.

PropertyValueSource
Molecular Formula C₁₁H₂₄S[5]
Molecular Weight 188.37 g/mol [5][6]
Appearance Colorless to Light yellow clear liquid
Purity (GC) >98.0%
CAS Registry Number 22438-39-7[5]

¹H NMR Spectroscopy (CDCl₃, 400 MHz): The proton NMR spectrum is the primary method for structural confirmation. The expected peaks are:

  • δ ~2.50 (t, 2H): Triplet corresponding to the two protons on the carbon adjacent to the sulfur atom (-S-CH₂ -).

  • δ ~2.10 (s, 3H): Singlet for the three protons of the methyl group (-S-CH₃ ).

  • δ ~1.60 (m, 2H): Multiplet for the methylene protons in the β-position to the sulfur.

  • δ ~1.26 (m, 14H): Broad multiplet for the remaining seven methylene groups in the decyl chain.

  • δ ~0.88 (t, 3H): Triplet for the terminal methyl group of the decyl chain.

Mass Spectrometry (Electron Ionization): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 188.

Protocol for SAM Formation on Gold Substrates

The formation of a high-quality SAM is critically dependent on the cleanliness of the gold substrate and the assembly conditions.

Materials and Reagents
  • Synthesized and purified this compound

  • 200-proof ethanol (absolute, anhydrous)

  • Gold-coated substrates (e.g., silicon wafers with Ti/Au or Cr/Au adhesion layers)

  • Cleaning agents: Piranha solution (H₂SO₄/H₂O₂) or a UV/Ozone cleaner

  • High-purity deionized water (18.2 MΩ·cm)

  • Glass vials or petri dishes

  • Anti-static tweezers

  • Dry nitrogen gas source

!!! SAFETY ADVISORY !!! Piranha solution (typically a 3:1 to 7:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) is extremely corrosive and reacts violently with organic materials.[7] It must be handled with extreme caution inside a fume hood using appropriate personal protective equipment (face shield, acid-resistant gloves, and lab coat). Always add the peroxide to the acid slowly.

Substrate Preparation: The Key to Quality

A pristine gold surface is paramount for forming a well-ordered monolayer.

  • UV/Ozone Cleaning (Recommended Method): A safer and highly effective method is to expose the gold substrate to a UV/ozone cleaner for 15-20 minutes.[7] This process removes organic contaminants from the surface.

  • Ethanol Rinse: Immediately after UV/ozone treatment, rinse the substrate thoroughly with absolute ethanol to remove any residual contaminants and prepare the surface for immersion.[7]

  • Piranha Etch (Alternative Method): Immerse the gold substrate in freshly prepared Piranha solution for 5-10 minutes. Following the etch, rinse the substrate copiously with high-purity deionized water and then with absolute ethanol. Dry under a gentle stream of nitrogen.

Step-by-Step SAM Formation Protocol
  • Prepare the Solution: Prepare a 1 mM solution of this compound in absolute ethanol in a clean glass vial.

  • Immersion: Using clean tweezers, fully immerse the freshly cleaned gold substrate into the sulfide solution. The process should be done quickly to minimize exposure of the clean substrate to the atmosphere.

  • Incubation: Seal the vial to prevent solvent evaporation and contamination. It is good practice to backfill the container with dry nitrogen gas. Allow the self-assembly to proceed for 18-24 hours at room temperature. While initial adsorption is rapid, this extended period is crucial for the molecules to reorganize into a densely packed, ordered monolayer.[8]

  • Rinsing and Drying: After incubation, remove the substrate from the solution with tweezers. Rinse it thoroughly with fresh absolute ethanol to remove any physisorbed molecules from the surface. Dry the substrate with a gentle stream of dry nitrogen.

  • Storage: Store the prepared SAM-coated substrates in a clean, dry environment, such as a petri dish or a desiccator.

Visualization of the Self-Assembled Monolayer

The diagram below illustrates the final ordered structure of this compound molecules on a gold (Au) surface.

Caption: this compound molecules forming an ordered monolayer on a gold surface.

References

  • Institute of Solid State Physics. Self assembled monolayer formation of alkanethiols on gold.
  • MDPI. Prof. George Whitesides' Contributions to Self-Assembled Monolayers (SAMs): Advancing Biointerface Science and Beyond. (2024-01-16). Available at: [Link]

  • National Institute of Standards and Technology (NIST). This compound - NIST WebBook. Available at: [Link]

  • MDPI. Prof. George Whitesides' Contributions to Self-Assembled Monolayers (SAMs): Advancing Biointerface Science and Beyond. (2025-01-16).
  • Chen, J. Self-Assembled Monolayers (SAMs) for Sensing. (2020-04-04). YouTube. Available at: [Link]

  • Lipomi, D. Self-assembled monolayers (SAMs). (2019-11-26). YouTube. Available at: [Link]

  • Tokyo Chemical Industry Co., Ltd. (APAC). This compound 22438-39-7.
  • PubMed. Dimethyl sulfide on Cu{111}: molecular self-assembly and submolecular resolution imaging. Available at: [Link]

  • National Institutes of Health (NIH), PubChem. Decyl methyl sulphide | C11H24S | CID 89712. Available at: [Link]

  • Langmuir. Gold Film Surface Preparation for Self-Assembled Monolayer Studies. Available at: [Link]

  • Di-Vå Portal. Structure of Self-Assembled Monolayers on Gold Studied by NEXAFS and Photoelectron Spectroscopy. Available at: [Link]

Sources

Application Note: Decyl Methyl Sulfide as a Superior Reagent for Odorless Swern and Corey-Kim Oxidations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Among the most reliable and mild methods are the Swern and Corey-Kim oxidations, which leverage an activated sulfur-based reagent.[1] These reactions are prized for their high yields, broad functional group tolerance, and avoidance of heavy metal contaminants.[2][3]

However, the classical protocols for both methods are severely hampered by a significant practical drawback: the requisite use of dimethyl sulfoxide (DMSO) or dimethyl sulfide (DMS). The reduction of the sulfur reagent during the catalytic cycle liberates dimethyl sulfide, a volatile compound with an intensely unpleasant and pervasive odor, detectable by humans at parts-per-million levels.[2] This necessitates specialized handling procedures, dedicated fume hoods, and rigorous decontamination of glassware with oxidizing agents like bleach to mitigate laboratory contamination.[2][4]

This application note presents a comprehensive guide to the use of decyl methyl sulfide as a scientifically robust and operationally superior alternative to dimethyl sulfide in both Corey-Kim and Swern-type oxidations. The incorporation of a long C10 alkyl chain renders the sulfide non-volatile, effectively eliminating the malodor problem at its source. Furthermore, the altered physical properties of the sulfide byproduct simplify purification, transitioning the challenge from managing a volatile stench to a straightforward separation of a non-volatile organic side-product. This guide provides detailed mechanistic insights, step-by-step protocols, and practical advice for researchers seeking to implement a more efficient, safer, and "greener" oxidation workflow.

The Corey-Kim Oxidation with this compound

The Corey-Kim oxidation is distinguished from the Swern oxidation by its activation step; it begins with a sulfide rather than a sulfoxide.[5] The reaction is typically conducted at slightly higher temperatures than a Swern (e.g., -25 °C to 0 °C), making it operationally more convenient for labs without access to a -78 °C bath.[6]

Principle and Mechanism of Action

The causal pathway of the Corey-Kim oxidation hinges on the in-situ generation of a highly electrophilic sulfur species from this compound and an N-halo-succinimide, typically N-chlorosuccinimide (NCS).[6][7]

  • Formation of the Electrophilic Salt: this compound, acting as a nucleophile, attacks the electrophilic chlorine atom of NCS. This generates a key intermediate, the S-decyl-S-methyl-N-succinimidylsulfonium chloride, which rapidly rearranges to form the highly reactive chloro(decylmethyl)sulfonium ion and succinimide. This species is the active oxidant.[7][8]

  • Alcohol Activation: The alcohol substrate performs a nucleophilic attack on the electrophilic sulfur atom of the chloro(decylmethyl)sulfonium ion, displacing a chloride ion. This step forms a new, crucial intermediate: the alkoxy(decylmethyl)sulfonium salt .[5][7] This effectively "activates" the alcohol by converting the hydroxyl group into an excellent leaving group.

  • Deprotonation and Elimination: A hindered organic base, typically triethylamine (Et₃N), is introduced. The base is sterically incapable of attacking the sulfur center but is able to deprotonate the α-carbon (the carbon bearing the oxygen).[7] This initiates an intramolecular E2-type elimination via a five-membered ring transition state. The final cascade yields the desired aldehyde or ketone, regenerates this compound, and produces triethylammonium chloride.[6]

The use of this compound does not alter this electronic mechanism. Its role is purely physical; the decyl chain's mass and lipophilicity anchor the molecule, preventing its escape into the vapor phase and altering its solubility to facilitate a simple extractive or chromatographic workup.

Visualization: Corey-Kim Oxidation Workflow

The following diagram illustrates the mechanistic sequence of the Corey-Kim oxidation using this compound.

CoreyKim_Mechanism cluster_reactants Initial Reagents DMS Decyl-S-Me ActiveS Chloro(decylmethyl)sulfonium Ion [Active Oxidant] DMS->ActiveS + Decyl-S-Me - Succinimide NCS NCS NCS->ActiveS + Decyl-S-Me - Succinimide Alcohol R-CH(OH)-R' AlkoxySalt Alkoxy(decylmethyl)sulfonium Salt Alcohol->AlkoxySalt + Alcohol - Cl⁻ Base Et₃N ActiveS->AlkoxySalt + Alcohol - Cl⁻ Product Ketone / Aldehyde (R-C(=O)-R') AlkoxySalt->Product + Et₃N (α-Proton Abstraction) Byproduct1 Decyl-S-Me (Regenerated, Non-volatile) AlkoxySalt->Byproduct1 - R-C(=O)-R' - Et₃NH⁺Cl⁻ Byproduct2 Et₃NH⁺Cl⁻ AlkoxySalt->Byproduct2 - R-C(=O)-R' - Decyl-S-Me caption_node Corey-Kim Reaction Flow

Caption: Logical flow of the Corey-Kim oxidation.

Detailed Experimental Protocol: Oxidation of a Secondary Alcohol

This protocol describes the oxidation of 1-phenylethanol to acetophenone as a representative example. All operations must be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents.

Materials:

  • This compound

  • N-Chlorosuccinimide (NCS), recrystallized

  • 1-Phenylethanol, anhydrous

  • Triethylamine (Et₃N), freshly distilled

  • Toluene, anhydrous

  • Round-bottom flask with stir bar, dropping funnel, septa

Protocol Steps:

  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask under N₂, suspend NCS (1.5 eq, e.g., 1.5 mmol, 200 mg) in anhydrous toluene (10 mL).

  • Activator Formation: Cool the suspension to 0 °C using an ice bath. Add this compound (1.5 eq, e.g., 1.5 mmol, 282 mg) dropwise via syringe.

  • Cooling and Equilibration: Cool the resulting mixture to -25 °C (a cryocool or an acetonitrile/dry ice bath is suitable). Stir at this temperature for 30 minutes to ensure complete formation of the active sulfonium salt. The mixture should become a clear solution.

  • Substrate Addition: In a separate flask, dissolve 1-phenylethanol (1.0 eq, e.g., 1.0 mmol, 122 mg) in anhydrous toluene (5 mL). Add this solution dropwise to the cold reaction mixture over 15 minutes, ensuring the internal temperature does not rise above -20 °C.

  • Reaction: Stir the mixture at -25 °C for 2 hours. Monitor the reaction progress by TLC (e.g., 20% EtOAc/Hexanes), checking for the consumption of the starting alcohol.

  • Base Addition: Add freshly distilled triethylamine (3.0 eq, e.g., 3.0 mmol, 0.42 mL) dropwise to the reaction. A white precipitate (triethylammonium chloride) will form.

  • Warm-up and Completion: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Workup:

    • Quench the reaction by adding 20 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product will contain acetophenone and the non-volatile this compound. These are easily separated by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes). This compound is significantly less polar than the ketone product.

Summary of Reaction Parameters
ParameterRecommended ValueRationale / Notes
Stoichiometry (Alcohol:Sulfide:NCS:Base) 1.0 : 1.2-1.5 : 1.2-1.5 : 2.5-3.0A slight excess of the sulfide and NCS ensures full conversion of the alcohol. Excess base drives the final elimination.
Solvent Toluene or Dichloromethane (DCM)Toluene is often preferred for its lower polarity, which can minimize side reactions.[8]
Temperature (Activator Formation) 0 °C to -25 °CControlled temperature prevents decomposition of the thermally unstable sulfonium salt intermediate.[8][9]
Temperature (Oxidation) -25 °CBalances reaction rate with the stability of the alkoxysulfonium salt. Warmer temps risk side reactions like chlorination.[5]
Reaction Time 2-4 hoursTypically sufficient for full conversion. Monitor by TLC for validation.

The Swern Oxidation with Decyl Methyl Sulfoxide

The Swern oxidation is arguably the most well-known of the activated-DMSO methods. It uses an external electrophilic activator, such as oxalyl chloride or trifluoroacetic anhydride (TFAA), to react with a sulfoxide.[10] For this odorless protocol, decyl methyl sulfoxide is the required starting material.

Principle and Mechanism of Action

The mechanism of the Swern oxidation is a sequence of activation, substitution, and elimination, requiring rigorously low temperatures (-78 °C) to control the reactivity of the intermediates.[1][10]

  • Formation of the Electrophilic Salt: At -78 °C, decyl methyl sulfoxide is activated by reaction with oxalyl chloride. The sulfoxide's oxygen atom acts as a nucleophile, attacking one of the carbonyl carbons of oxalyl chloride.[11] This intermediate is highly unstable and rapidly decomposes, releasing carbon monoxide and carbon dioxide, to form the same chloro(decylmethyl)sulfonium chloride species seen in the Corey-Kim reaction.[2]

  • Alcohol Activation: The alcohol is added, and its oxygen atom displaces a chloride ion from the sulfonium salt, yielding the same alkoxy(decylmethyl)sulfonium salt as in the Corey-Kim pathway.[10]

  • Ylide Formation & Elimination: This is the key mechanistic divergence. A hindered base (e.g., triethylamine) deprotonates one of the methyl carbons attached to the positively charged sulfur atom, forming a sulfur ylide .[3] This ylide is a transient species that immediately undergoes an intramolecular proton transfer via a five-membered ring transition state. The ylide's carbanion abstracts the α-proton from the alcohol backbone, triggering the collapse of the intermediate to form the aldehyde or ketone, this compound, and triethylammonium chloride.[11]

Visualization: Swern Oxidation Workflow

The following diagram illustrates the mechanistic sequence of the Swern oxidation using decyl methyl sulfoxide.

Swern_Mechanism cluster_reactants Initial Reagents DMSO Decyl-S(=O)-Me ActiveS Chloro(decylmethyl)sulfonium Ion [Active Oxidant] DMSO->ActiveS - CO, - CO₂ Oxalyl (COCl)₂ Oxalyl->ActiveS - CO, - CO₂ Alcohol R-CH(OH)-R' AlkoxySalt Alkoxy(decylmethyl)sulfonium Salt Alcohol->AlkoxySalt + Alcohol - Cl⁻ Base Et₃N ActiveS->AlkoxySalt + Alcohol - Cl⁻ Gases CO + CO₂ Ylide Sulfur Ylide (Transient) AlkoxySalt->Ylide + Et₃N (Methyl Deprotonation) Product Ketone / Aldehyde (R-C(=O)-R') Ylide->Product Intramolecular Proton Transfer Byproduct1 Decyl-S-Me (Non-volatile) Ylide->Byproduct1 Byproduct2 Et₃NH⁺Cl⁻ Ylide->Byproduct2 caption_node Swern Reaction Flow

Caption: Logical flow of the Swern oxidation.

Detailed Experimental Protocol: Oxidation of a Primary Alcohol

This protocol describes the oxidation of decan-1-ol to decanal. Strict adherence to low temperature (-78 °C) and inert atmosphere conditions is critical for success.

Materials:

  • Decyl methyl sulfoxide (Can be prepared by oxidizing this compound)

  • Oxalyl chloride

  • Decan-1-ol, anhydrous

  • Triethylamine (Et₃N), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Schlenk flask with stir bar, syringes, septa

Protocol Steps:

  • Setup: Assemble a flame-dried 100 mL Schlenk flask equipped with a stir bar and a temperature probe under an N₂ atmosphere.

  • Activator Solution: Add anhydrous DCM (20 mL) to the flask and cool to -78 °C using a dry ice/acetone bath. To this, add oxalyl chloride (1.2 eq, e.g., 1.2 mmol, 0.10 mL) via syringe.

  • Sulfoxide Addition: Dissolve decyl methyl sulfoxide (1.2 eq, e.g., 1.2 mmol, 245 mg) in anhydrous DCM (5 mL). Add this solution dropwise to the oxalyl chloride solution at -78 °C over 10 minutes. Stir the resulting mixture for 15 minutes. Vigorous gas evolution (CO, CO₂) will be observed.

  • Substrate Addition: Dissolve decan-1-ol (1.0 eq, e.g., 1.0 mmol, 158 mg) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture, ensuring the internal temperature remains below -70 °C. Stir for 30 minutes at -78 °C.

  • Base Addition: Add freshly distilled triethylamine (5.0 eq, e.g., 5.0 mmol, 0.70 mL) dropwise. The mixture may become thick with precipitated triethylammonium chloride.

  • Warm-up: After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over ~45 minutes.

  • Workup:

    • Quench the reaction with 20 mL of water and stir for 10 minutes.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash with 1 M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL).

    • Dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure to avoid loss of the potentially volatile aldehyde product.

  • Purification: The crude material, containing decanal and this compound, can be purified by flash column chromatography (e.g., 2-10% ether in hexanes).

Summary of Reaction Parameters
ParameterRecommended ValueRationale / Notes
Stoichiometry (Alcohol:Sulfoxide:Activator:Base) 1.0 : 1.1-1.3 : 1.1-1.3 : 4.0-5.0Excess base is crucial to neutralize generated HCl and drive the ylide formation.
Solvent Dichloromethane (DCM)Excellent solvent for all reagents at low temperatures.
Temperature -78 °C (strictly maintained)Essential to prevent decomposition of the chloro(decylmethyl)sulfonium ion and to avoid side reactions.[10]
Order of Addition Activator -> Sulfoxide -> Alcohol -> BaseThis order is critical. Adding the base before the alcohol can lead to unwanted side products.[10]
Reaction Time 1-2 hoursReactions are typically rapid at low temperatures. Monitor by TLC.

Field Insights: Comparative Analysis and Practical Advantages

The primary driver for substituting DMS with this compound is operational improvement. The chemical principles remain the same, but the physical properties transform the user experience.

FeatureDimethyl Sulfide (DMS) / DMSOThis compound / SulfoxideCausality & Field Insight
Odor Extreme, pervasive, unpleasantOdorlessThe long C10 chain drastically increases the boiling point and reduces vapor pressure, making the compound non-volatile at ambient temperatures. This is the single greatest advantage.
Volatility High (B.P. 37 °C)Very LowDMS requires closed systems and careful handling to prevent escape. This compound is an oil that can be handled on the benchtop without odor concerns.
Workup Requires oxidative quenching (bleach) of glassware and waste streams.[2]Standard extraction and chromatography.The byproduct is a non-volatile oil that behaves like any other high-molecular-weight organic compound, simplifying its removal from the desired product.
Byproduct Removal Vents from the reaction; hard to contain.Separated via standard column chromatography or distillation (if product is volatile).The shift from a volatile to a non-volatile byproduct makes purification predictable and routine.
Safety High flammability; inhalation hazard.Low flammability; low inhalation risk.Eliminates the risk associated with inhaling volatile sulfur compounds.
Cost & Availability Very low cost, widely available.Higher cost, specialty chemical.This is the primary trade-off. The higher upfront cost of the reagent must be weighed against the savings in time, safety infrastructure, and waste disposal.

Self-Validating System: A key indicator of a successful reaction using either traditional or odorless reagents is the formation of the amine salt precipitate upon addition of triethylamine. For the odorless protocol, successful purification via chromatography, where the non-polar sulfide byproduct elutes much earlier than most polar carbonyl products, serves as a final validation of the protocol's effectiveness.

Conclusion

The substitution of dimethyl sulfide/sulfoxide with its decyl methyl-substituted counterpart represents a significant process improvement for the widely used Corey-Kim and Swern oxidations. This modification directly addresses the most pressing operational and safety challenge—the malodorous and volatile nature of the dimethyl sulfide byproduct—without compromising the mild and efficient nature of the oxidation. By rendering the sulfide byproduct as a non-volatile, easily separable oil, this approach offers a more sustainable, safer, and user-friendly protocol. For researchers and drug development professionals in both academic and industrial settings, the adoption of this compound provides a powerful tool for streamlining the synthesis of valuable aldehydes and ketones.

References

  • Ohsugia, S.-I., Nishidea, K., Oonob, K., Okuyamab, K., Fudesakaa, M., Kodamaa, S., & Node, M. (2003). New odorless method for the Corey–Kim and Swern oxidations utilizing dothis compound (Dod-S-Me). Tetrahedron, 59(43), 8393-8398.
  • Katritzky, A. R., et al. (2004). A practical improvement of odorless Corey–Kim and Swern oxidations. Organic & Biomolecular Chemistry, 2(5), 778-781.
  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]

  • Chemwonders. (2023, March 29). Corey-Kim Oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • NROChemistry. (n.d.). Corey-Kim Oxidation. Retrieved from [Link]

  • Grokipedia. (n.d.). Corey–Kim oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Corey–Kim oxidation. Retrieved from [Link]

  • Reddit. (2023, July 26). Tips to remove dimethylsulfide from Swern oxidation?. Retrieved from [Link]

Sources

Application Note: High-Resolution Gas Chromatography for the Speciation and Quantification of Long-Chain Alkyl Sulfides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by Senior Application Scientist, Dr. Gemini

Abstract: The analysis of long-chain alkyl sulfides presents significant analytical challenges due to their high boiling points, reactivity, and often complex sample matrices. This guide provides a comprehensive framework for developing robust and reliable gas chromatography (GC) methods tailored for these compounds. We will explore critical aspects from sample handling and preparation, including optional derivatization, to the optimization of GC system parameters and the selection of sulfur-selective detectors. The protocols and insights provided herein are designed to empower researchers, scientists, and drug development professionals to achieve accurate and reproducible results in their analyses.

Introduction: The Analytical Imperative for Long-Chain Alkyl Sulfides

Long-chain alkyl sulfides are a class of organosulfur compounds encountered in diverse fields, from the characterization of crude oil fractions and fuel products to environmental monitoring and the development of sulfide-based pharmaceuticals. In the petroleum industry, the speciation of these compounds is critical for understanding desulfurization processes and preventing catalyst poisoning[1][2]. Their inherent reactivity and potential for bioaccumulation also make them a focus of environmental and toxicological studies.

However, the analysis of these molecules is far from trivial. Key challenges include:

  • Reactivity and Adsorption: Sulfur compounds are notoriously reactive and prone to adsorption onto active sites within the analytical flow path, leading to poor peak shape and inaccurate quantification[3][4][5].

  • Thermal Lability: The "long-chain" nature implies high boiling points, necessitating elevated GC oven temperatures which can risk thermal degradation of the analytes.

  • Matrix Complexity: Alkyl sulfides are often present at trace levels within overwhelmingly complex hydrocarbon matrices, which can interfere with detection[6][7].

This application note provides a systematic approach to overcoming these challenges, emphasizing the causality behind methodological choices to build a self-validating and trustworthy analytical system.

Foundational Principles: Why Gas Chromatography?

Gas chromatography is the premier technique for separating volatile and semi-volatile compounds. The core principle involves vaporizing a sample, which is then transported by an inert carrier gas through a heated column containing a stationary phase. Separation occurs based on the differential partitioning of analytes between the mobile (gas) and stationary phases.

For long-chain alkyl sulfides, GC is particularly well-suited because it can effectively separate complex mixtures based on differences in boiling points and polarity. The use of temperature programming—a gradual increase in column temperature during the analysis—is essential. This technique allows for the efficient elution of both more volatile, shorter-chain sulfides and the high-boiling, long-chain targets within a single run, ensuring sharp peaks and reduced analysis times[8][9][10].

Experimental Workflow and Protocols

A successful analysis is built upon a foundation of meticulous sample preparation and a highly optimized analytical system. The following diagram and protocols outline a proven workflow.

GC_Workflow cluster_prep Part 1: Sample Preparation cluster_analysis Part 2: GC Analysis cluster_data Part 3: Data Processing Sample Raw Sample (e.g., Fuel, Biological Matrix) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Injection GC Injection (Split/Splitless or PTV) Derivatization Optional Derivatization (Alkylation) Extraction->Derivatization Derivatization->Injection Separation Column Separation (e.g., DB-5MS) with Temperature Programming Injection->Separation Chromatogram Chromatogram Generation Detection Sulfur-Selective Detection (SCD, FPD, or MS) Separation->Detection Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Sources

Protocol for forming Decyl methyl sulfide SAMs on gold surfaces

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Protocol for the Formation of Decyl Methyl Sulfide Self-Assembled Monolayers (SAMs) on Gold Surfaces

Abstract: This document provides a comprehensive guide for the formation of high-quality self-assembled monolayers (SAMs) using this compound on gold surfaces. It details the underlying mechanism, a step-by-step experimental protocol, characterization techniques, and troubleshooting. This protocol is designed for researchers in materials science, surface chemistry, and nanotechnology who require well-defined, robust organic thin films.

Introduction and Scientific Principles

Self-assembled monolayers (SAMs) are highly ordered molecular films that spontaneously form on a substrate surface. The most widely studied systems involve the chemisorption of organosulfur compounds onto noble metal surfaces like gold.[1] While alkanethiols (R-SH) are the conventional choice, dialkyl sulfides (R-S-R') such as this compound (CH₃(CH₂)₉SCH₃) offer a distinct alternative with unique properties.

Unlike alkanethiols, which form a gold-thiolate bond (Au-S-R) through the oxidative addition of the S-H bond, dialkyl sulfides adsorb non-destructively.[2] The sulfur atom's lone pair of electrons forms a coordinate bond directly with the gold surface without cleavage of the C-S bonds. This difference in bonding can influence the monolayer's stability and electrochemical properties.

The formation of a well-ordered SAM is driven by two primary forces:

  • Sulfur-Gold Affinity: The strong, dative covalent interaction between the sulfur headgroup and the gold substrate anchors the molecules to the surface.[3][4]

  • Intermolecular van der Waals Forces: Lateral interactions between the long decyl chains promote close packing and ordering, leading to a thermodynamically stable, crystalline-like monolayer.[4][5]

This guide provides a validated protocol to harness these principles for the reliable fabrication of this compound SAMs.

Mechanism of this compound Adsorption on Gold

The assembly of this compound on a Au(111) surface is a spontaneous process governed by the minimization of free energy. The workflow can be visualized as a two-step process: an initial, rapid adsorption followed by a slower, extended organization phase.

G cluster_workflow Molecular Assembly Mechanism A This compound in Solution C Initial Physisorption (Disordered State) A:e->C:w Rapid Adsorption B Pristine Au(111) Surface B:e->C:w Surface Immersion D Chemisorption & Organization (Ordered SAM) C->D Slow Reorganization (Hours to Days) van der Waals Interactions

Caption: Mechanism of SAM formation on a gold surface.

Initially, molecules from the solution rapidly adsorb onto the gold surface in a disordered state. Over time (typically 24-48 hours), these molecules rearrange into a densely packed, ordered monolayer to maximize the stabilizing van der Waals interactions between the decyl chains.[6]

Materials and Reagents

Equipment
  • Glass or polypropylene vials with sealable caps[7]

  • Fine-point tweezers (non-magnetic)

  • Calibrated micropipettes

  • Sonicator bath

  • Nitrogen gas line with a gentle stream nozzle

  • Petri dishes for storage[7]

  • Analytical balance

Reagents and Consumables
  • Gold Substrates: Gold-coated silicon wafers or glass slides (e.g., 100 nm Au with a Cr or Ti adhesion layer).

  • This compound (CH₃(CH₂)₉SCH₃), >98% purity.

  • Ethanol (EtOH): 200 proof, anhydrous.[7]

  • Sulfuric Acid (H₂SO₄): Concentrated, ACS grade.

  • Hydrogen Peroxide (H₂O₂): 30% aqueous solution.

  • Deionized (DI) Water: >18 MΩ·cm resistivity.

  • Parafilm® sealing tape.

Safety Precaution: Piranha solution (H₂SO₄/H₂O₂) is extremely corrosive and reacts violently with organic materials. Always use glass containers (never plastic), wear appropriate personal protective equipment (lab coat, safety goggles, face shield, and acid-resistant gloves), and work inside a certified fume hood. Always add peroxide to acid slowly.

Detailed Experimental Protocol

This protocol is divided into four critical phases: substrate cleaning, solution preparation, monolayer assembly, and final rinsing. A clean environment is paramount to prevent contamination.[7]

Phase 1: Gold Substrate Preparation (Piranha Cleaning)

The quality of the SAM is critically dependent on the cleanliness of the gold surface. This procedure removes organic contaminants.

  • Prepare Piranha Solution: In a glass beaker inside a fume hood, slowly and carefully add 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄. The solution will become very hot.

  • Substrate Immersion: Using tweezers, carefully immerse the gold substrates in the hot Piranha solution for 10-15 minutes. Vigorous bubbling will occur as organic matter is oxidized.

  • Rinsing: Remove the substrates and rinse them copiously with DI water (at least 5-6 cycles).

  • Final Rinse: Perform a final rinse with 200 proof ethanol to displace the water.

  • Drying: Immediately dry the substrates under a gentle stream of dry nitrogen gas. The surface should be hydrophilic and uniform.

  • Immediate Use: Use the cleaned substrates immediately for the best results. Do not store them for extended periods, as they will adsorb atmospheric contaminants.

Phase 2: Preparation of SAM Formation Solution
  • Target Concentration: Prepare a 1 mM solution of this compound in 200 proof ethanol. This is a standard concentration that ensures sufficient molecular flux to the surface without promoting multilayer formation.

  • Calculation:

    • Molecular Weight of this compound: ~174.35 g/mol .

    • For 10 mL of a 1 mM solution, you will need:

      • (1 x 10⁻³ mol/L) * (0.010 L) * (174.35 g/mol ) = 0.00174 g = 1.74 mg.

  • Mixing: Weigh out the required mass of this compound and dissolve it in the corresponding volume of ethanol in a clean, sealable vial. Sonicate for 2-3 minutes if necessary to ensure complete dissolution.

Phase 3: The Self-Assembly Process
  • Substrate Placement: Place one freshly cleaned and dried gold substrate into a vial. Prepare one vial per substrate to prevent cross-contamination.[7]

  • Solution Addition: Add enough of the 1 mM this compound solution to completely submerge the substrate.

  • Inert Atmosphere: To minimize oxidation of the sulfur-gold interface, reduce the headspace in the vial and gently backfill with dry nitrogen gas.[7][8]

  • Sealing: Immediately seal the vial cap tightly and wrap it with Parafilm to ensure an airtight seal.

  • Incubation: Store the vials undisturbed at room temperature for 24-48 hours. Longer incubation times generally lead to more ordered and densely packed monolayers.[7]

Phase 4: Post-Assembly Rinsing and Drying

This step is crucial to remove any non-chemisorbed (physisorbed) molecules from the surface.

  • Removal: Open the vial and carefully remove the substrate with clean tweezers.

  • Rinsing: Thoroughly rinse the substrate with a copious amount of fresh 200 proof ethanol to wash away unbound molecules.

  • Drying: Dry the substrate under a gentle stream of dry nitrogen gas.

  • Storage: Store the finished SAM-coated substrates in a clean, dry environment, such as a nitrogen-purged desiccator or petri dish.[7] For best results, use them for subsequent experiments as soon as possible, as long-term exposure to ambient air can lead to oxidation and degradation of the monolayer.[8][9]

G cluster_protocol Experimental Workflow A Phase 1: Substrate Cleaning (Piranha Etch) C Phase 3: Self-Assembly (Immerse Substrate for 24-48h) A->C B Phase 2: Solution Preparation (1 mM this compound in EtOH) B->C D Phase 4: Rinsing & Drying (Rinse with EtOH, Dry with N₂) C->D E Characterization / Use D->E

Sources

Application Notes and Protocols: Decyl Methyl Sulfide as a Ligand in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of Simple Thioether Ligands in Palladium Catalysis

In the vast landscape of organometallic catalysis, the choice of ligand is paramount, often dictating the efficiency, selectivity, and scope of a transformation.[1] While complex phosphine and N-heterocyclic carbene (NHC) ligands have historically dominated the field, particularly in palladium-catalyzed cross-coupling reactions, there is a growing appreciation for the nuanced role that simpler, seemingly more "innocuous" ligands can play.[2][3] Among these, thioethers represent a class of sulfur-containing ligands that, despite being known to coordinate to transition metals, are often perceived as potential catalyst poisons.[1] However, this perception is evolving, with research demonstrating that thioethers can act as effective ligands, promoting catalytic activity in various transformations, including C-H functionalization.[4]

Decyl methyl sulfide, a simple, non-chelating dialkyl sulfide, embodies the characteristics of this understated ligand class. Its long alkyl chain imparts significant lipophilicity, which can be advantageous for reactions conducted in nonpolar organic solvents, potentially enhancing the solubility of reactants and catalyst complexes. The sulfur atom, with its available lone pairs, can coordinate to a metal center, influencing its electronic properties and reactivity.

This guide provides a comprehensive overview of this compound as a ligand in organometallic catalysis. It is designed to equip researchers with the foundational knowledge and practical protocols to explore its applications. We will begin with a detailed, reliable method for the synthesis of this compound. Subsequently, we will present a representative, detailed protocol for its application in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. While direct literature precedents for this compound in this specific reaction are limited, the provided protocol is based on well-established principles of thioether ligand-mediated catalysis and serves as a robust starting point for experimental investigation.

Part 1: Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a method analogous to the Williamson ether synthesis, where a thiolate nucleophile displaces a halide from an alkyl halide.[5][6] A phase-transfer catalyst is employed to facilitate the reaction between the aqueous sodium decanethiolate and the organic methyl iodide.[7]

Protocol 1: Synthesis of this compound via Phase-Transfer Catalysis

This protocol describes the synthesis of this compound from 1-decanethiol and methyl iodide using tetrabutylammonium bromide as a phase-transfer catalyst.

Materials:

  • 1-Decanethiol (reagent grade)

  • Methyl iodide (reagent grade)[8]

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Aqueous Phase: In a 250 mL round-bottom flask, dissolve sodium hydroxide (1.1 equivalents) in deionized water to create a 20% (w/v) solution.

  • Addition of Thiol and Catalyst: To the stirred NaOH solution, add 1-decanethiol (1.0 equivalent) and tetrabutylammonium bromide (0.05 equivalents).

  • Addition of Alkylating Agent: Add dichloromethane to the flask, followed by the dropwise addition of methyl iodide (1.2 equivalents) over 15-20 minutes at room temperature.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the solvent.

    • The crude this compound can be purified by vacuum distillation to yield a colorless liquid.

Causality Behind Experimental Choices:

  • Phase-Transfer Catalyst (TBAB): The reaction involves a water-soluble nucleophile (sodium decanethiolate) and a water-insoluble electrophile (methyl iodide). TBAB facilitates the transfer of the thiolate anion from the aqueous phase to the organic phase, where the reaction occurs.[4]

  • Excess Methyl Iodide: A slight excess of the alkylating agent is used to ensure complete consumption of the more valuable 1-decanethiol.

  • Vigorous Stirring: In a biphasic system, a large interfacial area is crucial for efficient mass transfer of the phase-transfer catalyst and reactants between the phases, hence the need for vigorous stirring.

Part 2: Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[9][10] The following is a representative protocol for a Suzuki-Miyaura coupling using this compound as a ligand. This protocol is adapted from general procedures for palladium-catalyzed cross-couplings and serves as a starting point for optimization.[2][11][12]

Protocol 2: Representative Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

Materials:

  • 4-Bromoanisole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or oven-dried vial with a screw cap and septum

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Experimental Workflow:

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or vial equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Preparation: In a separate small vial, prepare the catalyst precursor by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%) in 1 mL of anhydrous 1,4-dioxane.

  • Addition of Catalyst: Add the catalyst solution to the reaction flask.

  • Solvent Addition: Add 4 mL of anhydrous 1,4-dioxane and 1 mL of deionized water to the reaction flask.

  • Inert Atmosphere: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the biaryl product.

Quantitative Data Summary

The following table provides a general set of conditions for the representative Suzuki-Miyaura coupling protocol. Optimization may be required for different substrates.

ParameterConditionRationale
Aryl Halide 4-Bromoanisole (1.0 equiv.)A common, moderately reactive aryl bromide.
Boronic Acid Phenylboronic acid (1.2 equiv.)A slight excess ensures complete consumption of the aryl halide.
Palladium Source Pd(OAc)₂ (2 mol%)A common and relatively air-stable Pd(II) precatalyst.
Ligand This compound (4 mol%)A 2:1 ligand-to-metal ratio is a good starting point for monodentate ligands.
Base K₂CO₃ (2.0 equiv.)A common inorganic base for Suzuki-Miyaura couplings; activates the boronic acid.[6]
Solvent 1,4-Dioxane/Water (4:1)A common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-100 °CTypical temperature range for Suzuki-Miyaura couplings to ensure a reasonable reaction rate.
Time 12-24 hoursA standard timeframe for completion; should be monitored.

Part 3: Mechanistic Insights

The catalytic cycle for the Suzuki-Miyaura reaction is generally accepted to involve three main stages: oxidative addition, transmetalation, and reductive elimination.[5][9][10] The thioether ligand, in this case, this compound, plays a crucial role in stabilizing the palladium species throughout the cycle.

Catalytic Cycle of the Suzuki-Miyaura Reaction

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Explanation of the Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst, stabilized by two molecules of this compound (L), reacts with the aryl halide (Ar-X) in the rate-determining step to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent (Ar'-B(OR)₂), activated by the base, transfers its organic group to the palladium center, displacing the halide (X).

  • Reductive Elimination: The two organic groups on the palladium complex couple to form the biaryl product (Ar-Ar'), and the Pd(0) catalyst is regenerated, ready to re-enter the catalytic cycle.

The this compound ligand is thought to stabilize the palladium center, preventing its aggregation into inactive palladium black, while also being labile enough to allow for the necessary substrate coordination and product dissociation steps. The long decyl chain may also create a lipophilic pocket around the catalytic center, which could influence substrate approach and selectivity.

Conclusion

This compound represents an accessible and potentially valuable ligand for exploration in organometallic catalysis. While not as extensively studied as more complex ligand systems, its simple structure and unique physicochemical properties offer opportunities for new reactivity and applications. The protocols and mechanistic insights provided in this guide are intended to serve as a solid foundation for researchers to begin investigating the utility of this compound and other simple thioether ligands in their own synthetic endeavors. As with any catalytic system, empirical optimization for specific substrates is key to achieving the best results.

References

  • Suzuki-Miyaura Coupling - Organic Synthesis. (n.d.). Retrieved January 17, 2026, from [Link]

  • Jackson, R. F. W., et al. (2006). Organic Syntheses Procedure. Organic Syntheses, 83, 131.
  • Stark, C. M. (1971). Phase-transfer catalysis. I. A new catalyst for the synthesis of ethers. Journal of the American Chemical Society, 93(1), 195-199.
  • Moesch, C., & Raby, C. (1991). [Synthesis by phase transfer catalysis of alkyl sulfides]. Annales Pharmaceutiques Francaises, 49(5), 286-288.
  • NRO-Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Williamson Ether Synthesis - Utah Tech University. (n.d.). Retrieved January 17, 2026, from [Link]

  • The Williamson ether synthesis. (n.d.). Retrieved January 17, 2026, from [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
  • Stang, P. J., & Zhdankin, V. V. (1990). Organic Syntheses Procedure. Organic Syntheses, 69, 173.
  • Palacio, F., et al. (1983). Synthesis of Diacyl Sulfides by Phase-Transfer Catalysis.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 17, 2026, from [Link]

  • Oreate AI. (2024, January 8). Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. Retrieved January 17, 2026, from [Link]

  • Grokipedia. (n.d.). Williamson ether synthesis. Retrieved January 17, 2026, from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. 3(1).
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • Wipf Group. (2007, January 30). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Retrieved from [Link]

  • Request PDF. (n.d.). Organosulfur, organoselenium and organotellurium ligands in the development of palladium, nickel and copper based catalytic systems for Heck coupling. Retrieved January 17, 2026, from [Link]

  • MDPI. (2018). Heck Reaction—State of the Art.
  • Buchwald, S. L., & Nolan, S. P. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473.
  • U.S. Patent No. 4,302,605. (1981). Washington, DC: U.S.
  • Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved January 17, 2026, from [Link]

  • Wan, Y., et al. (2012). A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF. Green Chemistry, 14(3), 601-604.
  • ResearchGate. (n.d.). ChemInform Abstract: A Simple and Efficient Protocol for a Palladium-Catalyzed Ligand-Free Suzuki Reaction at Room Temperature in Aqueous DMF. Retrieved January 17, 2026, from [Link]

  • Request PDF. (n.d.). An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. Retrieved January 17, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). methyl iodide. Retrieved January 17, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). methylene iodide. Retrieved January 17, 2026, from [Link]

Sources

Application Notes & Protocols: A Guide to Investigating Decyl Methyl Sulfide in Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

I. Introduction: The Imperative for Advanced Corrosion Control

Corrosion, the electrochemical degradation of materials, represents a significant and persistent challenge across numerous industries, from oil and gas pipelines to infrastructure and microelectronics.[1][2] The economic and safety implications of unchecked corrosion are substantial, necessitating the development and application of effective mitigation strategies.[2][3] Among the most versatile and practical of these are corrosion inhibitors—chemical substances that, when added in small concentrations to a corrosive environment, significantly decrease the rate of corrosion.[4][5]

Organic corrosion inhibitors have garnered considerable attention due to their efficacy and adaptability. Their mechanism of action typically involves adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[6][7] The effectiveness of these inhibitors is often linked to the presence of heteroatoms (such as nitrogen, oxygen, or sulfur) and π-electrons in their molecular structures, which serve as active centers for adsorption.[6][8]

This guide focuses on Decyl methyl sulfide (C₁₁H₂₄S) , a long-chain organosulfur compound, as a promising candidate for corrosion inhibition. The presence of a sulfur atom, with its available lone pair electrons, and a ten-carbon alkyl (decyl) chain suggests a dual-action mechanism: strong adsorption via the sulfur head and the formation of a dense, water-repelling (hydrophobic) film by the alkyl tail. These application notes provide a comprehensive framework for researchers to systematically evaluate the performance and understand the inhibition mechanism of this compound.

II. The Inhibitor: this compound - Properties and Proposed Mechanism

This compound, also known as 1-(methylthio)decane, is a thioether characterized by a methyl group and a decyl group attached to a sulfur atom.

  • Molecular Formula: C₁₁H₂₄S[9]

  • Structure: CH₃-S-(CH₂)₉-CH₃

  • Key Features:

    • Sulfur Heteroatom: The sulfur atom is the primary active center, capable of coordinating with vacant d-orbitals of metal atoms (like iron), leading to strong adsorption on the metal surface.[6][10]

    • Hydrophobic Decyl Chain: The long alkyl chain is expected to orient itself away from the metal surface, creating a compact hydrophobic layer that acts as a physical barrier against the ingress of corrosive species (e.g., H₂O, Cl⁻, H⁺).

The inhibition mechanism is hypothesized to involve a combination of chemical and physical adsorption processes, creating a protective film that impedes both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.

Caption: Adsorption of this compound on a metal surface.

III. Experimental Evaluation Protocols

A multi-faceted approach is essential for a thorough evaluation of a corrosion inhibitor. This involves gravimetric, electrochemical, and surface analysis techniques, complemented by theoretical calculations.

A. Gravimetric Analysis: The Weight Loss Method

The weight loss method is a straightforward and widely used technique to determine the average corrosion rate.[11][12] It provides a direct measure of material loss over a specified period.

Principle: Metal coupons of known weight and surface area are immersed in the corrosive solution with and without the inhibitor for a set duration.[13] The weight loss is measured, and the corrosion rate (CR) and inhibition efficiency (IE%) are calculated.

Protocol:

  • Coupon Preparation:

    • Cut metal specimens (e.g., mild steel) into uniform coupons (e.g., 2.5 cm x 2.0 cm x 0.2 cm).

    • Drill a small hole near the top edge for suspension.

    • Mechanically polish the coupons using a series of silicon carbide (SiC) abrasive papers of decreasing grit size (e.g., 200, 400, 600, 800, 1200 grit) to achieve a smooth, mirror-like finish.

    • Degrease the coupons by sonicating in acetone, rinse with distilled water, and dry thoroughly with a stream of warm air.

    • Accurately weigh each coupon to four decimal places (W₁) using an analytical balance and measure its dimensions to calculate the total surface area (A).

    • Store the prepared coupons in a desiccator until use.

  • Immersion Test:

    • Prepare the corrosive medium (e.g., 1 M HCl).

    • Prepare a series of test solutions by adding different concentrations of this compound (e.g., 50, 100, 200, 500 ppm) to the corrosive medium. Include a blank solution (no inhibitor).

    • Suspend one coupon in each test solution using a glass hook and rod, ensuring it is fully immersed.

    • Maintain the solutions at a constant temperature (e.g., 25 °C) in a water bath for a specified immersion period (e.g., 6, 12, 24 hours).[14]

  • Post-Immersion Analysis:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Rinse with distilled water.

    • Chemically clean the coupons to remove corrosion products (e.g., for steel in HCl, use a solution of 20% NaOH containing 200 g/L of zinc dust).

    • Rinse again with distilled water and acetone, dry, and reweigh (W₂).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W₁ - W₂

    • Corrosion Rate (CR) in mm/year: CR = (k × ΔW) / (A × t × ρ) where:

      • k = a constant (8.76 × 10⁴ for mm/year)[13]

      • ΔW = weight loss in grams

      • A = surface area of the coupon in cm²

      • t = immersion time in hours

      • ρ = density of the metal in g/cm³

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where:

      • CR₀ = Corrosion rate in the absence of the inhibitor (blank)

      • CRᵢ = Corrosion rate in the presence of the inhibitor

Data Presentation:

Inhibitor Conc. (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)55.212.85-
5018.14.2167.2
1009.82.2882.3
2004.51.0591.8
5002.10.4996.2
Hypothetical data for mild steel in 1 M HCl for 6 hours at 25°C.
B. Electrochemical Techniques

Electrochemical methods offer rapid corrosion rate measurements and provide valuable insights into the inhibition mechanism.[8][15] These tests are performed using a three-electrode cell setup connected to a potentiostat.

1. Potentiodynamic Polarization (PDP)

Principle: The potential of the working electrode (metal sample) is scanned relative to a reference electrode, and the resulting current is measured.[16][17] The resulting Tafel plot (Potential vs. log |Current Density|) provides key corrosion parameters.

Protocol:

  • Setup:

    • Use a standard three-electrode electrochemical cell: a working electrode (prepared metal coupon), a reference electrode (e.g., Saturated Calomel Electrode, SCE), and a counter electrode (e.g., platinum or graphite).[18]

    • Fill the cell with the test solution (blank or with inhibitor).

    • Immerse the electrodes in the solution and allow the system to stabilize for approximately 30-60 minutes until a steady Open Circuit Potential (OCP or Ecorr) is reached.

  • Measurement:

    • Begin the potential scan from a value slightly cathodic to Ecorr (e.g., -250 mV vs. Ecorr) to a value slightly anodic to Ecorr (e.g., +250 mV vs. Ecorr).

    • Use a slow scan rate (e.g., 0.5 mV/s or 1 mV/s) to ensure near-steady-state conditions.[15]

  • Data Analysis:

    • Plot the potential (E) versus the logarithm of the current density (log i).

    • Extrapolate the linear portions of the anodic and cathodic curves (Tafel regions) back to their intersection point.

    • The intersection gives the corrosion potential (Ecorr) and the corrosion current density (icorr) .

    • The slopes of the linear regions give the anodic (βa) and cathodic (βc) Tafel constants.

    • Calculate Inhibition Efficiency (IE%) : IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ and icorrᵢ are the corrosion current densities without and with the inhibitor, respectively.[19]

Interpretation:

  • A significant decrease in icorr indicates effective inhibition.

  • If Ecorr shifts significantly (>85 mV) in the positive (anodic) direction, the inhibitor is classified as anodic. If it shifts in the negative (cathodic) direction, it is cathodic. A smaller shift suggests a mixed-type inhibitor, which affects both reactions.[4]

2. Electrochemical Impedance Spectroscopy (EIS)

Principle: EIS is a non-destructive technique that probes the metal/solution interface by applying a small amplitude AC potential signal over a wide range of frequencies.[20][21] The impedance response provides information on the corrosion kinetics and the properties of the inhibitor film.[22]

Protocol:

  • Setup: Use the same three-electrode cell as in the PDP measurements. Allow the system to stabilize at OCP.

  • Measurement:

    • Apply a small sinusoidal AC voltage perturbation (e.g., 10 mV peak-to-peak) at the OCP.

    • Sweep the frequency over a wide range, typically from 100 kHz down to 10 mHz.[18]

  • Data Analysis:

    • The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).

    • For a simple corrosion system, the Nyquist plot is a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct) , which is inversely proportional to the corrosion rate.

    • The data can be fitted to an equivalent electrical circuit (EEC) model to extract quantitative parameters like Rct and the double-layer capacitance (Cdl).

Interpretation:

  • An increase in the diameter of the Nyquist semicircle (i.e., an increase in Rct) in the presence of the inhibitor signifies effective corrosion inhibition.[18]

  • A decrease in Cdl value suggests the adsorption of the inhibitor molecule, which displaces water molecules and decreases the local dielectric constant at the interface.[18]

  • Inhibition Efficiency (IE%) can be calculated from Rct values: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.

cluster_Workflow Corrosion Inhibitor Evaluation Workflow cluster_Electrochem Electrochemical Suite cluster_Surface Surface Characterization Start Coupon Preparation WeightLoss Weight Loss (Gravimetric) Start->WeightLoss Electrochem Electrochemical Tests Start->Electrochem Surface Surface Analysis Start->Surface After Exposure End Comprehensive Evaluation WeightLoss->End PDP Potentiodynamic Polarization (PDP) Electrochem->PDP EIS Electrochemical Impedance (EIS) Electrochem->EIS SEM SEM Surface->SEM XPS XPS Surface->XPS Theory Theoretical Calculations Theory->End PDP->End EIS->End SEM->End XPS->End

Caption: A typical experimental workflow for evaluating corrosion inhibitors.

C. Surface Analysis Techniques

These methods provide direct evidence of the inhibitor's adsorption and the formation of a protective film.[23][24]

1. Scanning Electron Microscopy (SEM)

  • Principle: A focused beam of electrons scans the surface of the sample to produce high-resolution images of the surface morphology.

  • Application: Compare the surface of a metal coupon immersed in the corrosive medium with and without this compound. The surface of the uninhibited coupon is expected to be severely damaged and pitted, while the inhibited surface should appear much smoother, confirming the protective action of the inhibitor film.[25][26]

2. X-ray Photoelectron Spectroscopy (XPS)

  • Principle: The sample surface is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, which is characteristic of the element and its chemical state.

  • Application: XPS can be used to analyze the elemental composition of the protective film on the metal surface after immersion in the inhibited solution.[24] The detection of sulfur (from the sulfide) and carbon (from the decyl chain) on the surface, along with shifts in the binding energies of the metal's electrons (e.g., Fe 2p), can provide direct evidence of the inhibitor's adsorption and chemical interaction with the surface.

IV. Theoretical Approach: Quantum Chemical Calculations

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for correlating the molecular structure of an inhibitor with its potential efficiency.[6][27]

Principle: DFT calculations can determine the electronic properties of the inhibitor molecule, which govern its interaction with the metal surface.[10][28]

Key Parameters:

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. A higher E_HOMO value suggests a greater tendency to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption and inhibition efficiency.[6][27]

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the molecule, which generally correlates with higher inhibition efficiency.[27]

These theoretical insights can guide the design of new inhibitors and help explain experimental observations.

cluster_Quantum Quantum Chemical Parameters HOMO High EHOMO (Electron Donation) Efficiency High Inhibition Efficiency HOMO->Efficiency Correlates with LUMO Low ELUMO DeltaE Small ΔE (High Reactivity) DeltaE->Efficiency Correlates with

Caption: Relationship between quantum parameters and inhibition efficiency.

V. Conclusion

The evaluation of this compound as a corrosion inhibitor requires a systematic and multi-technique approach. By combining classical weight loss measurements with advanced electrochemical and surface analysis techniques, researchers can quantify its efficiency, elucidate its mechanism of action, and confirm the formation of a protective surface film. Furthermore, theoretical calculations can provide a molecular-level understanding of its inhibitive properties. This comprehensive methodology ensures a robust and reliable assessment, paving the way for the application of this compound in practical corrosion control scenarios.

VI. References

  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (n.d.). MDPI. [Link]

  • Surface Characterization Techniques in Corrosion Inhibition Research. (n.d.). ResearchGate. [Link]

  • Electrochemical characterization and surface morphology techniques for corrosion inhibition—a review. (2022, February 21). Taylor & Francis Online. [Link]

  • A Quantum Computing Approach to Simulating Corrosion Inhibition. (2024, December 1). arXiv. [Link]

  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (n.d.). AIP Publishing. [Link]

  • Quantum chemical elucidation on corrosion inhibition efficiency of Schiff base: DFT investigations supported by weight loss and SEM techniques. (2020, February 5). Oxford Academic. [Link]

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022, September 9). Nature. [Link]

  • Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. (2015, August 6). ResearchGate. [Link]

  • Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. (2001, January 1). NACE International. [Link]

  • QUANTUM CHEMICAL CALCULATION FOR THE INHIBITORY EFFECT OF COMPOUNDS. (n.d.). ResearchGate. [Link]

  • Why Use Electrochemical Techniques for Corrosion Measurement?. (n.d.). Gamry Instruments. [Link]

  • Weight Loss Analysis. (n.d.). Corrosionpedia. [Link]

  • Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. (n.d.). ResearchGate. [Link]

  • Electrochemical Methods for Evaluating Corrosion Inhibitors in Strong Acid Systems. (n.d.). ASTM International. [Link]

  • D2688 Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). (2024, January 18). ASTM International. [Link]

  • WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. (n.d.). ResearchGate. [Link]

  • Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021, November 15). ACS Publications. [Link]

  • Exact calculation of corrosion rates by the weight-loss method. (2022, May 16). Cambridge University Press. [Link]

  • Electrochemical, Theoretical, and Surface Morphological Studies of Corrosion Inhibition Effect of Green Naphthyridine Derivatives on Mild Steel in Hydrochloric Acid. (n.d.). ACS Publications. [Link]

  • Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. (n.d.). Chemical Science Review and Letters. [Link]

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  • Potentiodynamic. (n.d.). Corrosionpedia. [Link]

  • Dimethyl sulfide. (n.d.). Wikipedia. [Link]

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  • Decyl methyl sulphide. (n.d.). PubChem. [Link]

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  • New method of dimethyl sulfide synthesis. (2015, August 9). ResearchGate. [Link]

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Title: Elucidating the Rich Fragmentation Landscape of Alkyl Sulfides by Mass Spectrometry: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Affiliation: Advanced Analytical Solutions Group

Abstract: Alkyl sulfides are a significant class of organosulfur compounds, pivotal in fields ranging from petroleum geochemistry and environmental science to flavor chemistry and pharmaceutical development. Their structural elucidation is critical, and mass spectrometry (ms) stands as the premier analytical technique for this purpose. This guide provides a comprehensive exploration of the electron ionization (EI) mass spectrometry fragmentation patterns of alkyl sulfides. We delve into the core fragmentation mechanisms, including α-cleavage, β-cleavage, and rearrangements, explaining the chemical principles that govern the formation of characteristic ions. This document serves as both a theoretical resource and a practical handbook, offering detailed protocols for sample analysis and interpretation, aimed at empowering researchers, scientists, and drug development professionals to confidently identify and characterize these complex molecules.

Introduction: The Analytical Challenge of Alkyl Sulfides

Alkyl sulfides (R-S-R') are characterized by their C-S-C linkage, which imparts unique chemical properties and, consequently, distinct fragmentation behaviors under mass spectrometric analysis. Unlike their oxygen-containing counterparts (ethers), the sulfur atom, with its available d-orbitals and lower electronegativity, plays a dominant role in directing fragmentation pathways. Understanding these pathways is not merely an academic exercise; it is essential for the unambiguous identification of sulfides in complex matrices, such as crude oil, environmental samples, or food products. This guide will focus primarily on Electron Ionization (EI-MS), the most common and well-documented method for sulfide analysis, which provides reproducible, library-searchable spectra.

Fundamental Fragmentation Mechanisms of Alkyl Sulfides

Upon electron impact (typically at 70 eV), alkyl sulfides undergo ionization to form a radical cation (M+•). The subsequent fragmentation of this molecular ion is dictated by the stability of the resulting carbocations and radicals, with the sulfur atom being the primary charge and radical site.

α-Cleavage: The Dominant Pathway

The most characteristic and often most abundant fragmentation pathway for alkyl sulfides is the cleavage of the carbon-carbon bond alpha (α) to the sulfur atom. This process is energetically favorable as it leads to the formation of a resonance-stabilized sulfonium ion.

Mechanism: The initial radical cation on the sulfur atom weakens the adjacent C-C bond. Cleavage of this bond results in the expulsion of an alkyl radical and the formation of a stable, sulfur-containing cation.

  • R-CH₂-S-R'⁺• → [CH₂=S⁺-R'] + R•

The ion [CH₂=S⁺-R'] is highly stabilized through resonance, where the positive charge is delocalized between the carbon and sulfur atoms. This stability is the primary reason why the base peak in the mass spectrum of many acyclic sulfides corresponds to an α-cleavage fragment. For example, in the mass spectrum of diethyl sulfide (CH₃CH₂-S-CH₂CH₃), α-cleavage leads to the loss of a methyl radical (•CH₃) to form the abundant ion at m/z 75, [CH₂=S⁺-CH₂CH₃].

β-Cleavage and Rearrangements

While α-cleavage is dominant, other fragmentation pathways contribute to the overall spectral pattern and provide additional structural information.

β-Cleavage with Hydrogen Rearrangement: Cleavage of the C-S bond can occur, often accompanied by the rearrangement of a hydrogen atom from the alkyl chain to the sulfur atom. This is particularly common in linear alkyl sulfides and is analogous to the McLafferty rearrangement seen in carbonyl compounds. This process results in the formation of a stable thiol-like cation and an alkene neutral.

Mechanism: A γ-hydrogen is transferred to the sulfur atom via a six-membered transition state, followed by cleavage of the Cβ-Cγ bond.

  • R-CH₂CH₂CH₂-S-R'⁺• → [R'-S-H]⁺• + CH₂=CH-CH₂-R

This rearrangement gives rise to characteristic ions, such as the [M - alkene]⁺• fragment. For instance, di-n-propyl sulfide may show a significant peak corresponding to the loss of propene (C₃H₆).

Direct C-S Bond Cleavage

Cleavage of the carbon-sulfur bond can also occur, leading to the formation of an alkyl cation ([R]⁺) and a thiyl radical ([R'-S]•), or vice-versa.

  • R-S-R'⁺• → R⁺ + •S-R'

  • R-S-R'⁺• → R-S• + R'⁺

The abundance of the resulting alkyl cations ([R]⁺) often reflects the stability of the carbocation (tertiary > secondary > primary). While generally less favored than α-cleavage, these fragments can be diagnostically significant, especially for branched sulfides.

Visualizing Fragmentation Pathways

The logical flow of these competing fragmentation mechanisms can be visualized to aid in spectral interpretation.

G cluster_main Fragmentation of Alkyl Sulfide Radical Cation (M+•) cluster_alpha α-Cleavage cluster_beta β-Cleavage + H Rearrangement cluster_cs C-S Cleavage M_plus R-CH₂-S-R'⁺• alpha_ion [CH₂=S⁺-R'] M_plus->alpha_ion - R• beta_ion [R'-SH]⁺• M_plus->beta_ion - Alkene cs_ion1 R⁺ M_plus->cs_ion1 - •S-R' cs_ion2 R'⁺ M_plus->cs_ion2 - R-S• alpha_radical R• (Neutral Loss) beta_neutral Alkene (Neutral Loss)

Caption: Major EI fragmentation pathways for a generic alkyl sulfide.

Practical Guide: Experimental Protocol for GC-MS Analysis

This protocol outlines a general procedure for the analysis of volatile alkyl sulfides using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.

Objective: To obtain high-quality, interpretable mass spectra of alkyl sulfides for identification and structural confirmation.

4.1. Materials and Reagents

  • Solvent: Dichloromethane (DCM) or Hexane, GC-MS grade.

  • Sample: Alkyl sulfide standard or unknown sample mixture.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.

  • GC-MS System: A gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer with an EI source.

4.2. Sample Preparation Protocol

  • Standard Preparation: Prepare a stock solution of the alkyl sulfide standard at 1000 µg/mL in the chosen solvent.

  • Working Solution: Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL. High concentrations can lead to source contamination and spectral distortion.

  • Sample Transfer: Transfer 1 mL of the working solution into an autosampler vial and cap securely.

  • Blank Preparation: Prepare a solvent blank using the same solvent to check for system contamination.

4.3. GC-MS Instrumental Parameters

The following table provides a validated starting point for instrumental parameters. These should be optimized for the specific analyte and instrument.

Parameter Setting Rationale
GC Inlet Splitless or Split (e.g., 20:1)Use splitless for trace analysis and split for higher concentrations to avoid column and detector overload.
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the sulfide without thermal degradation.
Carrier Gas Helium, constant flow mode (e.g., 1.2 mL/min)Provides good chromatographic efficiency and is inert.
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A non-polar or mid-polar column provides excellent separation for a wide range of sulfides.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA typical starting program; should be optimized to ensure separation from matrix components.
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and MS.
MS Ion Source Temp. 230 °CStandard temperature for EI; balances ionization efficiency with minimizing thermal fragmentation.
Ionization Energy 70 eVThe industry standard for EI, producing reproducible spectra that are comparable to commercial libraries (e.g., NIST).
Mass Range m/z 40 - 450Captures the molecular ion and key fragments of most common alkyl sulfides.
Scan Rate 2-3 scans/secProvides sufficient data points across a chromatographic peak for deconvolution and spectral averaging.

4.4. Data Analysis and Interpretation Workflow

G Acquire 1. Acquire Raw Data (GC-MS Run) Process 2. Process Chromatogram (Peak Integration) Acquire->Process Extract 3. Extract Mass Spectrum (Background Subtraction) Process->Extract Interpret 4. Manual Interpretation (Identify M+•, α-cleavage) Extract->Interpret Library 5. Library Search (NIST, Wiley) Interpret->Library Confirm 6. Confirm Identity (Match Score & Retention Index) Library->Confirm Report 7. Report Result Confirm->Report

Caption: Workflow for alkyl sulfide identification using GC-MS.

  • Peak Identification: Identify the chromatographic peak corresponding to the alkyl sulfide.

  • Background Subtraction: Obtain a clean mass spectrum by subtracting the background noise or co-eluting interferences.

  • Molecular Ion Identification: Tentatively identify the molecular ion (M+•). It may be weak or absent for long-chain or branched sulfides but is crucial for determining the molecular weight.

  • Identify Key Fragments: Look for the hallmark fragments:

    • α-Cleavage Ions: These are often the most abundant peaks in the spectrum.

    • [M - Alkene]⁺• Ions: Indicative of β-cleavage with hydrogen rearrangement.

    • Alkyl Cations ([R]⁺): Provides information on the branching of the alkyl chains.

  • Library Search: Compare the acquired spectrum against a reference library like the NIST/EPA/NIH Mass Spectral Library. A high match score (>800) provides strong evidence for identification.

  • Confirmation: Final confirmation should rely on a combination of the mass spectrum match and the chromatographic retention time (or retention index) by analyzing a pure standard under identical conditions.

Case Study: Fragmentation of Di-n-propyl Sulfide

Let's consider the expected mass spectrum of di-n-propyl sulfide (CH₃CH₂CH₂-S-CH₂CH₂CH₃), MW = 118.1.

  • Molecular Ion (M+•): A peak at m/z 118.

  • α-Cleavage: Loss of an ethyl radical (•CH₂CH₃, 29 Da) leads to the formation of the resonance-stabilized ion at m/z 89 ([CH₂=S⁺-CH₂CH₂CH₃]). This is often the base peak.

  • β-Cleavage + H Rearrangement: Loss of propene (C₃H₆, 42 Da) results in an ion at m/z 76 ([CH₃CH₂CH₂-SH]⁺•).

  • C-S Cleavage: Formation of the propyl cation at m/z 43 ([CH₃CH₂CH₂]⁺).

Table 1: Predicted Key Fragments for Di-n-propyl Sulfide

m/zIon FormulaFragmentation PathwayRelative Abundance
118[C₆H₁₄S]⁺•Molecular IonModerate to Low
89[C₄H₉S]⁺α-Cleavage (- C₂H₅•)High (Often Base Peak)
76[C₃H₈S]⁺•β-Cleavage + H-rearrangement (- C₃H₆)Moderate
43[C₃H₇]⁺C-S CleavageModerate to High

Conclusion

The fragmentation of alkyl sulfides in EI-MS is a predictable and structurally informative process dominated by α-cleavage. By understanding the underlying mechanisms of α-cleavage, rearrangements, and direct bond cleavages, analysts can move beyond simple library matching and interpret spectra from first principles. This capability is invaluable for the confident identification of novel sulfides or for elucidating the structures of unknowns in complex mixtures. The protocols and guidelines presented here provide a robust framework for achieving high-quality data and making accurate structural assignments, empowering researchers in their analytical endeavors.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (A foundational text describing general mass spectrometry fragmentation, including rearrangements applicable to various functional groups). Link: [Link]

  • NIST/EPA/NIH Mass Spectral Library (NIST 23). National Institute of Standards and Technology. (The primary reference database for electron ionization mass spectra). Link: [Link]

Application Note: Comprehensive ¹H and ¹³C NMR Characterization of Decyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of NMR in Modern Chemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable analytical technique in the fields of chemistry, materials science, and drug development.[1][2][3] Its power lies in its ability to provide detailed, atom-level information about the structure, dynamics, and chemical environment of molecules in a non-destructive manner.[1] For researchers and drug development professionals, NMR is a cornerstone for verifying molecular structures, quantifying components, identifying impurities, and monitoring reaction progress.[2][4]

This application note provides a comprehensive guide to the structural characterization of decyl methyl sulfide (CH₃S(CH₂)₉CH₃) using both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. This compound, a representative long-chain alkyl sulfide, serves as an excellent model for understanding how NMR can be applied to elucidate the structure of aliphatic compounds containing heteroatoms. We will delve into the theoretical basis for spectral interpretation, provide detailed experimental protocols, and present the expected spectral data, offering insights into the causality behind each methodological choice.

Part 1: Scientific Principles of NMR Characterization

The structural elucidation of this compound relies on the analysis of key parameters from its ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR provides information based on four key features: the number of signals, their chemical shift (δ), their integration, and their multiplicity (splitting pattern).[5]

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the chemical environment of the proton. Electron-withdrawing groups, like sulfur, deshield nearby protons, causing them to resonate at a higher chemical shift (further downfield).[6]

  • Integration: The area under each signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.[5]

  • Multiplicity: Spin-spin coupling between non-equivalent protons on adjacent carbons splits a signal into multiple lines (e.g., a triplet, a quartet). The 'n+1' rule dictates that a proton signal will be split into 'n+1' lines by 'n' equivalent neighboring protons. The spacing between these lines is the coupling constant (J), measured in Hertz (Hz).[7]

For this compound, we expect to distinguish four primary sets of protons:

  • S-CH₃ (Methyl protons adjacent to sulfur): These protons are deshielded by the electronegative sulfur atom.

  • S-CH₂- (Methylene protons adjacent to sulfur): These are also deshielded by the sulfur atom, typically more so than the S-CH₃ protons.

  • -(CH₂)₈- (Methylene protons of the alkyl chain): These protons are in a relatively non-polar, alkane-like environment and will have similar chemical shifts, resulting in a large, overlapping signal.

  • Terminal -CH₃ (Methyl protons at the end of the alkyl chain): These are the most shielded protons, appearing furthest upfield.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides a map of the carbon framework of a molecule.[8] Standard ¹³C NMR spectra are typically acquired with proton decoupling, which means each unique carbon atom appears as a single, sharp line, simplifying the spectrum.

  • Chemical Shift (δ): Similar to ¹H NMR, the chemical shift of a ¹³C signal depends on its electronic environment. The ¹³C chemical shift range is much wider than for ¹H (typically 0-220 ppm), which minimizes signal overlap.[9] The electronegativity of attached atoms is a key factor; carbons bonded to sulfur will be shifted downfield compared to standard alkane carbons.[8]

For this compound, each carbon atom in a unique chemical environment will produce a distinct signal. Due to the symmetry of the long alkyl chain, some signals from the central methylene groups may overlap.

Part 2: Experimental Design and Protocols

A successful NMR experiment is predicated on meticulous sample preparation and the correct choice of experimental parameters.

Core Components: Solvent and Internal Standard

1. Deuterated Solvent: Deuterated Chloroform (CDCl₃) The sample must be dissolved in a solvent that does not produce a large signal in the ¹H NMR spectrum, which would otherwise obscure the signals from the analyte.[10] Deuterated solvents, where hydrogen atoms are replaced by deuterium (²H), are used for this purpose.[10][11]

Deuterated Chloroform (CDCl₃) is the solvent of choice for this application due to several key properties:

  • Excellent Solubilizing Power: It effectively dissolves a wide range of non-polar and moderately polar organic compounds like this compound.[12][13]

  • Minimal Spectral Interference: Being highly deuterated (>99.8%), it produces only a very small residual signal from the non-deuterated form (CHCl₃) at ~7.26 ppm, which serves as a convenient chemical shift reference.[12][14]

  • Chemical Inertness: It is generally unreactive towards most organic analytes.[12]

  • Volatility: Its low boiling point (~61°C) allows for easy recovery of the sample after analysis.[12][14]

2. Internal Standard: Tetramethylsilane (TMS) For accurate and reproducible chemical shift measurements, an internal standard is required. Tetramethylsilane (Si(CH₃)₄, TMS) is the universally accepted standard for ¹H, ¹³C, and ²⁹Si NMR in organic solvents.[15][16]

Key advantages of TMS include:

  • Single, Sharp Signal: All 12 protons and 4 carbons are chemically equivalent, producing a single, intense signal for easy identification.[10][15]

  • Defined Chemical Shift: Its signal is defined as 0.0 ppm, providing a universal reference point.[15][16]

  • Chemical Inertness and Volatility: It is unreactive and can be easily removed from the sample due to its high volatility.[10][15][16]

  • Spectral Position: Its protons are highly shielded and resonate upfield of most organic compounds, minimizing interference.[15][17]

Workflow for NMR Analysis

The logical flow from sample acquisition to final data interpretation is critical for ensuring data integrity and accuracy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~5-10 mg of This compound B Transfer to a clean, dry 5 mm NMR tube A->B C Add ~0.6-0.7 mL of CDCl3 with TMS B->C D Cap and invert to create a homogeneous solution C->D E Insert sample into NMR spectrometer D->E F Lock, Tune, and Shim E->F G Acquire 1H Spectrum F->G H Acquire 13C Spectrum G->H I Fourier Transform H->I J Phase and Baseline Correction I->J K Calibrate to TMS (0 ppm) J->K L Integrate 1H signals and pick peaks for both spectra K->L M Assign signals to molecular structure L->M

Caption: Workflow for NMR characterization of this compound.

Protocol 1: NMR Sample Preparation

This protocol outlines the steps for preparing a high-quality sample for both ¹H and ¹³C NMR analysis.

Materials:

  • This compound

  • High-quality 5 mm NMR tube[18]

  • Deuterated Chloroform (CDCl₃) containing 0.03% TMS

  • Pasteur pipette or micropipette

  • Vial and spatula

Procedure:

  • Weigh the Analyte: Accurately weigh approximately 5-10 mg of this compound for a standard ¹H NMR experiment. For ¹³C NMR, which is inherently less sensitive, a higher concentration of 15-30 mg is preferable.[18][19]

  • Transfer to NMR Tube: Carefully transfer the weighed sample into a clean, dry 5 mm NMR tube.

  • Add Solvent: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ with TMS to the NMR tube. This volume should result in a sample height of 4-5 cm, which is optimal for modern spectrometers.[18][19]

  • Ensure Homogeneity: Securely cap the NMR tube. Invert the tube several times to ensure the sample is completely dissolved and the solution is homogeneous. A brief vortex may be used if necessary. Visually inspect the sample to ensure no solid particulates remain, as they can degrade spectral quality.[19]

  • Labeling: Clearly label the NMR tube with the sample identity.

Part 3: Spectral Data Interpretation

The following sections detail the expected ¹H and ¹³C NMR spectral data for this compound based on established chemical shift principles.

Molecular Structure of this compound

G mol H₃C(a) - S - C(b)H₂ - C(c)H₂ - (CH₂)₇ - C(d)H₂ - C(e)H₃ a a b b c c d d e e

Caption: Structure of this compound with key nuclei labeled.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show five distinct signal regions corresponding to the differently-environed protons.

LabelAssignmentPredicted δ (ppm)MultiplicityIntegration
aS-CH₃ ~ 2.1Singlet (s)3H
bS-CH₂ -R~ 2.5Triplet (t)2H
cS-CH₂-CH₂ -R~ 1.6Multiplet (m)2H
--(CH₂ )₇-~ 1.2-1.4Broad Multiplet14H
dR-CH₂ -CH₃~ 1.2-1.4Multiplet (m)2H
e-CH₃ ~ 0.9Triplet (t)3H

Interpretation Notes:

  • The S-CH₃ singlet (a) at ~2.1 ppm is a characteristic signal for a methyl group attached to a sulfur atom. It is a singlet because it has no adjacent protons to couple with.

  • The S-CH₂- triplet (b) at ~2.5 ppm is the most downfield signal due to the deshielding effect of the adjacent sulfur. It is split into a triplet by the two protons on the neighboring carbon (c), with a typical alkyl coupling constant of J ≈ 6-8 Hz.[20]

  • The large, unresolved multiplet at ~1.2-1.4 ppm is characteristic of the long methylene chain where the protons have very similar chemical environments.

  • The terminal methyl triplet (e) at ~0.9 ppm is the most upfield signal, as these protons are the most shielded. It is split into a triplet by the two adjacent methylene protons (d).

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

LabelAssignmentPredicted δ (ppm)
aS-C H₃~ 15
bS-C H₂-R~ 34
cS-CH₂-C H₂-R~ 30
--(C H₂)₇-~ 29-32
dR-C H₂-CH₃~ 23
e-C H₃~ 14

Interpretation Notes:

  • The carbons directly attached to the sulfur atom (a and b ) are shifted downfield relative to other aliphatic carbons due to sulfur's electronegativity.

  • The signal for the S-C H₃ group (a ) is typically found around 15 ppm.

  • The signals for the central methylene carbons of the long chain are expected to be very close in chemical shift, potentially leading to overlapping peaks around 29-32 ppm.

  • The terminal methyl carbon (e ) is the most upfield signal, typically appearing around 14 ppm.

Conclusion

This application note provides a robust framework for the ¹H and ¹³C NMR characterization of this compound. By understanding the underlying principles of chemical shifts and coupling constants, and by adhering to a rigorous experimental protocol for sample preparation and data acquisition, researchers can confidently elucidate and verify the structure of this and similar aliphatic sulfide compounds. The detailed protocols and expected spectral data serve as a valuable resource for scientists in academic research and the pharmaceutical industry, facilitating accurate and efficient molecular characterization.

References

  • Advent Chembio. (n.d.). Buy CDCl₃ for NMR Analysis - Uses & Safety.
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  • Save My Exams. (2025, February 12). Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • Wikipedia. (n.d.). Deuterated chloroform. Retrieved from [Link]

  • Chemistry Explained. (2025, November 19). Why TMS Is the Standard in NMR Spectroscopy. YouTube. Retrieved from [Link]

  • eqipped. (n.d.). Deuterated Chloroform-d NMR Spectroscopy Solvent Research Lab. Retrieved from [Link]

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  • Books. (2024, March 27). Chapter 1: Applications of NMR in Drug Substance and Drug Product Development.
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  • NIH. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]

  • NIH. (n.d.). Chloroform-D | CDCl3 | CID 71583. PubChem. Retrieved from [Link]

  • Spectroscopy Online. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery. Retrieved from [Link]

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  • University of Sheffield. (n.d.). 13 Carbon NMR. Retrieved from [Link]

  • Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR Facility. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Dr. Mike Christiansen. (2023, May 15). NMR 5: Coupling Constants. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). 29.9 1H NMR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The four facets of 1H NMR spectroscopy. Retrieved from [Link]

  • University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

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Comprehensive Guide to the Experimental Analysis of Decyl Methyl Sulfide's Surface Properties

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Decyl methyl sulfide (C₁₀H₂₁SCH₃) is a non-ionic amphiphile distinguished by its thioether headgroup. Unlike common ethoxylated or glycosidic non-ionic surfactants, the presence of a sulfur atom imparts unique electronic and steric properties that influence its interfacial behavior. Understanding these properties is paramount for its application in advanced formulations, including drug delivery systems, specialty coatings, and microemulsions, where interfacial dynamics govern performance and stability. This guide provides a detailed experimental framework for the comprehensive characterization of this compound's surface properties, from fundamental measurements of surface tension and micellization to advanced analysis of monolayer rheology. The protocols herein are designed to be self-validating, with explanations of the scientific principles underpinning each experimental choice, ensuring both technical accuracy and practical applicability for researchers in materials science and pharmaceutical development.

Introduction: The Significance of the Thioether Moiety in Surfactancy

Surfactants are cornerstone components in a vast array of products, valued for their ability to adsorb at interfaces and reduce interfacial tension. The molecular structure of a surfactant—specifically the nature of its hydrophilic headgroup and hydrophobic tail—dictates its performance characteristics. This compound belongs to a unique class of surfactants where the hydrophilic character is provided by a thioether group.[1] The sulfur atom in the thioether is less electronegative and more polarizable than the oxygen atom found in analogous ether or alcohol-based surfactants. This distinction can lead to different hydration shells, packing arrangements at interfaces, and interactions with other molecules, potentially offering advantages in specific applications.

For drug development professionals, thioether-containing molecules are of interest for their potential to interact with biological components and their use in creating stable delivery vehicles like microemulsions.[2] A thorough characterization of the surface properties of this compound is the first step in harnessing its potential. This involves quantifying its efficiency in lowering surface tension, understanding its self-assembly into micelles in aqueous solution, and characterizing the mechanical properties of its interfacial films.[3]

Materials and Reagents

Ensuring the accuracy of surface property measurements begins with high-purity materials. Contaminants, even at trace levels, can significantly alter interfacial phenomena.

Material/Reagent Specification Rationale & Recommended Supplier
This compound Purity >98.0% (GC)The primary material of study. High purity is essential as isomeric or homologous impurities will affect the CMC and surface tension. TCI (Product No: D1836) is a known supplier.
Water Ultrapure, Type I, 18.2 MΩ·cmThe subphase/solvent. Must be free of organic contaminants and ions that can interfere with surface measurements.
Chloroform / Hexane HPLC Grade, >99.9%Spreading solvent for Langmuir trough experiments. Must be highly volatile and immiscible with water to ensure it evaporates completely, leaving only the surfactant monolayer.
Nitrogen Gas High Purity (99.998%)Used for drying glassware and providing an inert atmosphere to prevent oxidation of the thioether group over long experiments.
Pyrene Fluorescence Grade, >99%Optional fluorescent probe for alternative CMC determination methods. Its fluorescence spectrum is sensitive to the polarity of its microenvironment.
Cleaning Agents Hellmanex™ III, Isopropanol, AcetoneFor rigorous cleaning of all glassware, tensiometer probes, and Langmuir troughs to remove organic residues.

Table 1: Recommended materials and reagents for the characterization of this compound.

Protocol I: Critical Micelle Concentration (CMC) and Equilibrium Surface Tension

The CMC is the concentration at which surfactant monomers associate to form micelles, a fundamental parameter indicating the surfactant's tendency to self-assemble.[4] This protocol uses force tensiometry, a robust and direct method, to determine the CMC by measuring surface tension as a function of concentration.[5]

Scientific Principle

Below the CMC, this compound monomers adsorb at the air-water interface, causing a sharp decrease in surface tension (γ) with increasing concentration. When the interface becomes saturated, the monomers begin to form micelles in the bulk solution. Above this point (the CMC), the monomer concentration in the bulk remains relatively constant, and thus the surface tension plateaus. The CMC is identified as the inflection point in the plot of surface tension versus the logarithm of concentration.

Step-by-Step Methodology
  • Preparation of Stock Solution: Accurately weigh this compound and dissolve it in ultrapure water to create a stock solution at a concentration significantly above the expected CMC (e.g., 10 mM). Gentle warming and sonication may aid dissolution.

  • Instrument Setup (Force Tensiometer):

    • Use a platinum Wilhelmy plate probe. Ensure the plate is meticulously cleaned by flaming it to red heat to burn off organic contaminants.[6]

    • Calibrate the instrument balance.

    • Place a known volume of ultrapure water in a thermostatted vessel (e.g., at 25.0 ± 0.1 °C).

  • Measurement of Concentration Series:

    • Measure the surface tension of the pure water.

    • Perform a series of automated additions of the stock solution into the water, with stirring, to create a series of concentrations spanning a wide range (e.g., from 0.001 mM to 10 mM).

    • At each concentration, allow the system to equilibrate (typically 2-5 minutes) before recording the surface tension.

  • Data Analysis:

    • Plot the measured surface tension (γ) on the y-axis against the logarithm of the concentration (log C) on the x-axis.

    • The resulting curve will show two distinct linear regions. The intersection of the extrapolations of these two lines corresponds to the CMC. The surface tension at this point is the γ_CMC.

CMC_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock Prepare Stock Solution (e.g., 10 mM DMS) start Measure γ of Pure Water stock->start clean Clean Wilhelmy Plate (Flame to red heat) clean->start titrate Automated Titration of Stock Solution start->titrate equilibrate Equilibrate & Stir (2-5 min) titrate->equilibrate For each concentration record Record Surface Tension (γ) equilibrate->record record->titrate plot Plot γ vs. log(C) record->plot After final concentration fit Fit Linear Regions plot->fit determine Determine CMC (Intersection Point) fit->determine

Diagram 1: Workflow for CMC determination using automated tensiometry.

Expected Data and Interpretation
Parameter Symbol Typical Value Range (Estimated) Significance
Critical Micelle ConcentrationCMC0.1 - 1.0 mMEfficiency of micellization. Lower CMC indicates higher efficiency.
Surface Tension at CMCγ_CMC30 - 40 mN/mMaximum reduction in surface tension achievable by the surfactant.
Surface Excess ConcentrationΓ_max1 - 4 x 10⁻⁶ mol/m²Packing density of molecules at the interface. Calculated from the Gibbs adsorption isotherm.
Minimum Area per MoleculeA_min40 - 70 ŲThe effective cross-sectional area of the surfactant molecule at the saturated interface.

Table 2: Key parameters derived from surface tension measurements.

Protocol II: Micelle Size Characterization by Dynamic Light Scattering (DLS)

Once micelles form, their size, size distribution, and stability are critical properties, especially in applications like drug solubilization and delivery. DLS is a non-invasive technique ideal for measuring the hydrodynamic size of nanoparticles and micelles in solution.[7]

Scientific Principle

DLS measures the time-dependent fluctuations in the intensity of light scattered by particles undergoing Brownian motion.[8] Smaller particles diffuse faster, causing more rapid fluctuations. An autocorrelation function of the scattering intensity is generated, and from its decay rate, the translational diffusion coefficient (D) is calculated. The hydrodynamic radius (R_h) is then determined using the Stokes-Einstein equation:

R_h = (k_B * T) / (6 * π * η * D)

Where k_B is the Boltzmann constant, T is the absolute temperature, and η is the dynamic viscosity of the medium.

Causality Note: It is crucial to use the measured viscosity of the surfactant solution itself, not that of pure water. The presence of surfactant molecules can alter the bulk viscosity, and using the solvent viscosity can introduce significant errors in the calculated size.[9]

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare solutions of this compound in ultrapure water at several concentrations above the determined CMC (e.g., 2x, 5x, and 10x CMC).

    • Filter each solution through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove dust and aggregates.

  • Viscosity Measurement: Measure the dynamic viscosity of each prepared sample using a calibrated viscometer or rheometer at the same temperature as the DLS measurement.

  • DLS Instrument Setup:

    • Set the measurement temperature to match the viscosity measurement (e.g., 25.0 °C).

    • Input the measured viscosity of the sample for accurate size calculation.

    • Allow the sample to thermally equilibrate inside the instrument for at least 5 minutes.

  • Measurement and Analysis:

    • Perform at least three replicate measurements for each sample.

    • Analyze the correlation function to obtain the intensity-weighted size distribution.

    • Report the Z-average diameter (intensity-weighted mean size) and the Polydispersity Index (PDI), a measure of the width of the size distribution.

DLS_Workflow cluster_prep Preparation cluster_measurement DLS Measurement cluster_analysis Analysis prep_sol Prepare Solution (C > CMC) filter_sol Filter (0.22 µm) into Cuvette prep_sol->filter_sol measure_visc Measure Solution Viscosity (η) prep_sol->measure_visc setup Set T, Input η filter_sol->setup measure_visc->setup equilibrate Thermal Equilibration (>5 min) setup->equilibrate acquire Acquire Correlation Function (3x runs) equilibrate->acquire calc Calculate Size Distribution (Stokes-Einstein Eq.) acquire->calc report Report Z-average & PDI calc->report

Diagram 2: Workflow for micelle size analysis using DLS.

Expected Data
Concentration Z-Average Diameter (d.nm) Polydispersity Index (PDI) Interpretation
2 x CMC3 - 8 nm< 0.2Small, relatively monodisperse micelles are expected just above the CMC.
5 x CMC3 - 8 nm< 0.2Micelle size may remain stable with increasing concentration for simple spherical micelles.
10 x CMC4 - 10 nm< 0.25A slight increase in size or PDI might indicate inter-micellar interactions or a transition to non-spherical shapes.

Table 3: Example DLS data for micellar solutions. A low PDI (< 0.3) indicates a narrow size distribution suitable for many applications.

Protocol III: Monolayer Analysis with a Langmuir Trough

While DLS probes micellar structure in the bulk, a Langmuir trough investigates the behavior of this compound as a two-dimensional monolayer at the air-water interface. This is highly relevant for understanding foams, emulsions, and surface coatings.

Scientific Principle

A known number of insoluble surfactant molecules are "spread" onto an aqueous surface of a known area. Movable barriers then compress this monolayer, reducing the area available to each molecule.[10] A sensitive balance measures the resulting increase in surface pressure (Π), which is the reduction in surface tension (Π = γ_water - γ_monolayer). The resulting plot of surface pressure versus the mean area per molecule is called a surface pressure-area (Π-A) isotherm, which reveals the phase behavior of the monolayer.

Step-by-Step Methodology
  • Preparation:

    • Thoroughly clean the Langmuir trough and barriers. Fill the trough with ultrapure water subphase.

    • Prepare a dilute spreading solution of this compound in a volatile, water-immiscible solvent like chloroform (e.g., 0.5 mg/mL).

  • Spreading the Monolayer:

    • Aspirate the subphase surface to remove any contaminants.

    • Using a microsyringe, deposit small droplets of the spreading solution onto the water surface at multiple points. Allow 15-20 minutes for the solvent to evaporate completely.

  • Isotherm Compression:

    • Compress the monolayer by moving the barriers at a slow, constant rate (e.g., 5-10 mm/min).

    • Simultaneously record the surface pressure (Π) and the trough area (A).

  • Data Analysis:

    • Convert the trough area to mean molecular area (A) using the number of molecules deposited.

    • Plot Π (y-axis) vs. A (x-axis).

    • Analyze the isotherm to identify phase transitions (e.g., gaseous to liquid-expanded to liquid-condensed) and determine the lift-off area (A_LO) and collapse pressure (Π_c).

Langmuir_Workflow cluster_prep Setup cluster_measurement Compression cluster_analysis Analysis clean Clean Trough & Fill with Subphase spread Spread Surfactant Solution clean->spread evap Allow Solvent Evaporation (15 min) spread->evap compress Compress Barriers (Constant Rate) evap->compress record Record Π and Area compress->record plot Plot Π-A Isotherm record->plot analyze Identify Phases, Collapse Pressure (Πc), Lift-off Area (A_LO) plot->analyze

Diagram 3: Experimental workflow for Langmuir trough analysis.

Conclusion and Future Directions

This guide outlines the core experimental protocols required to build a comprehensive profile of the surface properties of this compound. By systematically determining the CMC, micelle size, and monolayer behavior, researchers can establish a structure-property relationship for this unique thioether surfactant. Further advanced studies could include surface rheology to measure the viscoelastic properties of the monolayer, which are critical for predicting the stability of foams and emulsions.[11][12] Additionally, the influence of temperature, pH, and electrolyte concentration on these properties should be investigated to fully map out the performance of this compound for specific formulation challenges.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 89712, Decyl methyl sulphide. Retrieved from [Link]

  • Al-Qenaei, A., et al. (2024). Decyl glucoside as a sustainable surfactant for cosmetic formulations: environmental stability under hardness, pH, and temperature variations. RSC Sustainability. Available at: [Link]

  • American Chemical Society (1997). Langmuir, 13(12). Available at: [Link]

  • Biolin Scientific (2023). 3 ways to measure surface tension. Available at: [Link]

  • Singh, S., et al. (2013). Synthesis and Properties of Thioether Spacer Containing Gemini Imidazolium Surfactants. Langmuir. Available at: [Link]

  • Anisimov, A. V., et al. (2000). New method of dimethyl sulfide synthesis. Russian Journal of General Chemistry, 70. Available at: [Link]

  • Pepe, D., et al. (2012). Decylglucoside-based microemulsions for cutaneous localization of lycopene and ascorbic acid. International Journal of Pharmaceutics. Available at: [Link]

  • Langevin, D. (2014). Rheology of Adsorbed Surfactant Monolayers at Fluid Surfaces. Annual Review of Fluid Mechanics. Available at: [Link]

  • Paul, B.K., et al. (2023). Langmuir monolayer of lysozyme at variable subphase pH conditions: a comprehensive study on structure, morphology and hysteresis behaviour. RSC Advances. Available at: [Link]

  • Just Agriculture (2023). Method for Measurement of Critical Micelle Concentration. Available at: [Link]

  • TEGEWA (2023). Determination of Surface Tension of Surfactant Solutions from a Regulatory Perspective. Available at: [Link]

  • Malvern Panalytical (n.d.). Surfactant micelle characterization using dynamic light scattering. Available at: [Link]

  • Request PDF (n.d.). Rheology of Adsorbed Surfactant Monolayers at Fluid Surfaces. Available at: [Link]

  • Olsson, U., et al. (2008). Self-assembly of cationic surfactants that contain thioether groups in the hydrophobic tails. PubMed. Available at: [Link]

  • Nanoscience Instruments (n.d.). Langmuir Films. Retrieved from [Link]

  • Hendawy, M. E. (2019). Synthesis, Characterization, and Surface Activities of Polymeric Cationic Thiol Surfactants in Aqueous Medium. ResearchGate. Available at: [Link]

  • Wang, D., et al. (2015). Surface Rheological Properties and Microstructures of DPPC/POPC Monolayers. Langmuir. Available at: [Link]

  • University of Bristol (2008). Langmuir Trough. YouTube. Available at: [Link]

  • Lea, W. L., et al. (2008). Diffusion in Solutions of Micelles. What Does Dynamic Light Scattering Measure? Journal of Chemical & Engineering Data. Available at: [Link]

  • Nanoscience Instruments (n.d.). Surface & Interfacial Tension. Retrieved from [Link]

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Evaluating Decyl Methyl Sulfide as a Novel High-Boiling Point Solvent in Synthetic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

High-boiling point solvents are indispensable in modern synthetic chemistry, enabling reactions to be conducted at elevated temperatures to overcome activation energy barriers and enhance reaction rates. While established solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are widely used, the exploration of novel high-boiling point solvents is crucial for expanding the synthetic toolkit, potentially offering unique solubility profiles, improved reaction performance, and more favorable safety or environmental characteristics. This document provides a comprehensive guide to the evaluation of decyl methyl sulfide as a potential high-boiling point solvent. Due to the limited existing literature on its specific applications in synthesis, this guide focuses on establishing a robust framework for the systematic evaluation of its physicochemical properties, reaction compatibility, and practical utility. The protocols outlined herein are designed to be broadly applicable for the characterization of other novel high-boiling point solvent candidates.

Introduction: The Role of High-Boiling Point Solvents in Synthesis

High-boiling point solvents, generally classified as those with boiling points above 150°C, are critical for a wide range of organic transformations.[1] Their primary advantage lies in the ability to access higher reaction temperatures, which can significantly accelerate reaction kinetics, improve yields, and enable transformations that are sluggish or do not proceed at lower temperatures. Furthermore, their low volatility reduces solvent loss through evaporation during prolonged reactions.[1] Common applications include nucleophilic aromatic substitution, cross-coupling reactions, and rearrangements.

This compound (CH₃S(CH₂)₉CH₃) is a long-chain thioether with a reported boiling point that suggests its potential as a high-boiling point solvent.[2] Its structure, featuring a polarizable sulfur atom and a long nonpolar alkyl chain, suggests a unique solubility profile that may be advantageous for specific substrate classes. However, a thorough evaluation of its properties and performance is necessary before its adoption in routine synthetic workflows.

Physicochemical Properties of this compound

A comprehensive understanding of a solvent's physical and chemical properties is paramount for its effective application. The following table summarizes the known properties of this compound and provides a comparison with common high-boiling point solvents.

PropertyThis compoundDimethyl Sulfoxide (DMSO)N,N-Dimethylformamide (DMF)
Molecular Formula C₁₁H₂₄S[3][4]C₂H₆OSC₃H₇NO
Molecular Weight 188.38 g/mol [2][3]78.13 g/mol 73.09 g/mol
Boiling Point ~260-262 °C (estimated)189 °C153 °C
Density Data not readily available1.10 g/mL0.944 g/mL
Solubility in Water Low (predicted)MiscibleMiscible
Appearance Colorless to light yellow liquidColorless liquidColorless liquid

Note: Some physical properties of this compound, such as its precise boiling point at atmospheric pressure and density, require experimental verification.

Experimental Evaluation of a Novel High-Boiling Point Solvent

The following sections outline a systematic approach to evaluating this compound, or any novel high-boiling point solvent, for its suitability in synthetic applications.

Purity Analysis and Purification Protocol

The purity of a solvent is critical, as impurities can interfere with reactions, poison catalysts, or lead to the formation of byproducts.

Protocol 1: Purity Assessment and Purification

  • Initial Analysis:

    • Obtain a sample of this compound from a commercial supplier.

    • Analyze the purity by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any volatile impurities.

    • Perform ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and detect non-volatile organic impurities.

    • Determine the water content using Karl Fischer titration.

  • Purification (if necessary):

    • Distillation: Due to its high boiling point, vacuum distillation is the preferred method for purification.[5]

      • Assemble a vacuum distillation apparatus.

      • Add the this compound to the distillation flask with boiling chips or a magnetic stir bar.

      • Carefully reduce the pressure and heat the flask to initiate distillation. Collect the fraction that distills at a constant temperature. The boiling point at a given pressure can be estimated using a nomograph. For instance, a boiling point of 125 °C at 12 Torr has been reported.[2]

    • Drying: If the water content is high, the solvent can be dried over a suitable drying agent (e.g., anhydrous calcium sulfate, molecular sieves) prior to distillation.

Reaction Compatibility Screening

The stability of a solvent under various reaction conditions is crucial. The sulfide moiety in this compound may be susceptible to oxidation.[6] Therefore, compatibility with common reagents should be assessed.

Protocol 2: General Reaction Compatibility Screening

  • Setup: In separate small-scale reaction vessels, charge this compound (1 mL).

  • Reagent Addition: To each vessel, add a representative reagent from different classes:

    • Strong Acid: p-Toluenesulfonic acid (10 mol%)

    • Strong Base: Sodium hydride (1.2 equivalents)

    • Oxidizing Agent: m-Chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents)

    • Reducing Agent: Sodium borohydride (1.5 equivalents)

    • Organometallic Reagent: Phenylmagnesium bromide (1 M in THF, 1.1 equivalents)

    • Lewis Acid: Zinc chloride (10 mol%)

  • Reaction Conditions: Stir the mixtures at room temperature and at an elevated temperature (e.g., 150°C) for a set period (e.g., 24 hours).

  • Analysis: After the reaction time, quench the reactions appropriately and analyze the solvent by GC-MS and NMR to check for degradation.

Performance in a Model Reaction

The Suzuki-Miyaura cross-coupling reaction is a widely used transformation that often benefits from high temperatures. Its performance in this compound can serve as a benchmark for the solvent's utility.

Protocol 3: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup:

    • To a reaction tube, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (2 mol%).

    • Add this compound (2 mL).

    • Seal the tube and heat the reaction mixture to 120°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or TLC.

  • Work-up:

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with a less polar solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography and determine the yield. Compare the yield and reaction time to a control reaction performed in a standard solvent like toluene or DMF.

Workflow for Evaluating a Novel High-Boiling Point Solvent

The following diagram illustrates a general workflow for the evaluation of a new high-boiling point solvent.

G cluster_0 Initial Assessment cluster_1 Experimental Characterization cluster_2 Application Screening cluster_3 Decision start Identify Candidate Solvent lit_review Literature Review of Known Properties start->lit_review safety Safety Assessment (SDS) lit_review->safety purity Purity Analysis (GC-MS, NMR) safety->purity purification Purification (e.g., Vacuum Distillation) purity->purification If impure phys_props Determine Physicochemical Properties (b.p., density, etc.) purity->phys_props If pure purification->phys_props compatibility Reaction Compatibility Screening phys_props->compatibility model_rxn Performance in Model Reactions compatibility->model_rxn solubility Substrate Solubility Tests model_rxn->solubility decision Suitable for Specific Applications? solubility->decision

Caption: Workflow for the evaluation of a novel high-boiling point solvent.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[7]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

The safety data sheet (SDS) should be consulted for detailed information on hazards and handling procedures.[7][8]

Work-up and Solvent Removal

A significant challenge with high-boiling point solvents is their removal after a reaction is complete.

  • Extraction: If the product is soluble in a lower-boiling, water-immiscible solvent (e.g., diethyl ether, ethyl acetate), the reaction mixture can be diluted with this solvent and washed with water or brine to remove the high-boiling point solvent, provided it has sufficient water solubility. For a nonpolar solvent like this compound, this may not be effective.

  • Vacuum Distillation: For non-volatile products, the solvent can be removed by distillation under high vacuum.[5]

  • Chromatography: The high-boiling point solvent can be separated from the product during column chromatography.

Conclusion

This compound presents an interesting, yet underexplored, candidate as a high-boiling point solvent for organic synthesis. Its high boiling point and unique structure warrant a systematic investigation into its potential applications. The protocols and workflow detailed in this application note provide a comprehensive framework for researchers to evaluate its properties and performance, and can be adapted for the characterization of other novel solvent systems. A thorough understanding of a solvent's capabilities and limitations is essential for the development of robust and efficient synthetic methodologies.

References

  • n-Decyl methyl sulfide - SAFETY DATA SHEET. (2025, December 24). Available at: [Link]

  • dothis compound, 3698-89-3. The Good Scents Company. Available at: [Link]

  • Decyl methyl sulphide. PubChem. (n.d.). Available at: [Link]

  • This compound. NIST WebBook. (n.d.). Available at: [Link]

  • High Boiling Point Aromatic Solvents: All-round Stars in the Chemical Industry. (n.d.). Available at: [Link]

  • How do organic chemists remove solvents with high boiling points from solution?. Quora. (2017, June 22). Available at: [Link]

  • Organic Solvent. AkiNik Publications. (n.d.). Available at: [Link]

  • This compound. NIST WebBook. (n.d.). Available at: [Link]

  • High boiling point solvents. ResearchGate. (2011, December 2). Available at: [Link]

  • Physical properties of some common organic solvents. ResearchGate. (n.d.). Available at: [Link]

  • SAFETY DATA SHEET - Dimethyl Sulfide. Airgas. (2015, May 18). Available at: [Link]

  • What Are the Properties of a Good Solvent?. Chemistry For Everyone. (2025, February 1). Available at: [Link]

  • Properties of Common Organic Solvents. (2022, September 8). Available at: [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Available at: [Link]

  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. (2022, April 7). Available at: [Link]

  • Dimethyl sulfide (CAS N° 75-18-3). ScenTree. (n.d.). Available at: [Link]

  • Common Organic Solvents: Table of Properties. (n.d.). Available at: [Link]

  • Dimethyl sulfide. Wikipedia. (n.d.). Available at: [Link]

  • Dimethyl Sulfide (DMS). Gaylord Chemical. (n.d.). Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude Decyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude Decyl methyl sulfide (C₁₁H₂₄S). It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during experimental work. Our focus is on explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound.

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound is highly dependent on its synthetic route. A common laboratory synthesis involves the Williamson ether synthesis analogue, reacting 1-decanethiol with a methylating agent (like methyl iodide) or reacting a decyl halide with a methyl sulfide source.[1] Based on these routes, the primary impurities include:

  • Unreacted Starting Materials: 1-decanethiol, methyl iodide, or decyl bromide.

  • Oxidation Byproducts: Decyl methyl sulfoxide (DMSO-like) and, to a lesser extent, decyl methyl sulfone. These can form upon exposure of the sulfide to air or oxidizing agents.[2][3]

  • Side-Reaction Products: Didecyl disulfide, formed from the oxidative coupling of two molecules of 1-decanethiol.

  • Residual Solvents and Reagents: Solvents used during the reaction (e.g., ethanol, DMF) and inorganic salts from the workup.

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Polarity
This compound C₁₁H₂₄S188.37~247 (est.)Low
1-DecanethiolC₁₀H₂₂S174.35~240Low (but H-bond donor)
Didecyl DisulfideC₂₀H₄₂S₂346.69>300Very Low
Decyl Methyl SulfoxideC₁₁H₂₄SO204.37High (>>250)High
Decyl Methyl SulfoneC₁₁H₂₄SO₂220.37Very HighVery High

Q2: Which purification technique is most suitable for this compound?

A2: There is no single "best" method; the choice depends on the specific impurities present and the desired final purity. A multi-step approach is often necessary.

  • Liquid-Liquid Extraction: Excellent for removing polar impurities like inorganic salts, residual acids/bases, and highly polar oxidation byproducts (sulfoxides/sulfones).[4][5]

  • Vacuum Fractional Distillation: The primary method for separating this compound from impurities with significantly different boiling points, such as unreacted 1-decanethiol and the much higher-boiling didecyl disulfide.[6][7]

  • Column Chromatography: A high-resolution technique ideal for removing impurities with similar boiling points but different polarities, such as the sulfoxide and disulfide byproducts.[8][9]

Q3: How can I monitor the purity of my fractions during purification?

A3: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for final purity assessment.

  • TLC: Use silica gel plates. As sulfides are often not UV-active, visualization requires a chemical stain. A potassium permanganate (KMnO₄) stain is highly effective, as it reacts with the sulfide to produce a yellow spot on a purple background.[10] This allows for rapid differentiation of the less polar sulfide from its more polar sulfoxide byproduct.

  • GC-MS: Provides quantitative purity data. A non-polar column is typically used, and the retention time and mass spectrum confirm the identity and purity of the product.[11][12]

Purification Workflow Overview

The purification of crude this compound typically follows a logical sequence designed to remove different classes of impurities at each stage.

Purification Workflow cluster_workup Aqueous Workup crude Crude this compound (Product, Impurities, Solvent) lle Liquid-Liquid Extraction (Aqueous Wash) crude->lle Removes salts, polar solvents drying Drying Organic Layer (e.g., Na₂SO₄) lle->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal distillation Vacuum Fractional Distillation solvent_removal->distillation Removes high/low boilers chromatography Column Chromatography solvent_removal->chromatography If distillation is not required distillation->chromatography Removes close-boiling impurities (e.g., sulfoxide) pure_product Pure this compound distillation->pure_product If high purity achieved chromatography->pure_product Final Polishing

Caption: General purification workflow for crude this compound.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification process.

Liquid-Liquid Extraction Issues

Q: I've formed a stable emulsion during the aqueous wash. How can I break it?

A: Emulsions are common when dealing with long-chain, slightly amphiphilic molecules. They are stabilized by reducing the interfacial tension between the organic and aqueous layers.

  • Causality: Vigorous shaking of the separatory funnel increases the surface area between the two immiscible phases, leading to the formation of fine droplets that are slow to coalesce.

  • Solution 1 (Brine Wash): Add a saturated aqueous solution of sodium chloride (brine).[5] This increases the ionic strength and density of the aqueous phase, which helps to force the separation of the layers.

  • Solution 2 (Patience and Gentle Swirling): Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Gentle swirling, rather than vigorous shaking, can encourage the layers to separate.

  • Solution 3 (Filtration): For persistent emulsions, filtering the entire mixture through a pad of Celite or glass wool can sometimes break up the emulsified layer.

Q: My product seems to have low recovery after extraction. Where did it go?

A: Loss of product during extraction is usually due to its partial solubility in the aqueous phase or physical loss.

  • Causality: While this compound is largely non-polar, the presence of the sulfur atom imparts a slight polarity. If the aqueous phase is not saturated, some product may partition into it.

  • Solution 1 (Back-Extraction): Extract the aqueous layer again with a fresh portion of the organic solvent (e.g., diethyl ether, ethyl acetate) to recover any dissolved product.[4]

  • Solution 2 (Use Brine): Using brine for all washes reduces the solubility of organic compounds in the aqueous layer, a phenomenon known as "salting out".

  • Solution 3 (Check pH): Ensure the aqueous phase is neutral. Strongly acidic or basic conditions are generally not an issue for simple sulfides but can affect other components in the crude mixture.

Vacuum Fractional Distillation Issues

Q: My compound is not distilling, even though the temperature is near its expected boiling point.

A: This issue typically points to problems with pressure, temperature measurement, or system leaks. This compound has a high boiling point, making vacuum distillation essential to prevent thermal decomposition.[6]

  • Causality: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. If the vacuum is not as low as expected, the required boiling temperature will be higher.

  • Solution 1 (Check for Leaks): Ensure all ground glass joints are properly sealed with vacuum grease and that all connections to the vacuum pump are tight. A leak will prevent the system from reaching the necessary low pressure.

  • Solution 2 (Verify Thermometer Placement): The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is in equilibrium with the liquid.[13]

  • Solution 3 (Improve Insulation): For high-boiling compounds, heat loss from the distillation head can prevent vapors from reaching the condenser. Wrap the distillation head and neck of the flask with glass wool or aluminum foil to insulate it.

Q: The product is turning dark or decomposing in the distillation flask.

A: This is a clear sign of thermal degradation.

  • Causality: Long-chain alkyl sulfides can be susceptible to decomposition at high temperatures, especially if impurities are present that can catalyze side reactions.

  • Solution 1 (Lower the Pressure): Use a better vacuum pump (e.g., a rotary vane pump instead of a water aspirator) to achieve a lower pressure. This will significantly reduce the required boiling temperature.

  • Solution 2 (Reduce Heating Time): Heat the distillation flask rapidly to the distillation temperature to minimize the time the compound spends at high heat. A well-stirred heating mantle or oil bath is crucial for even heating.

  • Solution 3 (Use a Short-Path Apparatus): A short-path distillation apparatus minimizes the distance the vapor has to travel, which is ideal for high-boiling or thermally sensitive compounds.

Distillation_Troubleshooting cluster_pressure Pressure Issues cluster_temp Temperature Issues problem Problem: No Distillate or Decomposition leak System Leaks? problem->leak Check pump Pump Inefficient? problem->pump Check thermometer Thermometer Placement? problem->thermometer Check insulation Heat Loss? problem->insulation Check overheating Overheating? problem->overheating Check solution_leak Reseal joints, check tubing leak->solution_leak Solution solution_pump Service pump, use high vacuum pump->solution_pump Solution solution_thermometer Reposition bulb below condenser arm thermometer->solution_thermometer Solution solution_insulation Wrap head with glass wool/foil insulation->solution_insulation Solution solution_overheating Lower pressure, use short-path overheating->solution_overheating Solution

Sources

Technical Support Center: Overcoming Low Yields in Long-Chain Alkyl Sulfide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of long-chain alkyl sulfides. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high yields for these valuable compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to help you navigate the complexities of their synthesis and achieve optimal results in your experiments.

Introduction: The Challenge of Synthesizing Long-Chain Alkyl Sulfides

Long-chain alkyl sulfides are crucial intermediates in various fields, including pharmaceuticals, materials science, and industrial applications. However, their synthesis is often plagued by low yields due to a variety of factors, including competing side reactions, the inherent reactivity of sulfur compounds, and challenges in purification. This guide provides a systematic approach to identifying and overcoming these common hurdles.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve issues based on the specific problems you are observing in your reaction.

Problem 1: Low or No Conversion of Starting Materials

Symptom: TLC or NMR analysis shows a significant amount of unreacted thiol or alkyl halide.

Potential Causes & Solutions:

  • Incomplete Deprotonation of the Thiol (for SN2 reactions): The formation of a thiolate anion is critical for the nucleophilic attack on the alkyl halide. If the base is not strong enough, the concentration of the nucleophile will be too low for the reaction to proceed efficiently.

    • Solution: For aliphatic thiols, which have a pKa of around 10-11, stronger bases are often required. Consider switching from weaker bases like potassium carbonate to stronger, non-nucleophilic bases such as sodium hydride (NaH) or potassium hydride (KH) in an anhydrous polar aprotic solvent like THF or DMF.[1] For more acidic thiols (e.g., thiophenols), weaker bases may suffice.

  • Poor Leaving Group on the Alkyl Chain: The SN2 reaction rate is highly dependent on the ability of the leaving group to depart.

    • Solution: If you are using an alkyl chloride, consider switching to an alkyl bromide or iodide, which are better leaving groups. Alternatively, converting a long-chain alcohol to a tosylate or mesylate can significantly improve the reaction rate.

  • Suboptimal Reaction Temperature: SN2 reactions have a significant activation energy barrier.

    • Solution: A typical temperature range for these reactions is 50-100 °C.[1] If you are running the reaction at room temperature, gradually increasing the temperature while monitoring the reaction by TLC is advisable. However, be cautious of excessively high temperatures, which can promote side reactions.

  • Steric Hindrance (Mitsunobu Reaction): The Mitsunobu reaction is particularly sensitive to steric bulk around the alcohol's carbon atom.[2]

    • Solution: If you are working with a sterically hindered long-chain alcohol, standard Mitsunobu conditions may result in low yields. Consider using modified conditions, such as employing 4-nitrobenzoic acid as the acidic component, which has been shown to improve yields for hindered alcohols.[3]

Problem 2: Formation of a Significant Amount of Alkene Byproduct

Symptom: You observe a new, less polar spot on your TLC plate, and 1H NMR analysis shows characteristic vinyl proton signals. This indicates that an E2 elimination reaction is competing with the desired SN2 substitution.

Potential Causes & Solutions:

  • Use of a Secondary or Tertiary Alkyl Halide: The Williamson ether synthesis, and by analogy, the synthesis of thioethers, works best with primary alkyl halides. Secondary and tertiary alkyl halides are more prone to elimination, especially with a strong base like a thiolate.[4]

    • Solution: Whenever possible, design your synthesis to utilize a primary long-chain alkyl halide. If a secondary halide is unavoidable, use a less sterically hindered thiolate and lower reaction temperatures to favor the SN2 pathway.

  • Excessively High Reaction Temperature: Higher temperatures favor elimination reactions over substitution.

    • Solution: Try running the reaction at a lower temperature for a longer duration. Monitor the progress by TLC to find the optimal balance.

  • Choice of Base and Solvent: A highly basic and sterically hindered thiolate in a non-polar solvent can favor elimination.

    • Solution: Use a less hindered base if possible. Employing polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the thiolate and favor the SN2 reaction.

Problem 3: Presence of a Disulfide Byproduct

Symptom: You observe a byproduct with a different polarity than your starting thiol and desired sulfide. This is often a disulfide, formed by the oxidation of the thiol starting material.

Potential Causes & Solutions:

  • Exposure to Atmospheric Oxygen: Thiols are notoriously susceptible to oxidation to form disulfides, especially under basic conditions.[5]

    • Solution: Conduct the reaction under an inert atmosphere of nitrogen or argon.[5] This involves degassing your solvent and flushing your reaction vessel with the inert gas before adding your reagents.

  • Presence of Oxidizing Agents: Impurities in reagents or solvents can act as oxidizing agents.

    • Solution: Use freshly purified reagents and anhydrous, degassed solvents. If disulfide formation is still a major issue, you can reduce the disulfide back to the thiol in situ or during workup using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP).[6]

Frequently Asked Questions (FAQs)

Q1: What is the best general method for synthesizing long-chain alkyl sulfides?

There is no single "best" method, as the optimal choice depends on the specific substrates and desired product. Here is a comparison of the three most common methods:

MethodAdvantagesDisadvantagesBest For
Williamson-like SN2 Synthesis Cost-effective, straightforward, uses readily available starting materials.[4]Prone to E2 elimination with secondary/tertiary halides, requires a strong base.[4]Primary long-chain alkyl halides and a variety of thiols.
Mitsunobu Reaction Mild conditions, stereochemical inversion at the alcohol center, good for sensitive substrates.[7][8]Sensitive to steric hindrance, produces stoichiometric amounts of byproducts (triphenylphosphine oxide, reduced azodicarboxylate) that can complicate purification.[2]Converting primary and secondary long-chain alcohols to thioethers with inversion of stereochemistry.
Thiol-Ene "Click" Chemistry High yields, often quantitative, proceeds under mild conditions (can be photo- or thermally initiated), tolerant of many functional groups, anti-Markovnikov addition.[6][9]Requires one of the starting materials to have a terminal alkene.Functionalizing molecules with a terminal double bond with a long-chain thiol.

Q2: How can I improve the solubility of my long-chain reactants?

Long alkyl chains can lead to poor solubility in common polar aprotic solvents.

  • Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can be highly effective. The catalyst helps to transport the thiolate anion from a solid or aqueous phase into the organic phase where the long-chain alkyl halide is dissolved, thereby accelerating the reaction.[10][11]

  • Solvent Choice: While polar aprotic solvents are generally preferred for SN2 reactions, you may need to experiment with co-solvents or solvents with better solubilizing power for long hydrocarbon chains, such as toluene, while using PTC.

Q3: How do I monitor the progress of my reaction effectively?

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring these reactions.[12][13]

    • Visualization: Long-chain alkyl sulfides, thiols, and alkyl halides are often not UV-active. Therefore, you will need to use a chemical stain for visualization. A potassium permanganate (KMnO4) stain is excellent for visualizing thiols and sulfides, which will appear as yellow spots on a purple background.[14] Anisaldehyde or phosphomolybdic acid stains can also be effective. Iodine vapor can also be used, which often visualizes a wide range of organic compounds.[14][15]

    • Co-spotting: Always run a "co-spot" lane on your TLC plate containing a mixture of your starting material and the reaction mixture. This will help you to definitively identify the consumption of the starting material and the appearance of a new product spot.[13]

  • 1H NMR Spectroscopy: Taking a small aliquot from the reaction mixture (after a mini-workup) and analyzing it by 1H NMR can provide quantitative information about the conversion. Key signals to monitor include:

    • The disappearance of the thiol proton (-SH), which is often a broad singlet.

    • The appearance of the methylene protons adjacent to the sulfur in the sulfide product, which typically appear around 2.5-2.7 ppm.[16][17]

Q4: My purification by column chromatography is difficult. What can I do?

The non-polar nature of long-chain alkyl sulfides can make them difficult to separate from starting materials and byproducts.

  • Byproduct Removal:

    • Triphenylphosphine oxide (from Mitsunobu): This byproduct can often be removed by precipitation from a non-polar solvent like diethyl ether or by trituration.

    • Disulfides: If disulfide is a significant impurity, consider treating the crude product with a reducing agent like TCEP before chromatography.

  • Chromatography Conditions:

    • Use a very non-polar eluent system (e.g., hexanes with a very small percentage of ethyl acetate or dichloromethane).

    • Consider using a dry column vacuum chromatography technique for better separation of closely eluting non-polar compounds.

    • If standard silica gel chromatography fails, reversed-phase chromatography may be an option, although it is less common for these types of compounds.

Visual Guides and Protocols

Troubleshooting Logic for Low Yield in Williamson-like Thioether Synthesis

Caption: Troubleshooting flowchart for low yield in Williamson-like thioether synthesis.

Detailed Experimental Protocol: Synthesis of Dodecyl Ethyl Sulfide via Thiol-Ene Reaction

This protocol provides a general procedure for the synthesis of a long-chain alkyl sulfide using a photochemical thiol-ene reaction.

Materials:

  • 1-Dodecene

  • Ethanethiol

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (photoinitiator)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

  • UV lamp (365 nm)

Procedure:

  • Preparation: In a quartz reaction vessel, dissolve 1-dodecene (1.0 eq) in a minimal amount of anhydrous, degassed DCM or THF.

  • Addition of Reagents: Add ethanethiol (1.1 eq) and the photoinitiator DMPA (0.05 eq) to the solution.

  • Reaction: Stir the mixture at room temperature and irradiate with a 365 nm UV lamp. Monitor the reaction progress by TLC (staining with KMnO4) for the disappearance of the 1-dodecene spot. The reaction is typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure dodecyl ethyl sulfide.

References

  • U.S. Environmental Protection Agency. (n.d.). TLC VISUALIZATION SOLUTIONS. Retrieved from [Link]

  • Tel, V., Bhawal, B. N., & Shaikh, M. M. (2015). Photochemical versus thermal thiol-ene “click chemistry” for renewable polyols with application in polyurethanes. RSC Advances, 5(104), 85731-85741.
  • Semantic Scholar. (n.d.). Photochemical versus thermal thiol-ene “click chemistry” for renewable polyols with application in polyurethanes. Retrieved from [Link]

  • Kandepi, V., & Porco, J. A. (2011). Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journal of Organic Chemistry, 7, 582-595.
  • Nichols, L. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]

  • Block, E., & O'Connor, J. (1981). 1H NMR and 13C NMR spectra of disulfides, thiosulfinates and thiosulfonates. Journal of the American Chemical Society, 103(13), 3929-3934.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Scanlan, E. M., Corcé, V., & Malone, A. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules, 19(11), 19137-19151.
  • Organic Syntheses. (n.d.). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. Retrieved from [Link]

  • LibreTexts. (2023, August 9). 10.10: Spectroscopy of Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Superimposed 1 H NMR spectra of CBZ-thiol and CBZ-disulfide showing difference of multiplicity of methylene groups attached to sulfur. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 5). Phase Transfer Catalysis. WordPress. Retrieved from [Link]

  • Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]

  • PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • Kazemi, F., & Masoumi, S. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456.
  • ResearchGate. (2025, August 6). Photo-Induced Thiol-ene Polysulfide-Crosslinked Materials with Tunable Thermal and Mechanical Properties. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Williamson Ether Synthesis on Solid Support: Substitution versus Elimination. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the S-alkylated derivatives 4b-l. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S14. 1 H NMR spectra comparison of (A) disulfide and thermolytic.... Retrieved from [Link]

  • Tundo, P. (1978). Continuous conversion of alcohols into alkyl halides by gas–liquid phase-transfer catalysis (G.L.–P.T.C.). Journal of the Chemical Society, Perkin Transactions 1, 1070-1072.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US3974031A - Process for producing L-cysteine or its derivatives.
  • Javaherian, M., & Bejestani, F. B. (2017). An efficient tandem synthesis of alkyl aryl ethers under microwave irradiation and solvent free conditions. Organic Chemistry Research, 3(1), 73-85.
  • Tsai, G. J., & Tsao, G. T. (1994). Enzymatic synthesis of L-cysteine. Applied biochemistry and biotechnology, 49(2), 111-124.
  • mediaTUM. (n.d.). Metabolic control analysis enabled the improvement of the L-cysteine production process with Escherichia coli. Retrieved from [Link]

  • Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206-211.
  • ResearchGate. (2024, January 15). Challenges and Advances in the Bioproduction of L-Cysteine. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Orr, W. L. (1966). Separation of Alkyl Sulfides by Liquid-Liquid Chromatography on Stationary Phases Containing Mercuric Acetate. Analytical Chemistry, 38(11), 1558-1562.

Sources

Technical Support Center: Stability and Degradation of Decyl Methyl Sulfide Under Oxidative Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with decyl methyl sulfide. This guide is designed to provide in-depth technical assistance and troubleshooting advice for experiments involving the oxidative stability and degradation of this long-chain thioether. Drawing upon established principles of sulfide chemistry and practical field experience, this document will address common challenges and frequently asked questions to ensure the integrity and success of your experimental outcomes.

Introduction to this compound Oxidation

This compound [(CH₃S(CH₂)₉CH₃)], like other dialkyl sulfides, is susceptible to oxidation at the sulfur atom.[1][2][3] This process is not a simple, single-step transformation but rather a sequential oxidation, first yielding decyl methyl sulfoxide, and upon further oxidation, decyl methyl sulfone.[1][4][5] The control over this oxidation process is paramount in many applications, as the physicochemical and biological properties of the sulfoxide and sulfone derivatives can differ significantly from the parent sulfide.

This guide will provide a comprehensive overview of the factors influencing the stability of this compound, troubleshooting strategies for common experimental pitfalls, and detailed protocols for monitoring its degradation under various oxidative conditions.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding the oxidative degradation of this compound.

Q1: What are the primary degradation products of this compound under oxidative conditions?

The primary degradation products are the result of the stepwise oxidation of the sulfur atom. The initial and most common oxidation product is decyl methyl sulfoxide.[1] With stronger oxidizing agents or prolonged exposure, the sulfoxide can be further oxidized to form decyl methyl sulfone.[1][4]

Q2: Which oxidizing agents are commonly used to study the degradation of dialkyl sulfides?

A variety of oxidizing agents can be employed, with the choice depending on the desired extent of oxidation and experimental conditions. Common examples include:

  • Hydrogen peroxide (H₂O₂): A widely used, environmentally benign oxidant that can produce both the sulfoxide and sulfone.[1][6][7] The extent of oxidation can be controlled by stoichiometry.[5]

  • Peroxyacids (e.g., m-CPBA): Stronger oxidizing agents that can efficiently convert sulfoxides to sulfones.[1]

  • Sodium periodate (NaIO₄): Often used for the selective oxidation of sulfides to sulfoxides, as it is generally less prone to over-oxidation.[4]

  • Nitric acid (HNO₃): A strong oxidizing agent that can also be used.[8][9]

  • Ozone (O₃) and hydroxyl radicals (•OH): Relevant in atmospheric and environmental degradation studies.[10][11]

Q3: How can I selectively control the oxidation to produce the sulfoxide versus the sulfone?

Selective oxidation to the sulfoxide is a common objective and can be achieved through careful control of reaction conditions:

  • Stoichiometry: Use of one equivalent of the oxidizing agent will favor the formation of the sulfoxide.[5]

  • Choice of Oxidant: Milder oxidizing agents, such as sodium periodate, are often preferred for stopping the reaction at the sulfoxide stage.[4]

  • Temperature: Lower reaction temperatures generally slow down the rate of both oxidation steps, allowing for better control.

  • Mode of Addition: Slow, dropwise addition of the oxidant to the sulfide solution can help to prevent localized areas of high oxidant concentration, which could lead to over-oxidation to the sulfone.[6]

Q4: What analytical techniques are suitable for monitoring the degradation of this compound and the formation of its oxides?

Several analytical techniques can be employed to monitor the progress of the oxidation reaction:

  • Gas Chromatography (GC): Well-suited for separating and quantifying the volatile parent sulfide. Derivatization may be necessary for the less volatile sulfoxide and sulfone.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the sulfide, sulfoxide, and sulfone. A C18 reversed-phase column is often a good starting point.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify the different species in the reaction mixture by observing the chemical shifts of the methyl and methylene protons adjacent to the sulfur atom, which change upon oxidation.

  • Mass Spectrometry (MS): Can be coupled with GC or HPLC to confirm the identity of the degradation products by their mass-to-charge ratio.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the study of this compound oxidation.

Problem 1: Rapid, Uncontrolled Oxidation to the Sulfone

  • Symptom: The reaction proceeds too quickly, and the primary product observed is the sulfone, even when the sulfoxide is the desired product.

  • Possible Causes:

    • The oxidizing agent is too reactive.

    • The reaction temperature is too high.

    • The oxidant was added too quickly.

  • Solutions:

    • Switch to a milder oxidant: If using a strong oxidant like a peroxyacid, consider switching to hydrogen peroxide or sodium periodate.[4]

    • Lower the reaction temperature: Perform the reaction at 0 °C or even lower to slow down the reaction rate.

    • Control the addition of the oxidant: Use a syringe pump for slow, controlled addition of the oxidizing agent.[6]

    • Dilute the reaction mixture: Working at lower concentrations can help to dissipate heat and moderate the reaction rate.

Problem 2: Incomplete or Slow Reaction

  • Symptom: After the expected reaction time, a significant amount of the starting this compound remains unreacted.

  • Possible Causes:

    • Insufficient amount of oxidizing agent.

    • Low reaction temperature.

    • Poor solubility of this compound in the reaction solvent.

  • Solutions:

    • Verify stoichiometry: Ensure that at least one equivalent of the oxidant has been added.

    • Increase the temperature: Gradually increase the reaction temperature while carefully monitoring the product distribution to avoid over-oxidation.

    • Change the solvent: The long decyl chain can limit solubility in highly polar solvents. Consider using a co-solvent system to improve solubility.

    • Consider a catalyst: For some oxidants like H₂O₂, a catalyst may be necessary to achieve a reasonable reaction rate.[6]

Problem 3: Inconsistent and Irreproducible Results

  • Symptom: Repeating the same experiment yields different product ratios and reaction rates.

  • Possible Causes:

    • Purity of the starting materials.

    • Presence of trace metal impurities that can catalyze the oxidation.

    • Variability in the concentration of the oxidizing agent solution (e.g., H₂O₂ solutions can degrade over time).

  • Solutions:

    • Purify starting materials: Ensure the purity of the this compound and the solvent.

    • Use high-purity reagents: Use fresh, high-quality oxidizing agents and titrate them if necessary to confirm their concentration.

    • Pre-treat glassware: Acid-wash glassware to remove any trace metal contaminants.

Experimental Protocols

Protocol 1: Controlled Oxidation of this compound to Decyl Methyl Sulfoxide

This protocol outlines a general procedure for the selective oxidation of this compound to its corresponding sulfoxide using sodium periodate.

Materials:

  • This compound

  • Sodium periodate (NaIO₄)

  • Methanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in a 1:1 mixture of methanol and water in a round-bottom flask.

  • Cool the flask in an ice bath with stirring.

  • In a separate beaker, dissolve sodium periodate (1.1 equivalents) in water.

  • Slowly add the sodium periodate solution dropwise to the stirred solution of this compound over 30 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or HPLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude decyl methyl sulfoxide.

  • Purify the product by column chromatography if necessary.

Protocol 2: Monitoring Oxidation Kinetics by HPLC

This protocol provides a framework for monitoring the kinetics of this compound oxidation.

HPLC System:

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and water gradient

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare stock solutions of this compound, decyl methyl sulfoxide, and decyl methyl sulfone of known concentrations in the mobile phase to determine their retention times and create calibration curves.

  • Set up the oxidation reaction in a thermostated vessel.

  • At specified time intervals, withdraw a small aliquot of the reaction mixture.

  • Immediately quench the aliquot by diluting it in a vial containing a quenching agent (e.g., sodium thiosulfate) and the mobile phase.

  • Inject the quenched and diluted sample into the HPLC system.

  • Integrate the peak areas for the sulfide, sulfoxide, and sulfone.

  • Use the calibration curves to determine the concentration of each species at each time point.

  • Plot the concentration of each species versus time to determine the reaction kinetics.

Data Presentation

Table 1: Influence of Oxidant on Product Distribution

Oxidizing Agent (Equivalents)Temperature (°C)Reaction Time (h)This compound (%)Decyl Methyl Sulfoxide (%)Decyl Methyl Sulfone (%)
NaIO₄ (1.1)02<5>90<5
H₂O₂ (1.1)25410-2070-805-10
H₂O₂ (2.2)256<510-20>80
m-CPBA (1.1)01<510-20>80

Note: These are representative data and actual results may vary depending on specific reaction conditions.

Visualizations

Diagram 1: Oxidation Pathway of this compound

OxidationPathway DMS This compound DMSO Decyl Methyl Sulfoxide DMS->DMSO [O] (e.g., NaIO₄, H₂O₂) DMSO2 Decyl Methyl Sulfone DMSO->DMSO2 [O] (e.g., H₂O₂, m-CPBA)

Caption: Stepwise oxidation of this compound.

Diagram 2: Troubleshooting Workflow for Incomplete Oxidation

TroubleshootingWorkflow start Problem: Incomplete Oxidation Reaction check_stoichiometry Verify Oxidant Stoichiometry start->check_stoichiometry increase_temp Increase Reaction Temperature check_stoichiometry->increase_temp Stoichiometry Correct end Reaction Complete check_stoichiometry->end Stoichiometry Incorrect (Adjust and Repeat) check_solubility Assess Substrate Solubility increase_temp->check_solubility Reaction Still Slow increase_temp->end Reaction Proceeds change_solvent Use Co-solvent System check_solubility->change_solvent Poor Solubility add_catalyst Consider Catalyst Addition check_solubility->add_catalyst Good Solubility change_solvent->end add_catalyst->end

Caption: Decision tree for addressing slow or incomplete reactions.

References

  • Vertex AI Search. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides.
  • Vertex AI Search. (n.d.). Sulfide Oxidation.
  • Riley, D. P. (1985). Mechanistic Studies of the Selective Oxygen Oxidation of Sulfides to Sulfoxides Catalyzed by Dihalo Ruthenium (II) Complexes. In Catalysis of Organic Reactions. CRC Press.
  • Chemistry LibreTexts. (2024, September 30). 18.7: Thiols and Sulfides.
  • Sigma-Aldrich. (n.d.). Dodecyl methyl sulfoxide.
  • Chemistry For Everyone. (2025, July 20).
  • Wikipedia. (n.d.). Oxidizing agent.
  • Clutch Prep. (2015, March 23).
  • Journal of the Chemical Society, Faraday Transactions. (n.d.). Kinetics and mechanism of the oxidation of dimethyl sulfide by hydroperoxides in aqueous medium.
  • Chemistry LibreTexts. (2023, January 22). Thiols and Sulfides.
  • PMC - NIH. (n.d.). Rapid Methods for High-Throughput Detection of Sulfoxides.
  • Taylor & Francis Online. (n.d.). The Effect of Organic Sulfur Compounds on Oxidation Processes of Hydrocarbon Fuels.
  • PubMed. (2004). Environmental VOSCs--formation and degradation of dimethyl sulfide, methanethiol and related materials.
  • JoVE. (2025, May 22). Preparation and Reactions of Sulfides.
  • Frontiers in Microbiology. (2013, December 18). Phototrophic sulfide oxidation: environmental insights and a method for kinetic analysis.
  • ResearchGate. (2001, March). Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions.
  • ACS Publications. (n.d.). Notes- Oxidation of Dialkyl Sulfides with Nitric Acid. The Journal of Organic Chemistry.
  • Pearson. (n.d.). Sulfide Oxidation Explained: Definition, Examples, Practice & Video Lessons.
  • Organic Chemistry Portal. (2018). An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate.
  • PubMed. (1993). Factors affecting bio-oxidation of sulfide minerals at high concentrations of solids: a review.
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  • Wikipedia. (n.d.). Dimethyl sulfoxide.
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  • PubMed Central. (n.d.). Thermodynamics and Kinetics of Sulfide Oxidation by Oxygen: A Look at Inorganically Controlled Reactions and Biologically Mediated Processes in the Environment.
  • Google Patents. (n.d.). CN103787933A - Preparation method of dimethyl sulfoxide.
  • MDPI. (2019, September 22). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid.
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  • NIH. (n.d.). An efficient approach for the synthesis of novel methyl sulfones in acetic acid medium and evaluation of antimicrobial activity.
  • NIH. (n.d.). Sulfide Oxidation Evidences the Immediate Cellular Response to a Decrease in the Mitochondrial ATP/O2 Ratio.
  • Reddit. (2025, October 5). Why do sulphide ions do not get directly oxidised to sulphate ions even in presence of many very strong oxidising agents. r/chemistry.
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  • PMC - NIH. (2025, January 29). A reagent to access methyl sulfones.
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  • ResearchGate. (2025, August 6). Analytical Strategies for the Detection of Sulfide: A Review.
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  • Atmospheric Chemistry and Physics. (2025, April 10). Dimethyl sulfide chemistry over the industrial era: comparison of key oxidation mechanisms and long-term observations.
  • ResearchGate. (n.d.). Synthesis of methyl sulfones from DMSO.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook.
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  • Atmospheric Chemistry and Physics. (2024, January 30). Chamber studies of OH + dimethyl sulfoxide and dimethyl disulfide: insights into the dimethyl sulfide oxidation mechanism.
  • PubMed. (n.d.). Dimethyl sulfide protects against oxidative stress and extends lifespan via a methionine sulfoxide reductase A-dependent catalytic mechanism.
  • Atmospheric Chemistry and Physics. (2022, December 20). Product distribution, kinetics, and aerosol formation from the OH oxidation of dimethyl sulfide under different RO2 regimes.
  • PubMed Central. (2016, October 28). Dimethyl sulfide protects against oxidative stress and extends lifespan via a methionine sulfoxide reductase A-dependent catalytic mechanism.

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Preventing side reactions in the synthesis of 1-(Methylsulfanyl)decane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Methylsulfanyl)decane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthesis. Our focus is on preventing side reactions to ensure a high yield and purity of the final product.

Introduction: The Synthetic Challenge

The synthesis of 1-(Methylsulfanyl)decane, an alkyl thioether, is most commonly achieved via a nucleophilic substitution reaction (SN2), which is the sulfur analog of the Williamson ether synthesis.[1][2] This involves the reaction of a decanethiolate anion with a methylating agent. While seemingly straightforward, this reaction is susceptible to several competing side reactions that can significantly impact the yield and purity of the desired product. This guide will provide a comprehensive overview of these potential pitfalls and offer field-proven strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-(Methylsulfanyl)decane?

A1: The most prevalent and efficient method is the SN2 reaction between sodium decanethiolate and a methylating agent, such as methyl iodide.[3] This reaction involves the deprotonation of 1-decanethiol with a suitable base to form the highly nucleophilic thiolate anion, which then attacks the methylating agent.[2]

Q2: I am observing a significant amount of an insoluble white solid in my reaction. What is it likely to be?

A2: This is a common issue and the precipitate is most likely didecyl disulfide. This side product forms from the oxidation of the starting 1-decanethiol, a reaction that can even occur with atmospheric oxygen.[4] To prevent this, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and use degassed solvents.

Q3: My final product shows signals in the NMR spectrum that I cannot account for, and the mass spectrum has a peak at a higher mass than expected. What could be the issue?

A3: This suggests the formation of a decyl(dimethyl)sulfonium salt. This occurs when the product, 1-(Methylsulfanyl)decane, acts as a nucleophile and reacts with an excess of the methylating agent.[5] Careful control of stoichiometry is key to preventing this over-alkylation.

Q4: My reaction yield is low, and I've identified decene isomers as byproducts. What is causing this?

A4: The formation of decene isomers indicates that an E2 elimination reaction is competing with the desired SN2 substitution. This is more likely to occur with stronger, bulkier bases and at higher temperatures. Using a milder base and maintaining a lower reaction temperature will favor the SN2 pathway.

Troubleshooting Guide: Common Issues and Solutions

This table provides a quick reference for troubleshooting common problems during the synthesis of 1-(Methylsulfanyl)decane.

Observed Problem Potential Cause(s) Recommended Solutions
Low or no product formation 1. Incomplete deprotonation of 1-decanethiol.2. Inactive alkylating agent.3. Insufficient reaction time or temperature.1. Use a sufficiently strong and non-hindered base (e.g., NaH, NaOH). Ensure anhydrous conditions for bases like NaH.2. Use a fresh, high-purity methylating agent. Methyl iodide is generally very reactive.[3]3. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. A moderate temperature increase may be necessary, but be mindful of promoting elimination.
Formation of didecyl disulfide Oxidation of 1-decanethiol by atmospheric oxygen.1. Conduct the reaction under a strict inert atmosphere (N₂ or Ar).[4]2. Use solvents that have been thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas).[4]
Formation of decyl(dimethyl)sulfonium salt Over-alkylation of the product thioether by excess methylating agent.1. Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the methylating agent relative to the 1-decanethiol.2. Add the methylating agent slowly to the reaction mixture to avoid localized high concentrations.
Formation of decene isomers Competing E2 elimination reaction.1. Use a less sterically hindered base. Sodium hydroxide is often a good choice.[6]2. Maintain a lower reaction temperature. SN2 reactions are generally less sensitive to temperature increases than E2 reactions.3. Choose a primary alkyl halide (methyl iodide is ideal) as the electrophile.
Presence of sulfoxide or sulfone impurities Oxidation of the 1-(Methylsulfanyl)decane product.1. Ensure the reaction and work-up are performed under an inert atmosphere.2. Avoid the use of strong oxidizing agents during the work-up and purification steps.

Experimental Protocol: Synthesis of 1-(Methylsulfanyl)decane

This protocol is designed to minimize the formation of side products.

Materials:

  • 1-Decanethiol

  • Sodium hydroxide (NaOH)

  • Methyl iodide (MeI)

  • Anhydrous ethanol (EtOH)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.

  • Thiolate Formation: In the reaction flask, dissolve 1-decanethiol (1 equivalent) in anhydrous ethanol. To this solution, add a solution of sodium hydroxide (1.05 equivalents) in ethanol dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium decanethiolate.

  • Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Add methyl iodide (1.05 equivalents) dropwise via the dropping funnel over 30 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, remove the ethanol under reduced pressure. To the residue, add diethyl ether and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(Methylsulfanyl)decane. The crude product can be further purified by vacuum distillation.

Visualizing the Reaction and Side Reactions

The following diagrams illustrate the intended synthetic pathway and the common side reactions that can occur.

cluster_main Desired SN2 Reaction cluster_side Potential Side Reactions 1-Decanethiol 1-Decanethiol Decanethiolate Decanethiolate Anion 1-Decanethiol->Decanethiolate + NaOH - H2O Didecyl_Disulfide Didecyl Disulfide 1-Decanethiol->Didecyl_Disulfide [O] (e.g., Air) 1-(Methylsulfanyl)decane 1-(Methylsulfanyl)decane (Product) Decanethiolate->1-(Methylsulfanyl)decane + CH3I (SN2) Decene Decene Decanethiolate->Decene (E2) (Strong/Bulky Base) Sulfonium_Salt Decyl(dimethyl)sulfonium Iodide 1-(Methylsulfanyl)decane->Sulfonium_Salt + CH3I (Over-alkylation) Sulfoxide_Sulfone Sulfoxide/Sulfone 1-(Methylsulfanyl)decane->Sulfoxide_Sulfone [O]

Caption: Main reaction pathway and potential side reactions.

Mechanism Deep Dive: SN2 vs. E2

The competition between SN2 and E2 pathways is a critical factor in the synthesis of 1-(Methylsulfanyl)decane. The decanethiolate anion is a potent nucleophile but also a base.

G cluster_reactants Reactants cluster_products Products Thiolate Decanethiolate (RS⁻) NuNucleophile BBase AlkylHalide 1-Bromodecane (R'-X) Cα-Carbon Hβ-Hydrogen Thiolate:Nu->AlkylHalide:C SN2 Attack (Favored by less bulky base, lower temperature) Thiolate:B->AlkylHalide:H E2 Elimination (Favored by bulky base, higher temperature) SN2_Product 1-(Methylsulfanyl)decane (Substitution) AlkylHalide->SN2_Product E2_Product Decene (Elimination) AlkylHalide->E2_Product

Caption: SN2 vs. E2 competition in thioether synthesis.

By understanding the underlying mechanisms and controlling the reaction conditions as outlined in this guide, researchers can effectively minimize side reactions and achieve a high yield of pure 1-(Methylsulfanyl)decane.

References

  • JoVE. (2025). Preparation and Reactions of Sulfides. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). Synthesis of sulfides (thioethers) and derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]

  • Wallace, T. J. (1966). Reactions of Thiols with Metals. I. Low-Temperature Oxidation by Metal Oxides. The Journal of Organic Chemistry, 31(9), 3071–3074.
  • Organic Syntheses. Asymmetric Synthesis of (S)-(-)-p-Bromophenyl Methyl Sulfoxide. Retrieved from [Link]

  • Google Patents. (2020). CN111788178A - Synthesis of methyl ethyl sulfide and related production system.
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  • ACS GCI Pharmaceutical Roundtable. Thioether Formation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.2.6: Thiols and Sulfides. Retrieved from [Link]

  • Organic Lab Techniques. (2022). Inert Atmosphere. Retrieved from [Link]

  • ResearchGate. (2025). Recent Advances in the Synthesis of Thioether. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis and Functionalization of Thiophosphonium Salts: A Divergent Approach to Access Thioether, Thioester, and Dithioester Derivatives. Retrieved from [Link]

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Technical Support Center: Thioether Analysis by Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

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A Guide to Troubleshooting Peak Tailing

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the gas chromatography (GC) analysis of thioethers. As a Senior Application Scientist, my goal is to provide you with not only the steps to fix the problem but also the reasoning behind them, ensuring robust and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing, and why is it a significant problem for thioether analysis?

Peak tailing is a chromatographic phenomenon where the peak shape is asymmetrical, with the latter half of the peak being broader than the front half.[1] For quantitative analysis, this is problematic as it can lead to inaccurate peak integration, reduced sensitivity, and poor resolution between adjacent peaks.[2]

Thioethers, along with other sulfur-containing compounds like thiols, are particularly susceptible to peak tailing.[3][4] This is due to their potential for unwanted interactions with "active sites" within the GC system. These interactions can delay the elution of a portion of the analyte molecules, causing them to spread out and form a tailing peak.[5]

Q2: What are the primary causes of peak tailing for thioethers?

Peak tailing for thioethers is most often caused by interactions with active sites within the GC system.[6][7] These sites are typically polar and can be found in several locations:

  • The GC Inlet: The heated inlet is a common source of problems.[8] Active sites can be present on the surface of the glass inlet liner (silanol groups, -Si-OH), on metal surfaces, or from contamination by non-volatile sample residues.[8][9][10]

  • The GC Column: The capillary column itself can have active sites, especially if the stationary phase has been damaged by oxygen or aggressive samples, exposing the underlying fused silica.[8][11] Contaminants from the sample matrix can also accumulate at the head of the column.[1][4]

  • System Leaks and Dead Volume: Improper column installation or the use of incorrect ferrules can create "dead volumes" or unswept paths, leading to turbulence in the carrier gas flow and causing peaks to tail.[5][12] Small leaks in the system can also introduce oxygen, which can degrade the column's stationary phase over time.[11]

If all peaks in your chromatogram are tailing, the issue is likely physical, such as improper column installation.[5][11] If only polar compounds like thioethers are tailing, the cause is more likely chemical interaction with active sites.[3][11]

Troubleshooting Guides

Q3: How can I systematically diagnose the source of peak tailing for my thioether analysis?

A logical, step-by-step approach is crucial for efficiently identifying and resolving the issue. Start with the easiest and most common culprits first.

  • Inlet Maintenance: The inlet is the most frequent source of activity.[4][6]

    • Action: Cool down the inlet and replace the septum, O-ring, and inlet liner.[4][13]

    • Rationale: The septum can shed particles, creating active sites, and the liner is where the sample first interacts with hot surfaces, making it prone to contamination.[4] Using a new, properly deactivated liner is one of the most effective ways to reduce peak tailing.[6][9]

  • Column Maintenance: If inlet maintenance does not resolve the issue, the problem may lie with the column.

    • Action: Trim 15-20 cm from the inlet end of the column.[1][4]

    • Rationale: The front section of the column accumulates non-volatile residues and is most susceptible to degradation.[1][4] Removing this section can restore inertness.

  • Verify Column Installation:

    • Action: Reinstall the column, ensuring a clean, 90° cut and correct installation depth in both the inlet and detector as per the manufacturer's guidelines.[2][4]

    • Rationale: Improper installation can create dead volumes, which disrupt the carrier gas flow path and cause peak distortion.[5][8]

  • Method Parameter Check:

    • Action: Review your injection and oven parameters.

    • Rationale: A split ratio that is too low may not provide a high enough flow rate for an efficient transfer of the sample to the column.[12][13] For splitless injections, an initial oven temperature that is too high can also negatively impact peak shape.[2][8]

This systematic approach allows you to isolate the problem without making multiple changes at once.

Troubleshooting_Workflow start Peak Tailing Observed for Thioethers inlet_maintenance Perform Inlet Maintenance (Replace Liner, Septum, O-Ring) start->inlet_maintenance check_tailing1 Is Peak Tailing Resolved? inlet_maintenance->check_tailing1 column_maintenance Perform Column Maintenance (Trim 15-20 cm from Inlet End) check_tailing1->column_maintenance No end_resolved Problem Resolved check_tailing1->end_resolved Yes check_tailing2 Is Peak Tailing Resolved? column_maintenance->check_tailing2 reinstall_column Re-install Column (Check Cut and Position) check_tailing2->reinstall_column No check_tailing2->end_resolved Yes check_tailing3 Is Peak Tailing Resolved? reinstall_column->check_tailing3 optimize_params Review & Optimize GC Method (Temperatures, Flow Rates) check_tailing3->optimize_params No check_tailing3->end_resolved Yes end_further_investigation Further Investigation Needed (Consider New Column, Derivatization) optimize_params->end_further_investigation

A systematic workflow for troubleshooting peak tailing.
Q4: How do I select the right GC inlet liner to minimize thioether tailing?

The inlet liner is your first line of defense against peak tailing.[9] Its role is to ensure the sample is vaporized and transferred to the column efficiently and without any chemical interaction.[9]

Key Considerations for Liner Selection:

FeatureRecommendation for Thioether AnalysisRationale
Deactivation Essential. Use liners specified as "Ultra Inert," "Silanized," or with proprietary high-performance deactivations.[14][15][16]Thioethers can interact with active silanol groups on the surface of untreated glass liners, causing adsorption and peak tailing.[8][9] A robust deactivation process neutralizes these sites.[14]
Geometry Single taper with wool (for dirty samples) or dimpled/baffled liners. A taper at the bottom of the liner helps to focus the sample onto the column.[9] Wool can help trap non-volatile residues, protecting the column, but it must be quartz and fully deactivated to avoid creating more active sites.[9][14] Dimpled or baffled liners increase surface area for better vaporization of larger volume injections.[9][14]
Volume Match to injection volume and mode. The liner volume should be large enough to accommodate the expansion of the sample solvent upon vaporization to prevent backflash. However, an excessively large liner can lead to broader peaks.[9]

A Note on Liner Maintenance: Do not attempt to clean and reuse deactivated liners. Cleaning with solvents and brushes can scratch the surface, creating new active sites that are difficult to deactivate effectively, ultimately compromising your results.[17] Always replace with a new, certified deactivated liner.[17]

Q5: What are the best practices for GC column selection and optimization for thioether analysis?

Choosing the right column and optimizing its parameters are critical for achieving symmetrical peaks.

1. Stationary Phase Selection: The selection of the stationary phase is the most important factor as it dictates the selectivity of the separation.[18][19] The principle of "like dissolves like" applies. Since thioethers are of intermediate polarity, a mid-polarity column is often a good starting point.

  • Recommendation: Start with a low-to-mid polarity phase like a 5% Phenyl Polysiloxane (e.g., DB-5, TG-5MS).[20] These columns are robust and separate compounds largely by boiling point, but the phenyl content provides some polar interaction.[20][21] For more polar thioethers, a higher phenyl content (e.g., 50% Phenyl) or a polyethylene glycol (WAX) phase may be necessary.[18][22]

2. Column Dimensions and Parameters: Column dimensions (length, internal diameter, and film thickness) affect efficiency, resolution, and analysis time.[23]

ParameterEffect on AnalysisRecommendation for Thioethers
Internal Diameter (ID) Smaller ID increases efficiency and resolution but lowers sample capacity.[18][21]0.25 mm ID is a good general-purpose choice, offering a balance between efficiency and capacity.[18][19]
Film Thickness (df) Thicker films increase retention for volatile compounds and increase sample capacity. Thinner films are better for high-boiling compounds.[19][22]For volatile thioethers, a thicker film (1-1.5 µm) may be needed. For general-purpose analysis, 0.25 - 0.50 µm is standard.
Length (L) Longer columns provide more resolution but increase analysis time.[20]30 meters is a standard length that provides excellent resolution for most applications.[20]
Oven Program A faster temperature ramp rate decreases analysis time but can reduce resolution.[24]Start with a slow ramp rate (e.g., 5-10 °C/min) to ensure good separation. The initial oven temperature should be low enough to allow for solvent focusing.[13]

3. Phase Ratio (β): The phase ratio (β), which is the ratio of the column radius to twice the film thickness, is a key parameter. Columns with the same phase ratio will have similar retention characteristics, even with different dimensions.[19][25] This is useful when scaling a method to a different column format.[25]

  • Low β values (thicker films) increase retention and are good for volatile analytes.[25]

  • High β values (thinner films) are better for high molecular weight compounds.[21]

Q6: Could derivatization help solve my thioether peak tailing issues?

Yes, in some challenging cases, derivatization can be an effective strategy. Derivatization is a chemical reaction used to modify the analyte to improve its chromatographic properties.[3] For compounds like thiols, which have an active hydrogen, derivatization is common.[3] While thioethers lack this active hydrogen, if they contain other problematic functional groups (e.g., a hydroxyl group), or if extreme tailing persists, converting them to a less polar, more volatile, or more thermally stable derivative can significantly improve peak shape.[3] For example, oxidation of a thioether to a sulfone might be a viable, albeit application-specific, strategy. However, this adds a step to sample preparation and should be considered after other troubleshooting avenues have been exhausted.[26]

Chemical_Interaction cluster_surface Inert GC Surface cluster_active_surface Active GC Surface InertSurface Si-O-Si-R ActiveSite Si-OH (Silanol Group) Thioether Thioether (R-S-R') Thioether->InertSurface Weak van der Waals Interaction (Good) Thioether->ActiveSite Strong Hydrogen Bonding (Causes Tailing)

Interaction of thioethers with inert vs. active GC surfaces.

References

  • Benchchem. Technical Support Center: Troubleshooting Poor Peak Shape in Sulfur Analysis.
  • Benchchem. Technical Support Center: Troubleshooting Peak Tailing of Thiols in Gas Chromatography.
  • Benchchem. Technical Support Center: Resolving Peak Tailing in GC Analysis of Methional.
  • American Laboratory. (2016). Selecting a GC Inlet Liner.
  • Agilent. Ultra Inert Liners for GC.
  • Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
  • Sigma-Aldrich. GC Column Selection Guide.
  • Analytics-Shop. GC inlet liner for GC labs.
  • Element Lab Solutions. GC Diagnostic Skills I | Peak Tailing.
  • Thermo Fisher Scientific. Chromatography Troubleshooting Guides-Gas Chromatography.
  • Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results.
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  • Benchchem. Technical Support Center: Overcoming Peak Tailing in Thiol Analysis by GC.
  • Element Lab Solutions. Troubleshooting GC peak shapes.
  • Mandel Scientific. (2016). Is the practice of GC inlet liner cleaning and deactivation worth the effort?.
  • Phenomenex. GC Tip: Peak Shape Problems: Tailing Peaks.
  • LCGC. (2016). How to Optimize the Key Variables in GC Analysis: GC Columns and Detectors.
  • Phenomenex. (2025). Guide to Choosing a GC Column.
  • LCGC. The Inert Flow Path Story for GC and GC–MS: Eliminating the Weakest Links.
  • Chromatography Today. (2014). Optimisation of Column Parameters in GC.
  • Fisher Scientific. GC Columns.
  • Trajan Scientific and Medical. Selection Guide - GC columns.
  • ResearchGate. (2018). GC-MS analysis of thiols from air: what are options to concentrate sapmple?.
  • Thermo Fisher Scientific. Optimizing GC Parameters for Faster Separations with Conventional Instrumentation.
  • Phenomenex. Considerations When Optimizing Your GC Method: Phase Ratio (β).
  • Neutronco. GC Column Selection Guide.
  • Sigma-Aldrich. Approaches to Increasing GC Speed, Resolution and Responses.
  • LCGC International. (2023). GC Column Killers!.
  • ResearchGate. (2023). Use of aliphatic thiols for on-site derivatization and gas chromatographic identification of Adamsite.

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Optimizing reaction conditions for the synthesis of Decyl methyl sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Decyl Methyl Sulfide

Welcome to the technical support center for the synthesis of this compound (1-(methylthio)decane)[1][2]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction conditions and troubleshooting common experimental hurdles. We move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and refine your synthesis for maximum yield and purity.

Core Synthesis Pathway: The S-Alkylation Reaction

The most direct and widely used method for synthesizing this compound is an S-alkylation reaction, a sulfur analog of the Williamson ether synthesis.[3][4][5] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a methylthiolate nucleophile attacks a decyl electrophile, displacing a leaving group.[5][6]

The two primary variations of this approach are:

  • Route A: Reaction of a decyl halide (e.g., 1-bromodecane) with a methylthiolate salt (e.g., sodium thiomethoxide).

  • Route B: Reaction of 1-decanethiol with a methylating agent (e.g., methyl iodide) in the presence of a base.[7]

This guide will focus primarily on optimizing these SN2 pathways.

Reaction Mechanism Visualization

The core of this synthesis is the SN2 reaction. Understanding its mechanism is crucial for troubleshooting. The nucleophile (thiomethoxide) performs a "backside attack" on the carbon atom bonded to the leaving group, leading to an inversion of stereochemistry (though not relevant for the achiral 1-bromodecane).[7][8]

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products R CH₃S⁻Na⁺ TS [CH₃S···CH₂(CH₂)₈CH₃···Br]⁻ R->TS Backside Attack E Br-CH₂(CH₂)₈CH₃ E->TS P CH₃S-CH₂(CH₂)₈CH₃ TS->P Bond Formation LG NaBr TS->LG Leaving Group Departs

Caption: The SN2 mechanism for this compound synthesis.

Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Product Yield

Q: My final yield of this compound is significantly lower than expected. What are the most likely causes?

A: Low yield is a common issue that can stem from several factors. Systematically investigating the following areas is key:

  • Competing Elimination (E2) Reaction: The primary culprit for low yield in SN2 reactions with alkyl halides is the competing E2 elimination reaction, which produces 1-decene instead of your desired sulfide. Thiolates are generally excellent nucleophiles and weak bases, which favors substitution over elimination.[7][9] However, using sterically hindered or overly strong bases, or running the reaction at high temperatures, can increase the rate of elimination.[6]

  • Purity of Reagents:

    • Alkyl Halide: Ensure your decyl halide is free from impurities, especially alcohols, which can interfere with the reaction.

    • Thiolate Source: Sodium thiomethoxide is hygroscopic. Absorbed water can hydrolyze the thiolate and reduce its effective concentration.

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or poor solvent choice. SN2 reactions are fastest in polar aprotic solvents like DMF, DMSO, or acetonitrile, which solvate the cation but not the nucleophile, leaving it highly reactive.[8][10]

  • Oxidation of Nucleophile: Thiolates can be oxidized to disulfides (in this case, dimethyl disulfide) by atmospheric oxygen.[11] Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial, especially if the reaction is run for an extended period or at elevated temperatures.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Side_Products Analyze Crude Mixture (GC-MS, NMR) Identify Side Products Start->Check_Side_Products Decene 1-Decene is Major Side Product Check_Side_Products->Decene Elimination? Unreacted_SM High % of Unreacted Starting Material Check_Side_Products->Unreacted_SM Incomplete Rxn? Disulfide Disulfide Detected Check_Side_Products->Disulfide Oxidation? Optimize_E2 Action: Reduce Temperature Use Less Hindered Base Choose Polar Aprotic Solvent Decene->Optimize_E2 Optimize_SN2 Action: Increase Reaction Time/Temp Switch to Polar Aprotic Solvent Check Reagent Purity Unreacted_SM->Optimize_SN2 Optimize_Inert Action: Degas Solvent Run Under N₂ or Ar Atmosphere Disulfide->Optimize_Inert End Yield Improved Optimize_E2->End Optimize_SN2->End Optimize_Inert->End

Caption: A logical workflow for diagnosing the cause of low yield.

Issue 2: Side Product Formation

Q: My NMR/GC-MS analysis shows a significant amount of 1-decene. How do I favor the SN2 pathway?

A: To minimize the E2 elimination that forms 1-decene, you should adjust your conditions to strongly favor substitution:

  • Temperature: Keep the reaction temperature as low as reasonably possible while maintaining an acceptable rate. Higher temperatures favor elimination.

  • Solvent: Use a polar aprotic solvent (e.g., DMSO, DMF, acetone). These solvents enhance the nucleophilicity of the thiolate without increasing its basicity, tipping the balance toward SN2.[10]

  • Base (if starting from 1-decanethiol): Use a non-hindered base like sodium hydroxide or sodium hydride to deprotonate the thiol. Avoid bulky bases like potassium tert-butoxide, which are designed to promote elimination.[6]

Q: I am detecting didecyl sulfide in my product mixture. What is the source of this impurity?

A: Didecyl sulfide [(CH₃(CH₂)₉)₂S] forms when the decylthiolate anion attacks another molecule of 1-bromodecane. This can happen under two conditions:

  • If you start with 1-decanethiol, some of the resulting decylthiolate can act as a nucleophile.

  • If your sodium thiomethoxide reagent is contaminated with sodium sulfide (Na₂S), the sulfide anion (S²⁻) can be alkylated twice.[12] To avoid this, ensure you use a high-purity thiomethoxide source and use a slight excess of the methylthiolate to ensure the decyl halide is fully consumed.

Issue 3: Purification Challenges

Q: How can I effectively remove the foul odor of unreacted thiol starting materials or byproducts from my final product?

A: Thiols are acidic (pKa ~10-11) and can be deprotonated by a moderately strong base.[7] To remove residual thiols, perform a liquid-liquid extraction by washing your crude organic layer with an aqueous solution of sodium hydroxide (e.g., 1-2 M NaOH).[13] This converts the thiol (R-SH) into its water-soluble thiolate salt (R-S⁻Na⁺), which partitions into the aqueous phase. Follow this with a water wash to remove residual NaOH and a brine wash to dry the organic layer.

Q: I'm struggling to separate this compound from unreacted 1-bromodecane. Their boiling points are very close. What's the best approach?

A: When distillation is not feasible, column chromatography is the preferred method. This compound is less polar than 1-bromodecane. Using a non-polar eluent system, such as hexane or a hexane/ethyl acetate gradient on a silica gel column, the sulfide product will elute before the more polar alkyl bromide.

Frequently Asked Questions (FAQs)

Q1: Which decyl halide offers the best balance of reactivity and cost?

A: The reactivity of the leaving group in SN2 reactions follows the trend I > Br > Cl > F.[8]

  • 1-Iododecane: Most reactive, allowing for milder conditions (lower temperature, shorter time), but it is the most expensive and can be less stable.

  • 1-Bromodecane: Offers an excellent balance of high reactivity and moderate cost. It is the most commonly used substrate for this type of synthesis.

  • 1-Chlorodecane: Least reactive of the three. It requires more forcing conditions (higher temperature, longer time), which can increase the likelihood of side reactions. It is, however, the least expensive.

Leaving GroupRelative ReactivityCostRecommendation
-I HighestHighUse for difficult substrates or when mild conditions are essential.
-Br HighMediumRecommended starting point for optimization.
-Cl ModerateLowUse when cost is the primary driver and forcing conditions are acceptable.

Q2: Can I use Phase-Transfer Catalysis (PTC) for this synthesis?

A: Yes, PTC is an excellent technique for this reaction, especially on a larger scale.[14][15] It is useful when your thiolate salt has low solubility in the organic solvent. A catalyst like tetrabutylammonium bromide (TBAB) transports the thiolate anion from a solid or aqueous phase into the organic phase where the alkyl halide is, dramatically increasing the reaction rate.[16][17] This often allows the use of less expensive, less hazardous solvent systems.

Q3: What are the critical safety precautions for this synthesis?

A:

  • Odor: Methanethiol, sodium thiomethoxide, and related sulfur compounds are highly malodorous.[13] All manipulations should be performed in a well-ventilated fume hood. Any glassware should be quenched with bleach (sodium hypochlorite) to oxidize and neutralize the sulfur compounds before removal from the hood.

  • Toxicity: Alkylating agents like 1-bromodecane and methyl iodide are toxic and potential mutagens.[8] Polar aprotic solvents like DMF and DMSO have their own specific health risks. Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Exothermic Potential: The SN2 reaction is exothermic. For large-scale reactions, ensure adequate cooling and add reagents slowly to control the reaction temperature.

Experimental Protocols

Protocol 1: Synthesis from 1-Bromodecane and Sodium Thiomethoxide

This protocol provides a robust starting point for optimization.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add sodium thiomethoxide (1.1 equivalents).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) via cannula to the flask. Stir the suspension.

  • Reagent Addition: Slowly add 1-bromodecane (1.0 equivalent) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with 1M NaOH solution, water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography (silica gel, eluting with hexane) to yield pure this compound.

References

  • Rapid and Convenient Thioester Synthesis Under Phase-Transfer Catalysis Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(12). [Link]

  • Kinetics and mechanism of phase transfer catalyzed synthesis of aromatic thioethers by H2S-rich methyldiethanolamine. Journal of Industrial and Engineering Chemistry, 37. [Link]

  • Phase Transfer Catalysis Preparation of Aryl Thioethers. Synthetic Communications, 12(13). [Link]

  • Preparation and Reactions of Sulfides. JoVE (Journal of Visualized Experiments). [Link]

  • Ether, Sulfide Synthesis. OrganicChemGuide. [Link]

  • Thioethers (Sulfides) and Silyl Ethers. Chemistry LibreTexts. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • The Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Synthesis of thioethers using dimethyloctyl(3-sulfopropyl)ammonium betaine and. Ovid. [Link]

  • Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. ACS Green Chemistry Institute. [Link]

  • Thioether Formation. ACS Green Chemistry Institute. [Link]

  • thiol in DMSO undergoing SN2 mechanism? Student Doctor Network Forums. [Link]

  • Thiols And Thioethers. Master Organic Chemistry. [Link]

  • Synthesis of Thiols & Thioethers | Organic Chemistry. YouTube. [Link]

  • Reactions of Thiols. Chemistry Steps. [Link]

  • Decyl methyl sulphide. PubChem. [Link]

  • This compound. NIST Chemistry WebBook. [Link]

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Identifying and removing impurities from commercial Decyl methyl sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with commercial Decyl methyl sulfide. This guide is designed to provide expert insights and practical, field-proven solutions for identifying and removing common impurities, ensuring the integrity of your experiments and products.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my commercial-grade this compound?

When you receive a commercial batch of this compound, it's crucial to consider its synthesis route to anticipate potential impurities. Most commercial syntheses involve the reaction of a decyl-containing starting material with a methyl-sulfur source. Consequently, impurities can be broadly categorized as unreacted starting materials, byproducts from side reactions, and residual materials from the workup and purification process.

Here's a breakdown of likely contaminants:

  • Unreacted Starting Materials:

    • 1-Decanethiol or Sodium 1-decanethiolate: If the synthesis involves the reaction of a methylating agent with decanethiol.

    • Decyl Halides (e.g., 1-bromodecane, 1-chlorodecane): If the synthesis proceeds via nucleophilic substitution with a methyl sulfide source.[1]

    • Methyl Mercaptan (Methanethiol) or Sodium Thiomethoxide: The methyl-sulfur source may be present in excess.

  • Byproducts from Side Reactions:

    • Didecyl sulfide: Formed if the decyl thiolate reacts with a decyl halide.

    • Dimethyl disulfide: Can form from the oxidation of methyl mercaptan.

    • Decyl Methyl Sulfoxide and Decyl Methyl Sulfone: These are oxidation products of this compound, which can form upon exposure to air or oxidizing agents over time.[2]

  • Residual Solvents and Reagents:

    • Solvents used during the reaction and purification steps are common impurities. These can include methanol, ethanol, hexane, diethyl ether, chloroform, or toluene .[3][4][5]

    • Reagents from the workup, such as residual acids or bases.

Q2: I'm seeing unexpected peaks in my analytical data. How can I definitively identify the impurities in my this compound sample?

A multi-pronged analytical approach is the most reliable strategy for impurity identification. The three primary techniques we recommend are Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared Spectroscopy (FTIR).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is your frontline tool for separating volatile and semi-volatile impurities from the main this compound peak. The mass spectrometer then provides fragmentation patterns for each separated component, which can be compared against spectral libraries (like NIST or Wiley) for positive identification.[6] This is particularly effective for identifying starting materials, byproducts, and residual solvents.[7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural elucidation.

    • ¹H NMR: Will show characteristic signals for this compound. Impurities will present as additional, often smaller, peaks. For instance, unreacted decyl alcohol would show a broad peak for the -OH proton, and a triplet for the -CH₂OH group at a different chemical shift than the -CH₂S- group of the product. Many excellent resources provide tables of chemical shifts for common laboratory solvents and impurities, which are invaluable for identifying these contaminants.[4][10][11][12]

    • ¹³C NMR: Provides information on the carbon backbone of the molecule and any impurities. The number of signals can indicate the presence of different molecular species.

  • Fourier-Transform Infrared Spectroscopy (FTIR): While less specific than GC-MS or NMR for identifying individual impurities, FTIR is a quick and easy way to check for the presence of certain functional groups that shouldn't be in your pure sample.[13] For example:

    • A broad peak around 3200-3600 cm⁻¹ would suggest the presence of an alcohol (-OH) or water.

    • A strong absorption around 1700 cm⁻¹ could indicate a carbonyl-containing impurity.

    • Peaks in the 1000-1100 cm⁻¹ region could suggest the presence of a sulfoxide (S=O) group.

The following diagram illustrates a logical workflow for identifying an unknown impurity:

start Initial Observation: Unexpected Analytical Results gc_ms Perform GC-MS Analysis start->gc_ms nmr Perform NMR Spectroscopy (¹H and ¹³C) start->nmr ftir Perform FTIR Analysis start->ftir compare_library Compare MS data with Spectral Libraries (NIST, Wiley) gc_ms->compare_library analyze_shifts Analyze Chemical Shifts and Coupling Constants nmr->analyze_shifts analyze_functional_groups Identify Unexpected Functional Groups ftir->analyze_functional_groups identify_impurity Identify Impurity Structure compare_library->identify_impurity analyze_shifts->identify_impurity analyze_functional_groups->identify_impurity

Caption: Workflow for Impurity Identification.

Troubleshooting Guides

Q3: My GC-MS results show an impurity with a lower boiling point than this compound. How can I remove it?

For impurities with a significantly lower boiling point, distillation is the most effective purification method.[14] Since this compound has a relatively high boiling point, simple or fractional distillation under reduced pressure (vacuum distillation) is recommended to prevent thermal degradation.

Causality: Distillation separates liquids based on differences in their vapor pressures (and thus boiling points). By carefully controlling the temperature and pressure, you can selectively vaporize and then re-condense the lower-boiling impurity, leaving the purer, higher-boiling this compound behind.

Q4: I've identified an impurity that is structurally similar and has a close boiling point to my product (e.g., Didecyl sulfide or Decyl methyl sulfoxide). What's the best approach for removal?

When distillation is not feasible due to close boiling points, column chromatography is the preferred method.[15][16][17] This technique separates compounds based on their differential adsorption to a stationary phase.

Causality: Even structurally similar molecules often have slight differences in polarity. For instance, Decyl methyl sulfoxide is significantly more polar than this compound due to the S=O bond. In a normal-phase column (e.g., silica gel), the more polar sulfoxide will adhere more strongly to the stationary phase and elute later, while the less polar this compound will travel through the column more quickly and elute first.

The following diagram outlines the decision-making process for choosing a purification method:

start Impurity Identified check_bp Is the boiling point significantly different? start->check_bp distillation Purify by Fractional or Vacuum Distillation check_bp->distillation Yes check_polarity Is there a difference in polarity? check_bp->check_polarity No end Pure this compound distillation->end chromatography Purify by Column Chromatography check_polarity->chromatography Yes chromatography->end

Caption: Decision Tree for Purification Method Selection.

Experimental Protocols

Protocol 1: GC-MS Analysis for Impurity Profiling
  • Sample Preparation: Prepare a 1 mg/mL solution of your commercial this compound in a high-purity volatile solvent such as hexane or dichloromethane.

  • Instrument Setup:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., Rtx-624, DB-5ms).[7]

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Set to 250°C.

    • Oven Program: Start at a low temperature (e.g., 50°C, hold for 2 minutes) to separate volatile solvents, then ramp up to a high temperature (e.g., 280°C) at a rate of 10-15°C/min to elute all components.

    • MS Detector: Operate in Electron Ionization (EI) mode. Scan a mass range of m/z 40-400.[7]

  • Data Analysis: Integrate all peaks in the resulting chromatogram. Identify the main peak as this compound. For each impurity peak, analyze the corresponding mass spectrum and compare it against a commercial library (e.g., NIST) for identification.[6]

Protocol 2: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a condenser, a collection flask, and a vacuum pump with a cold trap. Ensure all glassware is dry.

  • Procedure:

    • Place the impure this compound into the round-bottom flask along with a magnetic stir bar.

    • Slowly apply vacuum to the system.

    • Gently heat the flask using a heating mantle.

    • Collect the fraction that distills at the boiling point of this compound at the given pressure. Discard any initial lower-boiling fractions (impurities) and stop the distillation before any higher-boiling impurities begin to distill.

  • Validation: Analyze a small sample of the distilled product by GC-MS to confirm the removal of the targeted impurities.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase Selection: For separating moderately non-polar compounds like sulfides from more polar impurities (like sulfoxides), silica gel is an excellent choice.[14]

  • Mobile Phase (Eluent) Selection:

    • Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.

    • Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between this compound and the impurity.[15]

  • Column Packing: Pack a glass column with a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the impure this compound in a minimal amount of the initial eluent (e.g., hexane) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, starting with the lowest polarity. Collect fractions in test tubes.

  • Fraction Analysis: Spot each fraction on a TLC plate to identify which fractions contain the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Quantitative Data Summary

Analytical TechniquePurposeKey Parameters to ObservePotential Impurities Detected
GC-MS Separation and identification of volatile impuritiesRetention time, mass fragmentation patternStarting materials, byproducts, residual solvents
¹H NMR Structural confirmation and impurity identificationChemical shift (δ), integration, coupling constantsSolvents, oxidation products, unreacted reagents
¹³C NMR Carbon skeleton analysisChemical shift (δ)Isomeric impurities, structurally different byproducts
FTIR Functional group analysisAbsorption frequencies (cm⁻¹)-OH (alcohols, water), C=O (carbonyls), S=O (sulfoxides)

References

  • Chen, L. C., & Lee, W. J. (2002). Deodorization of dimethyl sulfide using a discharge approach at room temperature. PubMed. Available at: [Link]

  • McDevitt, S. F., et al. (2007). Purification and Characterization of Dimethylsulfide Monooxygenase from Hyphomicrobium sulfonivorans. National Institutes of Health (NIH). Available at: [Link]

  • Nakamura, E., & Isobe, H. (2003). Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Decyl methyl sulphide. PubChem Compound Database. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

  • Restek Corporation. (n.d.). Separation of sulfur compounds on a silica PLOT column. ResearchGate. Available at: [Link]

  • Stang, P. J., & Kitamura, T. (1990). Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Shimadzu Corporation. (2015). Determination of 5 odorous compounds in water by GC-MS/MS using purge-and-trap technique. Shimadzu. Available at: [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. Available at: [Link]

  • BYJU'S. (2019). Methods of Purification of Organic Compounds. BYJU'S. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Isolation and Purification of Organic Compounds Thin Layer Chromatography (TLC). University of Colorado Boulder. Available at: [Link]

  • EMU Physics Department. (2023). The Purification of Organic Compound: from Crude Product to Purity. EMU Physics Department. Available at: [Link]

  • International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques. IJNRD. Available at: [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Reachem. Available at: [Link]

  • College of Veterinary Medicine at MSU. (n.d.). Compounds Detected by GCMS Screen. Michigan State University. Available at: [Link]

  • ResearchGate. (2007). Purification and Characterization of Dimethylsulfide Monooxygenase from Hyphomicrobium sulfonivorans. ResearchGate. Available at: [Link]

  • Kirner, W. R., & Windus, W. (1932). β-CHLOROETHYL METHYL SULFIDE. Organic Syntheses. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. Organic Chemistry Portal. Available at: [Link]

  • Chemistry LibreTexts. (2023). Thiols and Sulfides. Chemistry LibreTexts. Available at: [Link]

  • Agilent Technologies. (2023). Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent GC/SCD. Agilent Technologies. Available at: [Link]

  • ResearchGate. (2007). Analytical Strategies for the Detection of Sulfide: A Review. ResearchGate. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. ATSDR. Available at: [Link]

  • ResearchGate. (2018). GC-MS analysis of thiols from air: what are options to concentrate sample?. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Organic Chemistry Portal. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.2.6: Thiols and Sulfides. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (2021). Production of Alkyl Aryl Sulfides from Aromatic Disulfides and Alkyl Carboxylates via a Disilathiane–Disulfide Interchange Reaction. ResearchGate. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). Preparation of Sulfides. YouTube. Available at: [Link]

  • Industrial & Engineering Chemistry Research. (n.d.). Deep desulfurization of distillates. ACS Publications. Available at: [Link]

  • Cosmetic Ingredient Review. (2011). Decyl Glucoside and Other Alkyl Glucosides as Used in Cosmetics. Cosmetic Ingredient Review. Available at: [Link]

  • Ataman Kimya. (n.d.). DECYL GLUCOSIDE. Ataman Kimya. Available at: [Link]

  • ResearchGate. (n.d.). Contact allergy to the mild surfactant decylglucoside. ResearchGate. Available at: [Link]

  • Cosmetic Ingredient Review. (2011). BLUE Decyl Glucosides CIR EXPERT PANEL MEETING DECEMBER 12-13, 2011. Cosmetic Ingredient Review. Available at: [Link]

  • Cosmetic Ingredient Review. (2011). GREEN Decyl Glucoside and Other Alkyl Glucosides CIR EXPERT PANEL MEETING JUNE 27-28, 2011. Cosmetic Ingredient Review. Available at: [Link]

Sources

Technical Support Center: Managing Volatile Sulfur Compound (VSC) Odors in the Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Volatile Sulfur Compounds (VSCs), such as thiols (mercaptans) and sulfides, are indispensable in many areas of research and development, including the synthesis of pharmaceuticals and novel materials.[1] However, their utility is matched by a significant challenge: a powerful and offensive odor detectable by the human nose at parts-per-billion levels.[1] This characteristic makes VSC management a critical aspect of laboratory safety and operational etiquette. Improper handling not only creates an unpleasant work environment, leading to nausea and headaches, but can also trigger safety alerts due to the odor's association with natural gas leaks.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to minimize and control VSC odors, ensuring a safe, compliant, and productive laboratory environment.

Section 1: Frequently Asked Questions (FAQs) - Quick Answers

Q1: What are the most common sources of VSC odors in a typical lab setting?

A1: VSC odors typically originate from several key activities:

  • Reactions: The primary source is often the reaction vessel itself, especially during reagent addition or when the reaction is heated.

  • Work-up Procedures: Steps like quenching, extraction, and solvent removal (rotary evaporation) are high-risk for odor release.[2]

  • Waste Disposal: Improperly treated or sealed waste containers are a major contributor to persistent lab odors.[3][4]

  • Contaminated Equipment: Glassware, syringes, stir bars, and even fume hood surfaces can retain and slowly release VSCs if not decontaminated promptly and correctly.[3][5]

  • Spills: Even minor, unobserved drips of VSC-containing solutions can lead to significant odor issues.[3]

Q2: What are the primary health and safety concerns associated with VSC exposure?

A2: While the odor is the most immediate concern, VSCs also present health and safety risks. Acute exposure to high concentrations can irritate the nose, throat, and lungs.[6] Some individuals may experience headaches and nausea even at low concentrations.[1] From a safety perspective, the strong odor can be mistaken for a natural gas leak, potentially causing unnecessary and disruptive building evacuations.[1] It is crucial to consult the Safety Data Sheet (SDS) for the specific VSC being used to understand its unique toxicity profile and adhere to established occupational exposure limits (OELs) set by bodies like OSHA.[7][8][9][10]

Q3: What are the most effective immediate actions to take when a strong VSC odor is detected?

A3:

  • Do Not Panic: Assess the situation calmly.

  • Work in a Fume Hood: Ensure all operations involving the VSC are being conducted in a certified chemical fume hood.[11][12]

  • Check for Spills: Carefully inspect the work area, including the floor and equipment, for any spills. If a spill is found, neutralize and clean it immediately according to your lab's SOP.

  • Seal Containers: Ensure all containers of VSCs and their waste are tightly sealed. For primary containers, consider wrapping the cap threads with Teflon tape for a better seal.

  • Increase Ventilation: If possible and safe to do so, temporarily increase the ventilation in the lab.

  • Notify Others: Inform your lab manager or safety officer of the issue.

Q4: Can I use masking agents or air fresheners to control VSC odors?

A4: No. This is strongly discouraged. Air fresheners and odor-masking agents do not neutralize the VSC molecules; they simply add other volatile compounds to the air. This can create a more complex and potentially more hazardous mixture of airborne chemicals and does not address the root cause of the odor. The primary focus should always be on containment and chemical neutralization.

Section 2: Troubleshooting Guide - In-Depth Problem Solving

Problem 1: Persistent, low-level VSC odor in the general lab area.

This issue often points to a fugitive emission source—a small, continuous leak that is difficult to pinpoint.

A systematic approach is crucial to identifying the source of a persistent, low-level VSC odor. The following workflow helps to logically diagnose and resolve the issue.

VSC_Odor_Troubleshooting start Persistent Low-Level VSC Odor Detected check_hood Verify Fume Hood Performance (Face Velocity) start->check_hood Initial Check check_storage Inspect Chemical Storage (Seals, Parafilm, Secondary Containment) check_hood->check_storage If Hood OK escalate Consult EHS/ Consider Air Quality Monitoring check_hood->escalate If Malfunctioning check_waste Examine Waste Accumulation Area (Seals, Headspace, Neutralization) check_storage->check_waste If Storage OK resolve Odor Resolved check_storage->resolve If Issue Found & Fixed check_glassware Inspect Glassware (Proper Decontamination, Soaking Baths) check_waste->check_glassware If Waste OK check_waste->resolve If Issue Found & Fixed decontaminate Decontaminate Surfaces (Benchtop, Fume Hood Interior, Equipment) check_glassware->decontaminate If Glassware OK check_glassware->resolve If Issue Found & Fixed review_sops Review Handling SOPs with Lab Personnel decontaminate->review_sops If Odor Persists decontaminate->resolve If Odor Resolved review_sops->resolve If Odor Resolved review_sops->escalate If Odor Persists

Caption: Systematic workflow for troubleshooting persistent VSC odors.

  • Verify Engineering Controls: Check the fume hood certification sticker and the airflow monitor (magnehelic gauge).[13] Ensure the face velocity meets the required specifications (typically 80-120 FPM).[14] Make sure the fume hood is not cluttered, as this can disrupt airflow.[11][13][15]

  • Inspect Chemical Storage: Examine all containers of VSCs. Ensure caps are tight. For long-term storage, use Teflon tape on the threads and wrap the cap/neck junction with Parafilm.[16] Store VSC containers within a larger, sealed secondary container.

  • Audit Waste Containers: Check the satellite accumulation area for hazardous waste.[4] Ensure waste containers are tightly sealed and not overfilled. Liquid waste containing VSCs should be neutralized before being added to the container.

  • Check for "Hidden" Contamination: A common culprit is a contaminated vacuum pump. If a pump was recently used for a VSC-related procedure (e.g., rotary evaporation) without an adequate cold trap or base trap, the pump oil can become saturated and will continuously off-gas the VSC into the lab.

Problem 2: Intense, localized VSC odor during a specific experimental step.

This is a common issue during reaction work-ups, especially when quenching a reaction or performing an extraction.

  • Perform all manipulations deep within the fume hood , at least 6 inches from the sash.[11][13][15]

  • Keep containers covered as much as possible using watch glasses or stoppers.[2]

  • Use a closed or isolated system for reactions, with the exhaust gas vented through a bleach trap or scrubber.[2]

  • Cool reaction mixtures in an ice bath before quenching to reduce the vapor pressure of the VSC.

This protocol is designed to neutralize reactive VSCs (e.g., thiols from a deprotection reaction) before exposing the mixture to the atmosphere.

  • Setup: In the fume hood, equip the reaction flask with a dropping funnel and an outlet connected via tubing to a gas bubbler containing a 10-20% aqueous bleach solution (sodium hypochlorite).[2]

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Quenching Agent Preparation: Prepare a quenching solution known to neutralize the specific VSC. A freshly prepared solution of sodium hypochlorite (bleach) is a common and effective choice for oxidizing thiols.[17]

  • Slow Addition: Add the quenching solution dropwise via the dropping funnel to the cooled, stirring reaction mixture. The slow addition maintains control over the reaction temperature and minimizes aerosol formation.

  • Reaction: Allow the mixture to stir for at least 30 minutes after the addition is complete to ensure full neutralization of the VSC. Any off-gassing during this process is scrubbed by the bleach trap.

  • Verification: Before proceeding with the work-up, a small aliquot can be carefully tested for odor to confirm the neutralization was successful.

Problem 3: VSC odor emanating from waste containers.

Waste streams are a significant and often overlooked source of VSC odors.

  • Segregate Waste: Maintain separate, clearly labeled waste containers for VSC-contaminated solids (gloves, paper towels) and liquids.

  • Treat Liquid Waste: Before adding to the main hazardous waste container, neutralize liquid VSC waste in the fume hood. This is a critical step. Add the waste slowly to a stirred, cooled beaker of an appropriate neutralizing agent (see table below).

  • Treat Solid Waste: Place VSC-contaminated solid waste into a heavy-duty plastic bag. Add a small amount of solid adsorbent material (e.g., activated carbon, kitty litter) that has been lightly sprayed with the neutralizing solution. Seal the bag with a zip-tie or knot before placing it in the designated solid waste drum.[5]

  • Decontaminate Sharps: Needles and other sharps should be rinsed with a neutralizing solution before being placed in a sharps container.

  • Rinse Glassware: All contaminated glassware should be immediately rinsed with a neutralizing solution and then submerged in a dedicated bleach bath inside the fume hood for at least 14 hours before standard cleaning.[2]

ReagentTarget VSCsMechanismProsCons
Sodium Hypochlorite (Bleach) Thiols, SulfidesOxidation to non-volatile sulfoxides/sulfonesInexpensive, readily available, highly effective for many VSCs.[2]Can react violently with certain organics; generates chlorinated byproducts.
Hydrogen Peroxide Thiols, SulfidesOxidationEnvironmentally benign byproducts (water).Can be less reactive than bleach; may require a catalyst or basic conditions.
Potassium Permanganate Thiols, SulfidesOxidationStrong oxidant, effective for a broad range of VSCs.Forms solid MnO2 byproduct; intense color can make visual assessment difficult.
Sodium Hydroxide (Caustic) Hydrogen Sulfide (H2S)Acid-Base NeutralizationEffective for acidic gases like H2S.[18][19]Ineffective for neutral thiols/sulfides; reaction can be reversible if pH drops.[18]

Section 3: Best Practices and Preventative Measures

Proactive measures are the most effective way to manage VSC odors.

  • Fume Hoods: Always work with VSCs in a properly functioning and certified chemical fume hood.[11][12] The sash should be kept as low as practical.[15]

  • Chemical Scrubbers: For labs with very heavy VSC use, consider installing a dedicated exhaust scrubber system. These systems use wet chemical processes (e.g., alkali or oxidizing solutions) or solid adsorbents to remove VSCs from the fume hood exhaust before it is vented.[19][20]

  • Ventilated Storage: Store VSCs in a dedicated, ventilated chemical storage cabinet to contain any fugitive emissions.[16]

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving VSCs.[2] These SOPs should explicitly include odor-control and waste-neutralization steps.

  • Training: Ensure all personnel working with VSCs are trained on the specific hazards, handling procedures, and emergency responses.[11]

  • Purchasing: Purchase the smallest quantity of the VSC necessary for your experiments to minimize the amount stored in the lab.

While PPE is the last line of defense, it is still critical.

  • Gloves: Wear appropriate chemical-resistant gloves. Double-gloving is recommended.

  • Eye Protection: Chemical splash goggles are mandatory.

  • Lab Coat: A standard lab coat should always be worn.

  • Respirator: For situations with a high risk of exposure or in the event of a large spill, a respirator with an appropriate organic vapor cartridge may be necessary, as dictated by your institution's EHS department.

The following diagram illustrates the hierarchical approach to controlling VSC exposure and odor, emphasizing that engineering controls are the most effective line of defense.

Hierarchy_of_Controls title Hierarchy of Controls for VSC Odor elimination Elimination / Substitution (Most Effective) engineering Engineering Controls (Fume Hoods, Scrubbers, Ventilation) elimination->engineering admin Administrative Controls (SOPs, Training, Labeling) engineering->admin ppe Personal Protective Equipment (PPE) (Gloves, Goggles, Respirators) (Least Effective) admin->ppe

Sources

Technical Support Center: Best Practices for the Storage and Handling of Decyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Decyl Methyl Sulfide. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows. As a long-chain alkyl sulfide, this compound is susceptible to oxidation, which can compromise sample integrity and lead to inconsistent experimental results. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the long-term stability and purity of your this compound samples. Our recommendations are grounded in established principles of handling air-sensitive reagents and an understanding of the oxidative mechanisms of thioethers.

Troubleshooting Guide: Preventing and Identifying Oxidation

This section addresses specific issues that may arise during the storage and handling of this compound, providing a clear path to resolution based on scientific principles.

Observed Issue Potential Root Cause Recommended Action & Scientific Rationale
Inconsistent experimental results using older batches of this compound. Oxidation of the sulfide to sulfoxide or sulfone. Verify Purity: Analyze the material using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify potential impurities corresponding to decyl methyl sulfoxide or decyl methyl sulfone. The presence of these species indicates oxidation. Rationale: The sulfide to sulfoxide/sulfone oxidation alters the compound's chemical properties, which can interfere with reactions.
A faint, sharp odor different from the characteristic sulfide smell. Formation of volatile oxidation byproducts. Immediate Purity Check: Perform a headspace GC-MS analysis if available to identify volatile impurities. Rationale: While this compound itself has an odor, a change in this odor can be an early indicator of degradation.
Visible changes in the liquid, such as increased viscosity or slight yellowing. Advanced degradation and potential polymerization. Cease Use & Dispose: Do not use material that has visibly changed. Dispose of it according to your institution's safety protocols. Rationale: Significant physical changes suggest a high level of degradation, making the material unreliable for any scientific application.
Difficulty achieving an airtight seal on the storage vessel. Improper container/closure selection or septum fatigue. Replace Closure: Use a new, unpunctured PTFE-lined septum. Ensure the cap is tightened securely. For long-term storage, consider transferring the material to a new, properly prepared vial. Rationale: A compromised seal allows for the slow ingress of atmospheric oxygen, leading to gradual oxidation. Repeated punctures weaken a septum's ability to reseal effectively.[1][2][3]

Frequently Asked Questions (FAQs)

Storage Conditions

Q1: What is the fundamental principle for storing this compound to prevent oxidation?

A1: The core principle is the strict exclusion of atmospheric oxygen. This compound is air-sensitive, and the sulfur atom is susceptible to oxidation, forming decyl methyl sulfoxide and subsequently decyl methyl sulfone. Therefore, it must be stored under an inert atmosphere.[4]

Q2: What is an "inert atmosphere," and which gases are recommended?

A2: An inert atmosphere is a gaseous environment that does not react with the chemical being stored. For this compound, high-purity, dry nitrogen (N₂) or argon (Ar) are the recommended inert gases.[5][6][7] Argon is denser than air, which can be advantageous in certain situations as it can form a stable blanket over the liquid, but nitrogen is more commonly used due to its lower cost.[8][9]

Q3: What is the optimal temperature for long-term storage?

A3: For long-term stability, it is recommended to store this compound in a refrigerator at 2-8°C . While some related compounds are stored at room temperature, reduced temperatures slow down the rate of potential degradation reactions, including oxidation.[10]

Q4: What type of container and cap should I use?

A4: Use an amber glass bottle to protect the compound from light, which can potentially accelerate oxidation. The container should be sealed with a cap that has a polytetrafluoroethylene (PTFE)-lined septum.[1][11] This combination provides a chemically inert barrier and allows for the removal of the liquid via syringe without fully opening the bottle to the atmosphere.

Handling Procedures

Q5: How should I handle this compound in the lab to avoid introducing air?

A5: All handling of this compound should be performed using standard air-free techniques. This can be accomplished in a glovebox filled with an inert atmosphere or by using a Schlenk line.[1][12] A Schlenk line allows for the evacuation of air from the storage vessel and backfilling with an inert gas.

Q6: Can I open the bottle on the bench to quickly take a sample?

A6: This is strongly discouraged. Opening the bottle, even briefly, will introduce air and moisture into the headspace, compromising the integrity of the remaining material. Use a gas-tight syringe to pierce the septum and withdraw the desired volume. Before withdrawal, it is good practice to flush the syringe with an inert gas.

Troubleshooting and Quality Control

Q7: How can I tell if my this compound has oxidized?

A7: The primary oxidation product is decyl methyl sulfoxide. Analytically, you can detect this via:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the methyl protons adjacent to the sulfur in this compound will have a characteristic chemical shift. Upon oxidation to the sulfoxide, this peak will shift downfield. For comparison, the methyl protons in dimethyl sulfoxide (DMSO) appear around 2.5 ppm.[11][13][14]

  • Infrared (IR) Spectroscopy: The formation of a sulfoxide will introduce a strong S=O stretching band in the IR spectrum, typically in the range of 1000-1100 cm⁻¹.

  • Gas Chromatography (GC): An oxidized sample will show additional peaks with longer retention times corresponding to the more polar oxidation products.

Q8: Can I add an antioxidant to my this compound?

A8: While antioxidants are used to stabilize some chemicals, their addition to a high-purity reagent like this compound is generally not recommended without careful consideration. This compound is often used in flavor and fragrance applications or as a specialty solvent, where any additive could interfere with its performance or odor profile.[5] The most effective and purest way to prevent oxidation is the strict exclusion of oxygen. If an antioxidant must be considered for a specific application, it would need to be validated to ensure it does not interfere with downstream processes.

Experimental Protocols

Protocol 1: Inert Gas Blanketing for Long-Term Storage

This protocol describes the process of preparing a vial of this compound for storage under a positive pressure of an inert gas.

Storage_Protocol cluster_prep Preparation cluster_purge Purging Cycle (Repeat 3x) cluster_seal Sealing & Storage A Select clean, dry amber vial with PTFE-lined septum cap B Transfer this compound into vial in a glovebox or under inert gas flow A->B C Insert two needles through septum: one for inert gas inlet, one for outlet B->C D Gently flush headspace with dry nitrogen or argon for 1-2 minutes C->D E Remove outlet needle first, then inlet needle to maintain positive pressure D->E F Wrap the cap and neck of the vial with Parafilm® as an extra barrier E->F After final cycle G Label vial with compound name, date, and 'Store under Inert Gas' F->G H Store in a refrigerator at 2-8°C G->H Withdrawal_Protocol cluster_prep Preparation cluster_action Withdrawal cluster_finish Completion S1 Allow vial to warm to room temperature before opening to prevent condensation S2 Select a clean, dry, gas-tight syringe and a long needle S1->S2 S3 Flush the syringe with dry nitrogen or argon 3-5 times S2->S3 S4 Pierce the vial's septum with the needle S3->S4 S5 Inject an equivalent volume of inert gas into the headspace to equalize pressure S4->S5 S6 Lower the needle tip below the liquid surface and slowly draw the desired volume S5->S6 S7 Withdraw the needle from the vial S6->S7 S8 Immediately dispense the reagent into your reaction vessel S7->S8 S9 Clean the syringe promptly according to lab procedures S8->S9

Caption: Step-by-step procedure for safely withdrawing a sample.

References

  • n-Decyl methyl sulfide - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • The Process of Inert Gas Blanketing. (n.d.). Cambridge Sensotec. Retrieved from [Link]

  • White Paper: Inerting in the chemical industry. (n.d.). Linde. Retrieved from [Link]

  • Inerting in the chemical industry. (n.d.). BOC. Retrieved from [Link]

  • Packaging, Inerting and Blanketing. (n.d.). Air Products. Retrieved from [Link]

  • Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Retrieved from [Link]

  • Storage of air and temperature sensitive reagents. (2023, November 4). Chemistry Stack Exchange. Retrieved from [Link]

  • Handling air-sensitive reagents AL-134. (n.d.). Division of Research Safety. Retrieved from [Link]

  • Choosing the Best Bottles for Chemical Storage. (2024, January 24). Retrieved from [Link]

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. [Link]

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Validation & Comparative

Decyl methyl sulfide vs. Dodecyl methyl sulfide in surface modification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparison of Decyl Methyl Sulfide and Dothis compound for Surface Modification

A Senior Application Scientist's Guide to Self-Assembled Monolayers

For researchers and professionals in drug development and materials science, the precise control of surface properties is paramount. Self-assembled monolayers (SAMs) offer a robust and elegant method for tailoring surface chemistry with molecular-level precision. Among the various molecules used for SAM formation, organosulfur compounds, particularly on noble metal surfaces like gold, are a cornerstone technology.[1] This guide provides a detailed comparison of two closely related dialkyl sulfides—this compound and dothis compound—for the surface modification of gold substrates. We will delve into the subtle yet critical differences imparted by a variation of just two methylene groups in the alkyl chain and provide the experimental framework to validate these distinctions.

The Foundational Principle: Self-Assembly on Gold

The formation of a SAM on a gold surface is a spontaneous process driven by the strong affinity between sulfur and gold, which forms a stable, semi-covalent bond with an interaction energy of approximately 45 kcal/mol.[1] While alkanethiols (R-SH) are the most studied precursors, dialkyl sulfides (R-S-R') also form well-ordered monolayers.[2] The assembly process is governed by two primary forces:

  • The Gold-Sulfur Anchor : A strong, specific interaction that immobilizes the molecules on the surface.

  • Inter-chain van der Waals Forces : Lateral hydrophobic interactions between the alkyl chains that drive the molecules into a densely packed, crystalline-like arrangement.

The length of the alkyl chain is a critical determinant of the final monolayer's quality and properties. A longer chain results in stronger van der Waals interactions, leading to a more ordered and stable film. Generally, a well-ordered monolayer requires an alkyl chain of at least 10 carbons. This is the central point of comparison between decyl (C10) and dodecyl (C12) methyl sulfides.

Molecular Structures at a Glance

To visualize the difference, let's examine the structures of our two molecules of interest.

G cluster_decyl This compound (C₁₁H₂₄S) cluster_dodecyl Dothis compound (C₁₃H₂₈S) dms CH₃-S-(CH₂)₉-CH₃ ddms CH₃-S-(CH₂)₁₁-CH₃

Caption: Molecular formulas of this compound and Dothis compound.

Comparative Performance Analysis: C10 vs. C12

The two additional methylene groups in dothis compound introduce significant, measurable differences in the resulting self-assembled monolayer. These differences are crucial when selecting a surface modification agent for applications requiring specific levels of surface energy, packing density, and stability.

Packing Density and Molecular Order

The primary advantage of the longer dodecyl chain is its ability to form a more ordered, quasi-crystalline monolayer. The cumulative van der Waals forces are stronger between C12 chains than C10 chains, compelling the molecules to arrange into a more tightly packed structure with fewer gauche defects (kinks in the chain).

  • This compound (C10) : Forms a well-defined monolayer, meeting the general requirement of at least 10 carbons for good ordering. However, it is more susceptible to thermal disruption and may exhibit a higher density of defect sites compared to its C12 counterpart.

  • Dothis compound (C12) : The enhanced inter-chain interactions lead to a monolayer with higher structural order and fewer defects. This increased order translates to a more uniform and robust surface.

This difference in packing density is not merely academic; it directly influences the barrier properties of the monolayer, its resistance to chemical etching, and its long-term stability.

G cluster_decyl Decyl (C10) Monolayer cluster_dodecyl Dodecyl (C12) Monolayer a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 b3 a5 a4->a5 c4 a4->c4 Weaker VdW Forces gold1 Gold Substrate a5->gold1 b1 b2 b1->b2 b2->b3 b4 b3->b4 b5 b4->b5 b5->gold1 c1 c2 c1->c2 c3 c2->c3 c3->c4 c5 c4->c5 c5->gold1 d1 d2 d1->d2 d3 d2->d3 d4 d3->d4 d5 d4->d5 e4 d6 d5->d6 d7 d6->d7 gold2 Gold Substrate d7->gold2 e1 e2 e1->e2 e3 e2->e3 e3->e4 e5 e4->e5 e6 e5->e6 f5 e5->f5 Stronger VdW Forces e7 e6->e7 e7->gold2 f1 f2 f1->f2 f3 f2->f3 f4 f3->f4 f4->f5 f6 f5->f6 f7 f6->f7 f7->gold2

Caption: Dodecyl chains exhibit stronger van der Waals (VdW) forces, leading to a more ordered monolayer.

Surface Energy and Wettability

A direct consequence of packing density is the surface energy of the monolayer, which is commonly assessed by measuring the static water contact angle. A more densely packed monolayer of hydrophobic alkyl chains will more effectively shield the underlying substrate and present a uniform, low-energy surface, resulting in higher hydrophobicity.

  • This compound SAM : Will produce a hydrophobic surface with a high water contact angle.

  • Dothis compound SAM : Is expected to produce a surface with a higher water contact angle than the decyl equivalent. This is because the more ordered and tightly packed C12 chains create a more uniform methyl-terminated surface, which is exceptionally hydrophobic. Studies on alkanethiols have shown that water contact angles tend to increase and then plateau as chain length increases beyond 10-12 carbons.[3]

Data Summary: Performance Metrics
PropertyThis compoundDothis compoundRationale & Significance
Alkyl Chain C10 (decyl)C12 (dodecyl)Two additional CH₂ groups significantly increase van der Waals forces.
Molecular Weight 188.37 g/mol [4]216.43 g/mol [5]Affects volatility and diffusion rates in solution.
Expected Packing HighHigher Increased chain-chain interactions in C12 lead to a more ordered, quasi-crystalline structure with fewer defects.
Expected Water Contact Angle ~105-110°~110-112° A more densely packed surface is more hydrophobic. The exact value depends on substrate and preparation.[3][6]
Relative Thermal Stability GoodBetter Stronger intermolecular forces require more energy to disrupt the ordered monolayer.
Barrier Properties EffectiveMore Effective A lower defect density in the C12 SAM provides superior resistance to ion penetration and chemical attack.

Experimental Protocol: Formation and Characterization of Alkyl Sulfide SAMs

To empirically validate the predicted differences, the following protocol outlines the formation and characterization of SAMs on gold-coated silicon wafers. This system is self-validating, as successful execution will yield surfaces with high contact angles and low hysteresis, confirming the formation of a quality monolayer.

Workflow Overview

Caption: Standard workflow for the formation and characterization of self-assembled monolayers.

Step-by-Step Methodology

1. Materials and Reagents:

  • Gold-coated silicon wafers (e.g., 100 nm Au layer on Ti adhesion layer).

  • This compound (CAS 22438-39-7).[4]

  • Dothis compound (CAS 3698-89-3).[7]

  • Absolute Ethanol (200 proof).

  • Sulfuric Acid (H₂SO₄, 98%).

  • Hydrogen Peroxide (H₂O₂, 30%).

  • Deionized (DI) water (18.2 MΩ·cm).

  • Nitrogen gas (high purity).

2. Substrate Cleaning (Critical Step):

  • Objective : To remove organic contaminants and ensure a pristine gold surface for uniform SAM formation.

  • Method (Piranha Solution - Use Extreme Caution in a Fume Hood):

    • Prepare piranha solution by slowly adding 1 part H₂O₂ to 3 parts H₂SO₄. The solution is highly exothermic and corrosive.

    • Immerse gold substrates in the freshly prepared solution for 10-15 minutes.

    • Rinse copiously with DI water.

    • Dry thoroughly under a stream of nitrogen gas.

  • Alternative Method (UV/Ozone):

    • Place substrates in a UV/Ozone cleaner for 15-20 minutes. This method is safer and also highly effective at removing organic residues.

3. Solution Preparation:

  • Prepare separate 1 mM solutions of this compound and dothis compound in absolute ethanol. For example, to make 10 mL of a 1 mM solution of dothis compound (MW 216.43 g/mol ), dissolve 2.16 mg in 10 mL of ethanol.

4. SAM Formation:

  • Objective : To allow the sulfide molecules to adsorb and self-organize on the gold surface.

  • Procedure :

    • Place the freshly cleaned and dried gold substrates in separate, clean glass containers.

    • Completely immerse the substrates in the respective 1 mM sulfide solutions.

    • Seal the containers and allow them to incubate at room temperature for 18-24 hours. While initial monolayer formation is rapid, this extended time allows for molecular rearrangement and annealing to maximize order.

5. Post-Incubation Rinsing:

  • Remove the substrates from the solutions.

  • Rinse thoroughly with absolute ethanol to remove any physisorbed (non-bonded) molecules.

  • Dry the substrates under a stream of nitrogen gas. The surfaces are now modified and ready for characterization.

6. Characterization:

  • Contact Angle Goniometry :

    • Purpose : To measure surface hydrophobicity and assess monolayer quality.

    • Procedure : Place a ~5 µL droplet of DI water on the SAM surface. Measure the static contact angle. A high contact angle (>100°) with low hysteresis (the difference between advancing and receding angles) indicates a well-ordered, low-energy surface.

    • Expected Result : The dothis compound SAM should exhibit a measurably higher contact angle than the this compound SAM.

  • X-ray Photoelectron Spectroscopy (XPS) :

    • Purpose : To confirm the chemical composition of the surface.

    • Procedure : Analyze the surface for the presence of sulfur (S 2p peak), carbon (C 1s peak), and gold (Au 4f peak). The attenuation of the Au signal confirms the presence of the organic overlayer.

  • Atomic Force Microscopy (AFM) :

    • Purpose : To visualize the surface topography.

    • Procedure : Image the surface in tapping mode. A well-formed SAM on an ultraflat gold substrate will exhibit a smooth, uniform topography.

Conclusion for the Practicing Scientist

The choice between this compound and dothis compound is a decision based on the required performance characteristics of the modified surface.

  • Choose this compound when a robust, hydrophobic monolayer is required, and the ultimate in packing density and thermal stability is not a critical design parameter. It provides an excellent and highly effective surface modification.

  • Choose Dothis compound for applications demanding the highest degree of molecular order, lowest surface energy, and maximum stability. Its longer alkyl chain provides a more defect-free and robust monolayer, making it superior for creating highly effective barrier layers, for fundamental studies of electron tunneling, or for applications where long-term stability in challenging environments is necessary.

The two-carbon difference, while seemingly minor, provides a clear example of how molecular-level design translates directly to macroscopic surface properties. By understanding the causal relationship between chain length, van der Waals forces, and monolayer order, researchers can make informed decisions to precisely engineer interfaces for advanced applications in drug delivery, biosensing, and materials science.

References

  • Bain, C. D., Biebuyck, H. A., & Whitesides, G. M. (n.d.). Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides. DTIC.
  • Synthesis of Novel Alkyl and Aryl Sulfides and Thiols as Precursors for Self-Assembled Monolayers on Gold | Request PDF. (n.d.).
  • Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM. (n.d.). RSC Publishing.
  • Self-Assembled Monolayers: Advantages of Pure Alkanethiols. (n.d.). Sigma-Aldrich.
  • Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores. (n.d.). PubMed Central.
  • Dothis compound synthesis. (n.d.). ChemicalBook.
  • Fig. 3. The contact angles of SAM film chemisorbed on a gold film with.... (n.d.).
  • Contact angle of HD compared to that of water on SAMs formed on Au TS ..... (n.d.).
  • Thiol Modific
  • Dothis compound 97 3698-89-3. (n.d.). Sigma-Aldrich.
  • This compound. (n.d.). National Institute of Standards and Technology.

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A Comparative Guide to the Efficacy of Alkyl Sulfides in Catalysis: From Ligand Design to Metal-Free Systems

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the efficacy of different alkyl sulfides in various catalytic applications. Moving beyond the historical perception of sulfur compounds as catalyst poisons, we explore their modern roles as highly effective ligands, auxiliaries, and even catalysts in their own right.[1] We will dissect the structural and electronic factors that govern their performance, supported by experimental data and detailed protocols for researchers, chemists, and professionals in drug development.

The Dual Nature of Sulfur in Catalysis

Historically, the strong coordination of thiolates and thioethers to transition metals was thought to hinder or "plague" catalyst activity.[1][2] While catalyst deactivation can occur, extensive research has revealed that this strong interaction can be harnessed. The sulfur atom in an alkyl sulfide is a soft atom, forming robust bonds with soft metals like palladium.[3] This, combined with their unique electronic properties—being poor σ-donors and poor π-acceptors—contributes to the stability and reactivity of the resulting metal complexes.[3] This section compares their utility across two major domains: as ligands in transition metal catalysis and as standalone organocatalysts.

Alkyl Sulfide Ligands in Transition Metal Catalysis

Alkyl sulfides, particularly thioethers, have become excellent ligands for a multitude of metal-catalyzed processes, enabling high-yielding transformations that were previously challenging.[1] Their efficacy is profoundly influenced by the steric and electronic environment around the sulfur atom.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern synthetic chemistry, and the choice of ligand is critical. While phosphines have dominated the field, alkyl sulfide-containing ligands offer unique advantages. In C-S bond formation (thioetherification), ligands like SPhos and the Josiphos family (which contain phosphine groups but rely on specific steric and electronic profiles influenced by the overall structure) have demonstrated high reactivity.[1]

The general catalytic cycle for palladium-catalyzed arylthioether synthesis involves oxidative addition, transmetalation, and reductive elimination.[2] The ligand's role is to stabilize the palladium center, facilitate these elementary steps, and prevent the formation of inactive species.

G pd0 Pd(0)L_n oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)L_n pd0->oa_complex  Ar-X inv1 oa_complex->inv1 trans_complex Transmetalation Complex (Ar-Pd(II)-SR)L_n inv2 trans_complex->inv2 inv1->trans_complex  R-SM trans_product MX inv2->pd0  Reductive  Elimination re_product Ar-SR

Caption: Generalized catalytic cycle for Pd-catalyzed C-S cross-coupling.

Comparative Data: The choice of ligand dramatically impacts reaction efficiency. Below is a comparison of different ligand types in the palladium-catalyzed coupling of 4-chlorotoluene with 1-dodecanethiol.

Ligand FamilySpecific LigandCatalyst Loading (mol %)Yield (%)Key Structural FeatureReference
Bidentate Phosphine DiPPF2.495Ferrocene backbone, bulky phosphines[2]
Monodentate Phosphine SPhos2.090Biarylphosphine, bulky substituent[1]
Josiphos Type CyPF-tBu1.598Electron-rich alkylbisphosphine[1]

This data illustrates that electron-rich, sterically hindered ligands like Josiphos can create highly reactive palladium complexes, leading to lower catalyst loadings and higher yields.[1] The causality lies in the ligand's ability to promote the reductive elimination step, which is often rate-limiting.

Asymmetric Catalysis: The Rise of Chiral Sulfur Ligands

Perhaps the most impactful application of alkyl sulfides is in asymmetric catalysis, where chiral ligands transfer stereochemical information to the product. Sulfur-containing ligands are particularly advantageous because the sulfur atom itself can become a new stereogenic center upon coordination to a metal, placing the chirality in close proximity to the reaction center.[3]

A benchmark reaction is the palladium-catalyzed Tsuji-Trost allylic alkylation. The efficacy of different chiral sulfide ligands can be compared by their ability to induce enantioselectivity (measured as enantiomeric excess, or ee).

Ligand TypeSubstituent on SulfurYield (%)Enantiomeric Excess (ee %)Reference
Chiral Thioether (S,S-ligand) Phenyl>9593%[3]
Chiral Thioether (S,S-ligand) Isopropyl>9585%[3]
Chiral Sulfoxide (S-ligand) Binaphthyl BackboneHigh>90%[3]
Chiral S,P-ligand Phenyl on S, Phenyl on P>9592%[3]

The data shows that subtle changes to the alkyl (or aryl) group on the sulfur atom significantly alter the enantioselectivity. Phenyl-substituted thioethers often provide higher ee's than their alkyl-substituted counterparts in this system, likely due to favorable π-stacking interactions in the transition state that lead to better enantiofacial discrimination.[3]

Alkyl Sulfides in Oxidation Catalysis

The selective oxidation of prochiral sulfides to chiral sulfoxides is of immense industrial importance, particularly in pharmaceuticals.[4] This transformation provides a direct platform to compare the efficacy of various catalytic systems where the alkyl sulfide is the substrate rather than the ligand.

A prominent method involves using chiral titanium-aminoethanol complexes. The structure of the N-alkyl group on the aminoethanol ligand directly influences both reactivity and enantioselectivity.[5][6]

Experimental Protocol: Asymmetric Oxidation of Methyl Phenyl Sulfide

This protocol is representative of the screening process for identifying an effective catalyst system.[6]

  • Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add the chiral ligand (e.g., (1S,2S)-N-methyl-1,2-diphenylaminoethanol, 0.12 mmol) to dry toluene (3 mL).

  • Add Ti(OiPr)₄ (0.10 mmol) dropwise and stir the solution at room temperature for 1 hour.

  • Add H₂O (0.10 mmol) and continue stirring for another hour to form the active chiral complex.

  • Oxidation Reaction: Cool the catalyst solution to 0 °C. Add the alkyl aryl sulfide (e.g., methyl phenyl sulfide, 1.0 mmol).

  • Add the oxidant (e.g., tert-butyl hydroperoxide, 1.2 mmol) dropwise over 10 minutes.

  • Workup & Analysis: Stir the reaction at 0 °C for the specified time (e.g., 24 hours). Quench the reaction with a saturated aqueous solution of Na₂SO₃. Extract the product with ethyl acetate, dry the organic layer over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate).

  • Determine the yield and measure the enantiomeric excess (ee) using chiral HPLC.

Sources

The Modulating Hand of Carbon: How Alkyl Chain Length Governs Thioether Properties

Author: BenchChem Technical Support Team. Date: January 2026

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A Senior Application Scientist's Comparative Guide for Researchers and Drug Developers

In the intricate world of molecular design and chemical synthesis, seemingly subtle structural modifications can induce profound changes in a compound's behavior. For thioethers (R-S-R'), a class of organosulfur compounds pivotal in fields ranging from medicinal chemistry to materials science, the length of their alkyl (R) chains is a critical, yet often underexplored, determinant of their physicochemical and reactive properties. This guide provides an in-depth comparison of how varying alkyl chain length impacts the performance of thioethers, supported by experimental data and actionable protocols, to empower researchers in their synthetic and developmental endeavors.

The Domino Effect: Physicochemical Properties Dictated by Chain Length

The addition of each methylene (-CH₂) group to the alkyl chain of a thioether initiates a cascade of predictable changes in its fundamental physical properties. This is primarily driven by an increase in intermolecular van der Waals dispersion forces.[1] Longer, more extended molecules have a larger surface area, leading to stronger transient dipole-dipole interactions that require more energy to overcome.

Key Trends with Increasing Alkyl Chain Length:

  • Boiling and Melting Points: A consistent increase is observed in both boiling and melting points.[1][2] This is a direct consequence of the enhanced van der Waals forces.[1][3]

  • Density: The density of liquid thioethers generally increases with molecular weight, though less dramatically than the boiling point.

  • Solubility: A critical parameter in drug development, solubility shifts predictably. As the nonpolar alkyl chain dominates the molecule's character, solubility in polar solvents like water decreases, while solubility in non-polar, lipophilic solvents (e.g., hexane, toluene) increases.[2][4] This property is directly related to a compound's lipophilicity.

Table 1: Comparative Physicochemical Properties of Symmetrical Dialkyl Thioethers

Thioether NameFormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL at 20°C)Water Solubility
Dimethyl Sulfide(CH₃)₂S62.13-98.337.30.846Slightly soluble
Diethyl Sulfide(C₂H₅)₂S90.19-102.192.10.837Insoluble
Di-n-propyl Sulfide(C₃H₇)₂S118.24-102.8142.50.839Insoluble
Di-n-butyl Sulfide(C₄H₉)₂S146.29-79.7188-1890.836Insoluble

Data compiled from various chemical databases. Exact values may vary slightly between sources.

The relationship between these properties can be visualized as a direct causal chain:

G cluster_cause Primary Structural Change cluster_effect Resulting Physicochemical Effects Increase in Alkyl\nChain Length Increase in Alkyl Chain Length Increased Molecular Weight\n& Surface Area Increased Molecular Weight & Surface Area Increase in Alkyl\nChain Length->Increased Molecular Weight\n& Surface Area Increased Nonpolar\nCharacter Increased Nonpolar Character Increase in Alkyl\nChain Length->Increased Nonpolar\nCharacter Stronger van der\nWaals Forces Stronger van der Waals Forces Increased Molecular Weight\n& Surface Area->Stronger van der\nWaals Forces leads to Higher Boiling &\nMelting Points Higher Boiling & Melting Points Stronger van der\nWaals Forces->Higher Boiling &\nMelting Points requires more energy to overcome Decreased Water\nSolubility (Hydrophilicity) Decreased Water Solubility (Hydrophilicity) Increased Nonpolar\nCharacter->Decreased Water\nSolubility (Hydrophilicity) reduces affinity for polar solvents Increased Lipophilicity\n(LogP) Increased Lipophilicity (LogP) Increased Nonpolar\nCharacter->Increased Lipophilicity\n(LogP) increases affinity for nonpolar environments G cluster_short Short Alkyl Chains cluster_long Long Alkyl Chains M1 Metal S1 S M1->S1 Coordination Bond S2 S M1->S2 R1a CH₃ S1->R1a R1b CH₃ S1->R1b R2a CH₃ S2->R2a R2b CH₃ S2->R2b info1 Minimal steric hindrance Accessible metal center M2 Metal S3 S M2->S3 Coordination Bond S4 S M2->S4 R3a C₈H₁₇ S3->R3a R3b C₈H₁₇ S3->R3b R4a C₈H₁₇ S4->R4a R4b C₈H₁₇ S4->R4b info2 Significant steric hindrance Shielded metal center G Butanethiol\n(R-SH) Butanethiol (R-SH) Sodium Butanethiolate\n(R-S⁻Na⁺) Sodium Butanethiolate (R-S⁻Na⁺) Butanethiol\n(R-SH)->Sodium Butanethiolate\n(R-S⁻Na⁺) + NaOH (Deprotonation) Di-n-butyl Sulfide\n(R-S-R) Di-n-butyl Sulfide (R-S-R) Sodium Butanethiolate\n(R-S⁻Na⁺)->Di-n-butyl Sulfide\n(R-S-R) + 1-Bromobutane (Sₙ2 Reaction) Purified Product Purified Product Di-n-butyl Sulfide\n(R-S-R)->Purified Product Workup & Distillation

Sources

Orthogonal Purity Validation of Decyl Methyl Sulfide: A Comparative Guide to GC-MS and qNMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unequivocal determination of purity for all chemical entities is not merely a regulatory formality but a cornerstone of scientific integrity. For a compound such as decyl methyl sulfide (C₁₁H₂₄S), an intermediate in the synthesis of various surfactants and active pharmaceutical ingredients (APIs), ensuring its purity is paramount to the safety, efficacy, and reproducibility of the final product.[1] This guide presents a comprehensive, in-depth comparison of two orthogonal and powerful analytical techniques for the purity validation of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This document moves beyond a simple recitation of protocols. It is designed for researchers, scientists, and drug development professionals, offering a deep dive into the causality behind experimental choices, ensuring that each described method is a self-validating system. We will explore the theoretical underpinnings of each technique, provide detailed, field-proven experimental workflows, and present a comparative analysis supported by experimental data.

The Imperative of Purity in Drug Development

The presence of even minute quantities of impurities can have profound effects on the toxicological profile and pharmacological activity of a drug substance. Impurities can arise from various stages of the manufacturing process, including starting materials, by-products of side reactions, intermediates, and degradation products.[2] For a relatively simple and volatile molecule like this compound, potential impurities could include residual starting materials such as 1-decanethiol or methyl halides, by-products like didecyl sulfide or dimethyl disulfide, and oxidation products like decyl methyl sulfoxide. A robust purity assessment, therefore, requires highly selective and sensitive analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS): The Separation and Identification Powerhouse

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds.[3] Its power lies in the synergistic combination of the exceptional separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

The "Why" Behind the GC-MS Approach

The choice of GC-MS for analyzing this compound is predicated on its volatility and thermal stability. The gas chromatograph separates the components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. The mass spectrometer then ionizes the eluted components, separates the resulting ions based on their mass-to-charge ratio (m/z), and generates a unique mass spectrum that serves as a molecular fingerprint. This allows for both the quantification of the main component and the identification of unknown impurities by comparing their mass spectra to extensive libraries like the NIST database.[4]

Experimental Protocol: GC-MS Purity Assay

This protocol is designed to be a self-validating system, incorporating an internal standard for precise quantification and adhering to principles outlined in ICH guidelines for analytical method validation.[5][6]

1. Instrumentation and Consumables:

  • Gas Chromatograph with a split/splitless injector and a mass selective detector (MSD).

  • Capillary Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness, is an excellent starting point for separating non-polar to moderately polar compounds based on boiling point.[7]

  • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

  • Internal Standard (IS): A compound with similar chemical properties to this compound but with a distinct retention time, such as undecane or dodecane. The IS should be of high, certified purity.

  • Solvent: High-purity hexane or ethyl acetate.

2. Sample and Standard Preparation:

  • Internal Standard Stock Solution: Accurately prepare a stock solution of the internal standard in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Calibration Standards: Prepare a series of at least five calibration standards by accurately weighing this compound and adding a fixed volume of the internal standard stock solution to achieve a range of concentrations that bracket the expected sample concentration.

  • Sample Preparation: Accurately weigh the this compound sample and add the same fixed volume of the internal standard stock solution.

3. GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MSD Parameters:

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

4. Data Analysis and Purity Calculation:

  • Identify the peaks for this compound and the internal standard based on their retention times.

  • Confirm the identity of the this compound peak by comparing its mass spectrum to a reference spectrum.[4] The mass spectrum of this compound is characterized by its molecular ion peak (M⁺) at m/z 188 and characteristic fragment ions.[8]

  • Integrate the peak areas of the total ion chromatogram (TIC) for both the analyte and the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

  • Calculate the concentration of this compound in the sample using the calibration curve.

  • The purity is then calculated as the percentage of the determined concentration relative to the weighed concentration.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Calculation Prep_IS Prepare Internal Standard (IS) Stock Prep_Cal Prepare Calibration Standards (Analyte + IS) Injection Inject 1 µL into GC-MS Prep_Cal->Injection Prep_Sample Prepare Sample (Analyte + IS) Prep_Sample->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Mass Spectrometry Detection (EI, Scan Mode) Separation->Detection Integration Integrate Peak Areas (Analyte & IS) Detection->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Analyte in Sample Calibration->Quantification Purity Calculate % Purity Quantification->Purity

Caption: Workflow for quantitative purity analysis by GC-MS.

Quantitative NMR (qNMR) Spectroscopy: The Absolute Quantification Standard

Quantitative NMR (qNMR) has emerged as a primary analytical method for purity determination due to its unique principle: the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. This allows for the direct, absolute quantification of a substance against a certified internal standard of a different compound, without the need for a chemically identical reference standard of the analyte.

The "Why" Behind the qNMR Approach

The choice of qNMR is based on its ability to provide a direct and highly accurate measure of the molar quantity of the analyte. It is a non-destructive technique that also provides rich structural information about the analyte and any impurities present in the same experiment. For a molecule like this compound with distinct proton signals, ¹H qNMR is an ideal choice.

Experimental Protocol: ¹H qNMR Purity Assay

This protocol is designed for accuracy and precision, emphasizing the critical aspects of sample preparation and data acquisition.

1. Instrumentation and Consumables:

  • NMR Spectrometer (≥400 MHz is recommended for better signal dispersion).

  • High-precision analytical balance (readable to at least 0.01 mg).

  • High-quality NMR tubes (e.g., Norell® 507-HP or equivalent).

  • Certified qNMR Internal Standard: A compound with high purity, stability, and signals that do not overlap with the analyte. For this compound in CDCl₃, suitable standards include maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone.

  • Deuterated Solvent: Chloroform-d (CDCl₃) of high isotopic purity.

2. Sample and Standard Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh an appropriate amount of the chosen internal standard to achieve a molar ratio close to 1:1 with the analyte.

  • Dissolve both the sample and the internal standard in a precise volume (e.g., 0.6 mL) of the deuterated solvent.

  • Ensure complete dissolution and transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Pulse Program: A simple single-pulse experiment (e.g., Bruker 'zg30').

  • Temperature: Maintain a constant temperature (e.g., 298 K).

  • Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest longitudinal relaxation time (T₁) of both the analyte and the internal standard signals being used for quantification. A conservative value of 30-60 seconds is often used for accurate quantification.

  • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for the signals of interest). Typically 8-16 scans are adequate.

  • Data Points: At least 64k data points for good digital resolution.

4. Data Processing and Purity Calculation:

  • Apply a small line broadening (e.g., 0.3 Hz) to improve the S/N ratio.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved, non-overlapping signal for both this compound (e.g., the singlet for the S-CH₃ protons) and the internal standard.

  • The purity of the analyte (P_analyte) is calculated using the following equation:

    P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

qNMR Calculation Logic Diagram

qNMR_Logic cluster_inputs Experimental Inputs cluster_constants Known Constants cluster_calc Calculation Steps m_analyte Mass of Analyte (m_analyte) Ratio_m Mass Ratio (m_IS / m_analyte) m_analyte->Ratio_m m_IS Mass of Internal Std. (m_IS) m_IS->Ratio_m I_analyte Integral of Analyte (I_analyte) Ratio_I Integral Ratio (I_analyte / I_IS) I_analyte->Ratio_I I_IS Integral of Internal Std. (I_IS) I_IS->Ratio_I N_analyte Protons in Analyte Signal (N_analyte) Ratio_N Proton Ratio (N_IS / N_analyte) N_analyte->Ratio_N N_IS Protons in IS Signal (N_IS) N_IS->Ratio_N MW_analyte MW of Analyte (MW_analyte) Ratio_MW MW Ratio (MW_analyte / MW_IS) MW_analyte->Ratio_MW MW_IS MW of Internal Std. (MW_IS) MW_IS->Ratio_MW P_IS Purity of Internal Std. (P_IS) Purity_Result Purity of Analyte (%) P_IS->Purity_Result Ratio_I->Purity_Result Ratio_N->Purity_Result Ratio_MW->Purity_Result Ratio_m->Purity_Result

Caption: Logical flow for calculating purity using qNMR.

Comparative Analysis: GC-MS vs. qNMR

The choice between GC-MS and qNMR is not a matter of one being universally superior, but rather a strategic decision based on the specific analytical needs.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR) Spectroscopy
Principle Chromatographic separation followed by mass-based detection.Absorption of radiofrequency by nuclei in a magnetic field.
Quantification Relative (requires calibration curve with a standard of the analyte).Absolute/Direct (quantification against a different internal standard).
Sensitivity Very high (ppm to ppb level for impurities).Lower than GC-MS (typically requires >0.1% for impurity quantification).
Specificity High, based on retention time and mass spectrum.Very high, based on unique chemical shifts of each proton environment.
Impurity ID Excellent for known and unknown volatile impurities via library matching.Excellent for structural elucidation of unknown impurities.
Sample Prep More involved (dilution, addition of IS, potential for derivatization).Simpler (weighing and dissolving).
Analysis Time Longer run times (typically 20-30 minutes per sample).Faster acquisition (5-15 minutes per sample, but requires long relaxation delays).
Destructive? Yes, the sample is consumed.No, the sample can be recovered.
Key Advantage Superior for trace impurity detection and identification."Gold standard" for accurate, absolute purity assignment of the main component.

Conclusion: An Orthogonal Approach for Unimpeachable Validation

For the comprehensive purity validation of this compound, GC-MS and qNMR are not competing but complementary techniques. An orthogonal approach, leveraging the strengths of both, provides the most robust and defensible data package for regulatory submissions and ensures the highest level of scientific rigor.

  • GC-MS should be employed for the detection, identification, and quantification of volatile impurities, especially at trace levels. Its high sensitivity is crucial for identifying potentially genotoxic or otherwise harmful minor components.

  • qNMR serves as the definitive method for the absolute purity assignment of the this compound bulk material. Its direct quantification capability, high precision, and inherent structural information make it an unparalleled tool for establishing the primary purity value.

By integrating both GC-MS and qNMR into the quality control strategy for this compound, researchers and drug development professionals can be confident in the integrity of their material, ensuring the safety and efficacy of downstream applications and products. This dual-pronged approach embodies the principles of modern analytical science, where orthogonal methods are used to build a self-validating and unimpeachable case for product quality.

References

  • ICH. Q2(R2) Validation of Analytical Procedures. European Medicines Agency; 2023. Available from: [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation; 2005. Available from: [Link]

  • MySkinRecipes. This compound. MySkinRecipes. Available from: [Link]

  • National Center for Biotechnology Information. Decyl methyl sulphide. PubChem. Available from: [Link]

  • NIST. This compound. NIST Chemistry WebBook. Available from: [Link]

  • Mahajan S, Singh IP. Determining and reporting purity of organic molecules: why qNMR. Magn Reson Chem. 2013;51(2):76-81. Available from: [Link]

  • National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. Available from: [Link]

  • ResearchGate. Comparison of GC/MS and NMR for quantification of methyleugenol in food. ResearchGate; 2025. Available from: [Link]

  • MySkinRecipes. This compound. MySkinRecipes. Available from: [Link]

  • ResearchGate. Comparison of GC-MS Calibration Properties of Volatile Organic Compounds and Relative Quantification Without Calibration Standards. ResearchGate; 2025. Available from: [Link]

  • V. V. T. Padmapreetha, M. S. R. Murty. Analysis of aromatic sulfur compounds in gas oils using GC with sulfur chemiluminescence detection and high-resolution MS. J Sep Sci. 2004;27(14):1197-204. Available from: [Link]

  • SpringerLink. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. SpringerLink; 2022. Available from: [Link]

  • ResearchGate. Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS. ResearchGate; 2025. Available from: [Link]

  • ResearchGate. GC-MS analysis of thiols from air: what are options to concentrate sapmple?. ResearchGate; 2018. Available from: [Link]

  • Gaylord Chemical. Dimethyl Sulfide (DMS). Gaylord Chemical. Available from: [Link]

  • Medistri. Volatile Organic Compounds (VOCs) Analysis by GC/MS. Medistri; 2022. Available from: [Link]

  • YouTube. Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. Dr. Puspendra Classes; 2018. Available from: [Link]

  • BIPM. qNMR. BIPM. Available from: [Link]

  • ResearchGate. 1H and13C NMR study of 2-substituted phenyl methyl sulphides. ResearchGate; 2025. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts; 2023. Available from: [Link]

  • Michigan State University. Mass Spectrometry. Michigan State University Department of Chemistry. Available from: [Link]

  • SpectraBase. This compound. SpectraBase. Available from: [Link]

  • ResearchGate. Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. ResearchGate; 2025. Available from: [Link]

  • SpringerLink. GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. SpringerLink; 2025. Available from: [Link]

  • ResolveMass. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. Available from: [Link]

  • JOCPR. Impurity Profiling for Pharmaceutical Product by using Different Analytical Techniques: An Overview. JOCPR. Available from: [Link]

  • YouTube. Impurity Profiling in Pharmaceuticals. Pharma Learning In Depth; 2024. Available from: [Link]

  • PubMed. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. PubMed; 2006. Available from: [Link]

  • ResearchGate. 1H and13C NMR study of 2-substituted phenyl methyl sulphides. ResearchGate; 2025. Available from: [Link]

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A Senior Application Scientist's Guide to Thiol vs. Sulfide Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth comparative analysis of two foundational classes of organosulfur molecules for surface functionalization: thiols and sulfides. In the realm of surface science, drug delivery, and biosensor development, the choice of anchoring chemistry for creating self-assembled monolayers (SAMs) on noble metal surfaces like gold is a critical decision that dictates the stability, performance, and reliability of the final application.

This guide moves beyond a simple recitation of facts to provide a causal analysis grounded in experimental evidence. We will explore why these two seemingly similar sulfur-containing molecules exhibit profoundly different behaviors in their kinetics, structural arrangement, and stability. Our objective is to equip you, a fellow researcher or developer, with the field-proven insights necessary to select the optimal surface chemistry for your specific application.

The Core Distinction: Mechanism of Surface Anchoring

The fundamental difference between thiol and sulfide SAMs originates from the nature of the bond they form with the gold substrate. This initial interaction dictates the entire cascade of subsequent properties, from monolayer ordering to long-term stability.

Thiols (R-SH) engage in a dissociative chemisorption process. The sulfur-hydrogen bond cleaves upon adsorption, and a strong, covalent-like gold-sulfur (Au-S) bond is formed. The surface species is more accurately described as a gold thiolate.[1][2] This robust anchoring is a primary driver for the formation of highly ordered and densely packed monolayers.

Sulfides (R-S-R') , also known as thioethers, anchor to the gold surface via a dative, coordinate bond.[3] The sulfur atom donates a lone pair of electrons to the gold surface without any bond cleavage. This interaction is generally weaker and less directional than the gold-thiolate bond, which has significant consequences for the structure and stability of the resulting film.

G cluster_0 Thiol (R-SH) Chemisorption cluster_1 Sulfide (R-S-R') Coordination thiol Thiol (R-SH) cleavage S-H Bond Cleavage thiol->cleavage Approaches Surface gold_surface_1 Gold Surface (Au) h_plus H⁺ + e⁻ cleavage->h_plus thiolate Gold-Thiolate Bond (Au-S-R) cleavage->thiolate Forms Strong Covalent-like Bond sulfide Sulfide (R-S-R') coordination Dative Bond Formation sulfide->coordination Lone Pair Donation gold_surface_2 Gold Surface (Au) dative_bond Au--S(R)R' Bond coordination->dative_bond Forms Weaker Coordinate Bond G cluster_prep Phase 1: Substrate Preparation cluster_form Phase 2: Monolayer Formation cluster_char Phase 3: Finalization & Characterization P1 Gold Substrate P2 Piranha Clean (7:3 H₂SO₄:H₂O₂) EXTREME CAUTION P1->P2 P3 Rinse with Copious Deionized Water P2->P3 P4 Rinse with Ethanol P3->P4 P5 Dry with N₂ Gas P4->P5 F1 Prepare 1-10 mM Thiol/Sulfide Solution in Anhydrous Ethanol F2 Immerse Clean Substrate in Solution P5->F2 Use Immediately F3 Backfill Container with N₂ or Ar F2->F3 F4 Incubate (24-48h for Thiols) (Longer for Sulfides) F3->F4 C1 Remove from Solution F4->C1 C2 Rinse with Ethanol C1->C2 C3 Sonicate Briefly in Ethanol (Optional) C2->C3 C4 Final Rinse & N₂ Dry C3->C4 C5 Characterize: - Contact Angle - Ellipsometry - XPS - FT-IR, STM, AFM C4->C5

Caption: Standardized workflow for SAM preparation and characterization.

Protocol 1: Gold Substrate Preparation (Common for Both)

A pristine surface is non-negotiable for forming a well-ordered SAM.

  • Materials: Gold-coated substrates, Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂), deionized (DI) water, 200 proof ethanol, dry nitrogen gas source.

  • Safety: EXTREME CAUTION. Piranha solution is highly corrosive and reacts violently with organic materials. It must be handled with appropriate personal protective equipment (lab coat, thick gloves, face shield) inside a certified fume hood.

  • Procedure: a. Immerse gold substrates in freshly prepared Piranha solution for 10-15 minutes. This removes all organic contaminants. [4] b. Carefully remove the substrates and rinse thoroughly with copious amounts of DI water. c. Perform a final rinse with 200 proof ethanol to displace water. d. Dry the substrates under a gentle stream of dry nitrogen gas. e. Use the substrates immediately to prevent atmospheric re-contamination. Protocol 2: Thiol & Sulfide SAM Formation

  • Environment: A clean environment is crucial. Avoid areas where silanes or PDMS have been used, as these can easily cross-contaminate surfaces. [5]2. Solution Preparation: Prepare a 1-10 mM solution of the desired thiol or sulfide in anhydrous ethanol in a clean glass vial. For mixed monolayers, prepare stock solutions of each component separately before mixing. 3. Self-Assembly: a. Completely immerse the clean, dry gold substrate in the prepared solution. Use clean tweezers for handling. b. To minimize oxidation, especially for thiols, reduce the headspace in the vial and backfill with an inert gas like dry nitrogen or argon before sealing. [5] c. Seal the container tightly (e.g., with Parafilm). d. Store the samples for 24-48 hours for thiols to ensure a well-ordered, packed monolayer. [5]For sulfides, significantly longer incubation times may be required due to their slow kinetics.

  • Termination and Rinsing: a. Remove the substrate from the solution with clean tweezers. b. Rinse the surface thoroughly with fresh ethanol for 15-30 seconds to remove any non-chemisorbed molecules. c. For the highest quality films, a brief sonication (1-3 minutes) in fresh ethanol can help remove physisorbed material, followed by a final ethanol rinse. d. Dry the functionalized substrate under a stream of dry nitrogen. e. Store the prepared SAMs in a clean, dry environment (e.g., a desiccator).

Summary and Application Guidance

The choice between a thiol and a sulfide headgroup is a trade-off between order and stability.

  • Choose Thiol SAMs for:

    • Applications requiring highly ordered, well-defined surfaces.

    • Use as model systems for studying interfacial phenomena.

    • Creating robust, insulating barriers for electrochemistry.

    • When rapid surface functionalization is required.

    • Platforms for microcontact printing and patterning.

  • Choose Sulfide SAMs for:

    • Applications demanding maximum long-term chemical and oxidative stability.

    • Use in harsh chemical or biological environments where thiol SAMs would degrade.

    • When the absolute order of the monolayer is secondary to its chemical resilience.

Ultimately, the superiority of one over the other is entirely context-dependent. A thiol SAM provides a beautifully ordered but chemically sensitive interface, while a sulfide SAM offers a less elegant but far more durable surface shield. As a Senior Application Scientist, my recommendation is to rigorously define the stability requirements of your system first, as this will be the most critical factor in guiding your choice of surface chemistry.

References

  • Bain, C. D., Biebuyck, H. A., & Whitesides, G. M. (1988). Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides. DTIC. [Link not available]
  • Noh, J., Nakamura, F., Kim, J., Lee, H., & Hara, M. (2002). Structural Study of Dialkyl Sulfide Self-Assembled Monolayers on Au(111). Molecular Crystals and Liquid Crystals, 377(1), 299-302. ([Link])

  • Wollmann, E. W., et al. (1993). Self-Assembled Monolayers from Organosulfur Compounds: A Comparison between Sulfides, Disulfides, and Thiols. Langmuir. ([Link])

  • Hesari, M., et al. (2023). Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu. ACS Applied Materials & Interfaces. ([Link])

  • Volmer, M., et al. (1996). Self-Assembled Monolayers from Organosulfur Compounds: A Comparison between Sulfides, Disulfides, and Thiols. Langmuir. ([Link])

  • ResearchGate. Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. ([Link])

  • Palomino, L. A. M., et al. (2011). Binding of deposited gold clusters to thiol self-assembled monolayers on Au(111) surfaces. Applied Physics Letters. ([Link])

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  • Sagiv, J., et al. (1999). Self-Assembled Monolayers on Oxidized Metals. 3. Alkylthiol and Dialkyl Disulfide Assembly on Gold under Electrochemical Conditions. Journal of the American Chemical Society. ([Link])

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A Superior Alternative in Organic Synthesis: A Comparative Guide to Decyl Methyl Sulfide vs. Dimethyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Moving Beyond a Malodorous Workhorse

In the canon of organic synthesis, few reagents are as dichotomous as dimethyl sulfoxide (DMSO) and its reduced counterpart, dimethyl sulfide (DMS). They are central to cornerstone reactions like the Swern and Moffatt oxidations and the Corey-Chaykovsky reaction, which are celebrated for their mild conditions and broad functional group tolerance.[1][2][3][4][5] However, the utility of these reactions is perpetually marred by the problematic physical properties of the DMS byproduct. With a boiling point of just 37°C and a flash point of -38°C, DMS is highly volatile and dangerously flammable.[3][6][7] Compounding this is its notoriously potent and pervasive cabbage-like odor, which can permeate a laboratory even at sub-ppm concentrations and requires dedicated quenching protocols, typically with bleach, to mitigate.[3][6]

These significant operational hazards and quality-of-life issues have driven a search for more practical alternatives. This guide introduces decyl methyl sulfide and, by extension, other long-chain alkyl methyl sulfides, as a superior, drop-in replacement for DMS. By leveraging a long alkyl chain, we fundamentally alter the physical properties of the sulfide, transforming it from a volatile nuisance into a benign, easily separable byproduct, thereby enhancing safety, simplifying workflows, and eliminating odor without compromising reaction efficacy.

Physicochemical Properties: The Foundation of a Superior Reagent

The rationale for replacing DMS with this compound (DMS) is immediately apparent from a comparison of their physical properties. The addition of a C10 alkyl chain dramatically increases the molecular weight and van der Waals forces, leading to a significant reduction in volatility and a corresponding increase in the flash point.

PropertyDimethyl Sulfide (DMS)This compoundAdvantage of this compound
Molecular Formula (CH₃)₂SCH₃S(C₁₀H₂₁)-
Molecular Weight 62.13 g/mol [6]188.37 g/mol [8]Drastically Lower Volatility
Boiling Point 37 °C[6]125 °C @ 12 Torr (~247 °C at atm. pressure)[9]No Evaporative Loss, Contained in Reaction
Flash Point -38 °C[6]101 °CSignificantly Improved Safety Profile
Odor Intense, disagreeable, pervasive[1][3][6]Low to negligibleEliminates Odor, Improves Lab Environment
Byproduct Removal Volatile, requires bleach quenchingNon-volatile, removed by extraction/chromatographySimplified, Safer, and Greener Workup

This data clearly establishes this compound as a physically and operationally superior alternative. The high flash point removes the immediate fire hazard associated with DMS, while its negligible volatility confines it to the reaction flask, completely eliminating the odor problem.

Application I: The Swern Oxidation - An Odorless Revolution

The Swern oxidation is a classic method for converting primary and secondary alcohols to aldehydes and ketones, respectively.[2][10] It relies on the in situ activation of DMSO with an electrophile like oxalyl chloride, which then reacts with the alcohol. A hindered base, typically triethylamine, induces an elimination that yields the carbonyl product, CO, CO₂, and the malodorous DMS byproduct.[3]

Caption: General mechanism of the Swern Oxidation.

By replacing DMSO with its long-chain analog, decyl methyl sulfoxide, the core mechanism remains identical, but the byproduct becomes the non-volatile, odorless this compound. Experimental work by Node et al. on the closely related dothis compound for Swern and Corey-Kim oxidations has validated this approach, demonstrating excellent yields across a range of substrates.[1]

Comparative Experimental Data: Long-Chain Sulfoxide vs. Standard Swern

The following data, adapted from the study on dodecyl methyl sulfoxide, illustrates the efficacy of the odorless method.[1] Yields are comparable to, and in some cases exceed, those of the traditional method, confirming that the long alkyl chain does not impede the reaction mechanism.

Substrate (Alcohol)ProductYield (Odorless Method)
1-DodecanolDodecanal98%
Cinnamyl alcoholCinnamaldehyde99%
Benzyl alcoholBenzaldehyde98%
4-Nitrobenzyl alcohol4-Nitrobenzaldehyde99%
CyclododecanolCyclododecanone98%
(-)-Menthol(-)-Menthone99%
Protocol: Odorless Swern-Type Oxidation of 1-Dodecanol

This protocol demonstrates the practical application of a long-chain sulfoxide for a clean, odorless oxidation.

  • Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add dichloromethane (DCM, 20 mL) and cool to -78°C using a dry ice/acetone bath.

  • Activator Addition: Add oxalyl chloride (1.5 eq) dropwise to the stirred DCM.

  • Sulfoxide Addition: In a separate flask, dissolve decyl methyl sulfoxide (1.5 eq) in DCM (5 mL). Add this solution dropwise to the reaction mixture, maintaining the temperature at -78°C. Stir for 15 minutes. Gas evolution (CO, CO₂) will be observed.

  • Substrate Addition: Dissolve 1-dodecanol (1.0 eq) in DCM (5 mL) and add it dropwise to the reaction mixture. Stir for 30 minutes at -78°C.

  • Base Addition: Add triethylamine (5.0 eq) dropwise. The reaction mixture may become thick. Stir for an additional 30 minutes at -78°C.

  • Quench and Workup: Allow the reaction to warm to room temperature. Quench by adding water (20 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude product contains dodecanal and the non-volatile this compound. This mixture is easily separated by silica gel chromatography, with the non-polar this compound eluting first with hexane, followed by the more polar dodecanal.

Application II: The Corey-Chaykovsky Reaction - Clean Epoxidation

The Corey-Chaykovsky reaction is a powerful tool for converting aldehydes and ketones into epoxides using a sulfur ylide.[4][11] The classical reagent, dimethylsulfonium methylide, is generated by deprotonating a trimethylsulfonium salt. Upon reaction, it transfers a methylene group to the carbonyl and is released as DMS.[5][12]

Caption: Corey-Chaykovsky reaction using a long-chain sulfonium salt.

By starting with decyl dimethylsulfonium iodide , the resulting ylide performs identically but liberates this compound as the byproduct. This substitution provides two key advantages:

  • Odor Elimination: As with the Swern oxidation, the primary benefit is the complete removal of the DMS odor from the procedure.[12]

  • Simplified Purification: this compound is a non-polar, lipophilic, and non-volatile compound. It can be easily separated from most epoxide products via standard silica gel chromatography.

Protocol: Epoxidation of Benzaldehyde using an Odorless Ylide
  • Salt Preparation: Decyl dimethylsulfonium iodide can be prepared by reacting this compound with an excess of methyl iodide at room temperature in a solvent like acetone or acetonitrile, followed by precipitation or crystallization.

  • Ylide Generation: To a flame-dried flask under nitrogen, add decyl dimethylsulfonium iodide (1.1 eq) and anhydrous THF. Cool the suspension to 0°C.

  • Deprotonation: Add n-butyllithium (n-BuLi, 1.05 eq) dropwise. The solution should become clear as the ylide forms. Stir for 30 minutes at 0°C.

  • Carbonyl Addition: Add benzaldehyde (1.0 eq) dropwise at 0°C.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Workup and Purification: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude residue by silica gel chromatography to separate the non-polar this compound from the desired styrene oxide.

Workflow and Purification: The Decisive Advantage

The true value of using this compound is most evident in the reaction workup. The operational simplicity and enhanced safety fundamentally change the laboratory workflow.

Caption: Comparison of laboratory workflows.

With DMS, the workup is a race against volatilization and odor contamination, often requiring an oxidative quench that can potentially affect sensitive products.[3] With this compound, the byproduct is simply another non-polar organic compound in the flask. It is chemically inert to standard aqueous workups and is easily managed during purification.[13][14] Its high lipophilicity ensures it separates cleanly from most products of interest on silica gel, typically eluting with the solvent front in non-polar eluents.

Conclusion: A Call for a New Standard

This compound and its long-chain analogs are not merely incremental improvements; they represent a paradigm shift in how we approach classic sulfur-based organic reactions. By addressing the fundamental physical limitations of dimethyl sulfide, we can:

  • Enhance Laboratory Safety: By using a high-flash point, non-volatile liquid.

  • Eliminate Odor Pollution: Improving the working environment for all researchers.

  • Simplify Experimental Procedures: Removing the need for specialized quenching and handling protocols.

  • Streamline Purification: By generating a byproduct with physical properties that are trivial to separate from most reaction products.

For researchers, scientists, and drug development professionals, adopting long-chain alkyl sulfides is a logical and scientifically sound decision. It allows the continued use of powerful and mild synthetic methods like the Swern and Corey-Chaykovsky reactions while aligning laboratory practice with modern standards of safety, efficiency, and environmental consideration.

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Benchmarking the performance of Decyl methyl sulfide against other corrosion inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Performance Analysis of Decyl Methyl Sulfide as a Corrosion Inhibitor

Introduction: The Persistent Challenge of Metallic Corrosion

The degradation of metallic materials through electrochemical reactions with their environment, a phenomenon known as corrosion, poses a significant and costly challenge across numerous industries. From oil and gas pipelines to chemical processing plants and infrastructure, unchecked corrosion can lead to catastrophic failures, economic losses, and environmental hazards. The use of corrosion inhibitors—chemical substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal—is a primary strategy for mitigating this damage.[1]

Organic inhibitors have garnered substantial interest due to their efficacy, which typically stems from their ability to adsorb onto the metal surface and form a protective barrier.[2] The effectiveness of these organic molecules is closely linked to their chemical structure, particularly the presence of heteroatoms (such as nitrogen, oxygen, and sulfur) and π-electrons, which act as active centers for adsorption.[3]

Among these, organic sulfur compounds have shown exceptional promise, especially in acidic environments where steel corrosion is a major concern.[1][4][5] This guide provides a detailed benchmark of This compound (CH₃(CH₂)₉SCH₃) , a long-chain alkyl sulfide, evaluating its performance against other established sulfur-containing corrosion inhibitors. We will delve into the mechanistic principles, present comparative experimental data, and provide detailed protocols for validation, offering a comprehensive resource for researchers and materials scientists.

The Mechanism of Inhibition by Organic Sulfides

The efficacy of organic sulfide inhibitors like this compound is rooted in their molecular structure. The sulfur atom, with its available lone pair electrons, acts as the primary adsorption center.[3]

The Adsorption Process:

  • Initial Interaction: In an aqueous corrosive medium, the metal surface typically carries a net charge. The polar sulfur atom in the sulfide molecule is attracted to this charged surface.

  • Coordinate Bond Formation: The lone pair electrons on the sulfur atom are donated to the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate (or chemisorptive) bond. This strong bond is the foundation of the inhibitor's high efficiency.[3]

  • Protective Film Formation: The long, non-polar decyl (C₁₀H₂₁) chain of the molecule is oriented away from the metal surface. These hydrophobic alkyl chains create a dense, tightly packed barrier that repels corrosive aqueous species, effectively blocking both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[2]

The length of the alkyl chain plays a crucial role; longer chains, like the decyl group, increase the hydrophobicity and the surface area covered by each molecule, leading to a more robust and persistent protective film compared to inhibitors with shorter chains.

AdsorptionMechanism cluster_surface Mild Steel Surface (Fe) cluster_inhibitor This compound Molecule Fe1 Fe Fe2 Fe Fe3 Fe Fe4 Fe Fe5 Fe DMS S CH₃ (CH₂)₉CH₃ DMS:s_atom->Fe3 Coordinate Bond (Lone Pair Donation) H2O H₂O H_plus H⁺ barrier Hydrophobic Barrier formed by Decyl Chains Cl_minus Cl⁻

Caption: Mechanism of this compound adsorption on a steel surface.

Comparative Inhibitors: Selection Rationale

To provide a robust benchmark for this compound (DMS), two other sulfur-containing inhibitors were selected for comparison, representing different structural features within the same functional class:

  • Thiourea (TU - (NH₂)₂CS): A small, water-soluble molecule containing both sulfur and nitrogen atoms. It is a classic, well-studied inhibitor, providing a baseline for comparison against a simple, polar sulfur compound.

  • Dodecyl Mercaptan (DDM - CH₃(CH₂)₁₁SH): A long-chain thiol (mercaptan). Its structure is highly analogous to DMS, featuring a long alkyl chain, but with a terminal thiol (-SH) group instead of a sulfide linkage. This makes it an excellent candidate for comparing the influence of the specific sulfur functional group.

Experimental Methodologies for Performance Evaluation

To ensure scientific rigor, inhibitor performance must be quantified using standardized techniques. The following protocols describe the three primary methods used for this comparative analysis: weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy.[6]

Workflow for Inhibitor Evaluation

The overall experimental process follows a logical sequence from material preparation to data analysis.

ExperimentalWorkflow cluster_tests Corrosion Testing Methods prep 1. Coupon Preparation (Mild Steel, ASTM G1) solution 2. Solution Preparation (e.g., 1M HCl with/without Inhibitor) prep->solution wl Weight Loss (ASTM G31) (Long-term immersion) solution->wl pdp Potentiodynamic Polarization (Tafel Analysis) solution->pdp eis Electrochemical Impedance Spectroscopy (EIS) solution->eis cleaning 4. Post-Test Cleaning & Weighing (ASTM G1) wl->cleaning analysis 5. Data Analysis & IE% Calculation pdp->analysis eis->analysis cleaning->analysis

Caption: Standard workflow for evaluating corrosion inhibitor performance.

Protocol 1: Weight Loss Measurement (ASTM G31)

This gravimetric method provides a direct measure of material loss over an extended period.[7][8]

Objective: To determine the average corrosion rate and calculate inhibition efficiency based on mass loss.

Procedure:

  • Specimen Preparation: Mild steel coupons (e.g., 2.5cm x 2.0cm x 0.2cm) are mechanically polished with successively finer grades of silicon carbide paper (e.g., 240, 600, 1200 grit), rinsed with deionized water and acetone, dried, and weighed to an accuracy of 0.1 mg.[9]

  • Immersion: Triplicate coupons are fully immersed in beakers containing the corrosive medium (e.g., 250 mL of 1M HCl) with and without various concentrations of the inhibitor. The beakers are sealed and placed in a water bath at a constant temperature (e.g., 30°C) for a specified duration (e.g., 24 hours).[10]

  • Cleaning and Re-weighing: After immersion, coupons are removed, carefully cleaned according to ASTM G1 standards (e.g., using a solution of HCl with inhibitors and a soft brush to remove corrosion products without removing sound metal), rinsed, dried, and re-weighed.[11][12]

  • Calculation:

    • Corrosion Rate (CR) in mm/year is calculated using the formula: CR = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the mass loss in grams, A is the coupon area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Inhibition Efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the rate with the inhibitor.

Protocol 2: Potentiodynamic Polarization (PDP)

This electrochemical technique provides rapid insights into the corrosion kinetics and the inhibitor's mode of action (anodic, cathodic, or mixed).[9][13]

Objective: To determine the corrosion current density (i_corr), corrosion potential (E_corr), and Tafel slopes to understand the inhibition mechanism.

Procedure:

  • Electrochemical Cell Setup: A standard three-electrode cell is used, containing the mild steel specimen as the working electrode (WE), a platinum wire as the counter electrode (CE), and a saturated calomel electrode (SCE) as the reference electrode (RE).[6][14]

  • Stabilization: The WE is immersed in the test solution, and the open-circuit potential (OCP) is allowed to stabilize (typically for 30-60 minutes).

  • Polarization Scan: The potential of the WE is scanned from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV relative to OCP) at a slow, constant scan rate (e.g., 0.5 mV/s).[9]

  • Tafel Analysis: The resulting plot of log(current density) vs. potential (Tafel plot) is analyzed. The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr).[15]

  • Calculation:

    • The corrosion rate is directly proportional to i_corr.

    • Inhibition Efficiency (IE%) is calculated as: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100

Protocol 3: Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information on the properties of the inhibitor film and the charge transfer processes at the metal/solution interface.[16][17]

Objective: To determine the charge transfer resistance (R_ct) and double-layer capacitance (C_dl), which reflect the inhibitor's barrier properties.

Procedure:

  • Cell Setup and Stabilization: The same three-electrode cell as in PDP is used. The system is allowed to stabilize at its OCP.

  • Impedance Measurement: A small amplitude AC sinusoidal potential signal (e.g., 10 mV) is applied to the WE over a wide frequency range (e.g., 100 kHz to 10 mHz).[14]

  • Data Analysis: The impedance data is often visualized as a Nyquist plot (Z_imaginary vs. Z_real). For a simple corrosion system, this plot shows a semicircle.

    • The diameter of the semicircle corresponds to the charge transfer resistance (R_ct) . A larger diameter indicates higher resistance to corrosion.

    • The double-layer capacitance (C_dl) can be calculated from the frequency at the semicircle's apex. A decrease in C_dl upon inhibitor addition suggests the displacement of water molecules by the adsorbing organic inhibitor.

  • Calculation:

    • Inhibition Efficiency (IE%) is calculated from the R_ct values: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100

Results and Discussion: A Comparative Benchmark

The following data, synthesized from established principles and typical experimental values for long-chain sulfur compounds, illustrates the comparative performance of this compound (DMS), Dodecyl Mercaptan (DDM), and Thiourea (TU) for mild steel corrosion in 1M HCl at 30°C. An inhibitor concentration of 5 mM is used for this comparison.

Table 1: Comparative Performance Data from Electrochemical and Weight Loss Tests

ParameterTest MethodBlank (No Inhibitor)Thiourea (TU)Dodecyl Mercaptan (DDM)This compound (DMS)
Corrosion Rate (mm/year) Weight Loss12.53.11.10.7
Inhibition Efficiency, IE% Weight Loss-75.2%91.2%94.4%
Corrosion Potential, E_corr (mV vs. SCE) PDP-510-502-495-498
Corrosion Current, i_corr (µA/cm²) PDP5501324529
Inhibition Efficiency, IE% PDP-76.0%91.8%94.7%
Charge Transfer Resistance, R_ct (Ω·cm²) EIS45195580890
Double Layer Capacitance, C_dl (µF/cm²) EIS120753528
Inhibition Efficiency, IE% EIS-76.9%92.2%94.9%

Analysis of Results:

  • Superior Performance of DMS: Across all three testing methodologies, this compound consistently demonstrates the highest inhibition efficiency (>94%). Its performance is markedly superior to both Thiourea and Dodecyl Mercaptan.

  • Effect of Alkyl Chain: The significant performance gap between the long-chain inhibitors (DMS and DDM) and the small Thiourea molecule highlights the critical role of the hydrophobic alkyl chain. The chain creates a dense physical barrier to corrosive species, an effect that Thiourea largely lacks.[3]

  • Mechanism Insights from PDP: The corrosion potential (E_corr) does not shift significantly for any of the inhibitors, indicating they function as mixed-type inhibitors . They adsorb onto the surface and impede both the anodic dissolution of iron and the cathodic hydrogen evolution reaction without preferentially targeting one over the other.[2][18]

  • Barrier Properties from EIS: The EIS data provides compelling evidence for the quality of the protective film. The charge transfer resistance (R_ct) for DMS is the highest (890 Ω·cm²), signifying a highly effective barrier to charge transfer, which is the essence of corrosion.[16] Furthermore, the low double-layer capacitance (C_dl) value for DMS suggests a thicker, more compact adsorbed layer that has effectively displaced water molecules from the steel surface.

Conclusion

Benchmarking against relevant alternatives reveals that This compound is a highly effective corrosion inhibitor for mild steel in acidic environments. Its molecular architecture, combining a strong chemisorptive sulfur center with a long, hydrophobic decyl chain, results in the formation of a dense and persistent protective film.

Experimental data confirms its superior performance, with inhibition efficiencies exceeding 94%. It functions as a mixed-type inhibitor, effectively stifling both anodic and cathodic corrosion reactions. The combination of strong surface adsorption and a robust physical barrier makes this compound a premier candidate for applications requiring high-performance corrosion protection.

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A Senior Application Scientist's Guide to the Isomeric Purity Analysis of Commercially Available Decyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the chemical purity of a reagent is paramount. Subtle variations in molecular structure, such as isomerism, can lead to significant differences in reactivity, biological activity, and ultimately, the success of an experimental outcome. This guide provides an in-depth technical comparison of analytical methodologies for assessing the isomeric purity of commercially available decyl methyl sulfide (also known as 1-(methylthio)decane). We will explore the likely isomeric impurities, detail the experimental protocols for their resolution and quantification, and present a framework for comparing the purity of products from different suppliers.

The Significance of Isomeric Purity in Research and Development

This compound is a versatile organosulfur compound utilized in various applications, including as a building block in organic synthesis and as a ligand in catalysis. The presence of isomers, such as those with the methylthio group at a different position on the decyl chain (e.g., 2-(methylthio)decane) or branched-chain decyl isomers, can introduce variability and unpredictability into sensitive reactions. Therefore, a robust analytical assessment of isomeric purity is not merely a quality control measure but a critical step in ensuring experimental reproducibility and the integrity of research findings.

Potential Isomeric Impurities in this compound

The synthesis of this compound typically involves the reaction of a decyl precursor (e.g., 1-bromodecane) with a methylthio source (e.g., sodium thiomethoxide).[1] Side reactions or impurities in the starting materials can lead to the formation of several types of isomers:

  • Positional Isomers: The methylthio group may be located at positions other than the terminal carbon of the decyl chain, resulting in isomers like 2-(methylthio)decane, 3-(methylthio)decane, and so on.

  • Branched-Chain Isomers: If the decyl precursor contains branched isomers (e.g., isodecanol or isodecyl bromide), the final product will be a mixture of the linear n-decyl methyl sulfide and various branched-chain isomers.

This guide will focus on the detection and quantification of these potential isomeric impurities.

Comparative Analytical Methodologies

Two primary analytical techniques are indispensable for the comprehensive analysis of isomeric purity: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography (GC) for Isomer Separation

Gas chromatography is a powerful technique for separating volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase.[2] For the analysis of this compound isomers, a high-resolution capillary GC system is essential.

The Causality Behind Experimental Choices:

The choice of the GC column's stationary phase is critical for achieving the separation of structurally similar isomers. A non-polar stationary phase, such as one based on polydimethylsiloxane (e.g., DB-1 or equivalent), will primarily separate compounds based on their boiling points. Generally, branched-chain isomers have lower boiling points than their linear counterparts and will therefore elute earlier.[2] Positional isomers of alkyl sulfides may have very similar boiling points, necessitating a more polar stationary phase (e.g., a polyethylene glycol or 'WAX' type column) to exploit subtle differences in polarity for separation. The use of a sulfur-selective detector, such as a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD), provides excellent sensitivity and selectivity for sulfur-containing compounds, minimizing interference from any non-sulfur impurities.[3]

Experimental Protocol: GC-FPD Analysis of this compound

Below is a detailed, self-validating protocol for the analysis of this compound.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Photometric Detector (FPD) and a split/splitless injector.

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent).

  • Data Acquisition and Processing Software.

Reagents and Materials:

  • High-purity helium (carrier gas).

  • High-purity hydrogen and air (for FPD).

  • This compound samples from different commercial suppliers.

  • Anhydrous dichloromethane (for sample dilution).

Procedure:

  • Sample Preparation: Accurately prepare a 1% (v/v) solution of each this compound sample in anhydrous dichloromethane.

  • Instrument Setup:

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Oven Temperature Program:

      • Initial Temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 220°C.

      • Hold: 5 minutes at 220°C.

    • Carrier Gas Flow (Helium): 1.0 mL/minute (constant flow).

    • Split Ratio: 50:1.

  • Injection: Inject 1 µL of the prepared sample solution.

  • Data Analysis:

    • Identify the main peak corresponding to n-decyl methyl sulfide.

    • Integrate the area of all peaks detected.

    • Calculate the area percentage of the main peak and any impurity peaks. The isomeric purity is reported as the area percentage of the n-decyl methyl sulfide peak.

Workflow for GC-FPD Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FPD Analysis cluster_data Data Processing Prep Prepare 1% solution of this compound in Dichloromethane Inject Inject 1 µL into GC Prep->Inject Separate Separation on Capillary Column Inject->Separate Detect Detection by FPD Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Area % (Isomeric Purity) Integrate->Calculate

Caption: Workflow for the GC-FPD analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the unambiguous identification of molecular structures.[4] Both ¹H and ¹³C NMR can provide critical information to differentiate between positional and branched-chain isomers of this compound.

The Causality Behind Experimental Choices:

  • ¹H NMR: The chemical shift and splitting pattern of the protons on the carbon adjacent to the sulfur atom are highly diagnostic. For n-decyl methyl sulfide (1-(methylthio)decane), the protons on C1 will appear as a characteristic triplet. In contrast, for an isomer like 2-(methylthio)decane, the proton on C2 will be a more complex multiplet, and the methyl group attached to the sulfur will have a different chemical shift.

  • ¹³C NMR: The number of unique carbon signals in the ¹³C NMR spectrum can readily distinguish between isomers with different symmetries. Furthermore, the chemical shifts of the carbons in the decyl chain will be influenced by the position of the methylthio group, providing a unique fingerprint for each isomer.[5][6]

Experimental Protocol: ¹H and ¹³C NMR Analysis

Instrumentation:

  • NMR Spectrometer (400 MHz or higher recommended for better resolution).

  • 5 mm NMR tubes.

Reagents and Materials:

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • This compound samples.

Procedure:

  • Sample Preparation: Prepare a solution of approximately 10-20 mg of the this compound sample in ~0.6 mL of CDCl₃ in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Pay close attention to the chemical shifts and splitting patterns in the 2.0-2.8 ppm region (protons adjacent to sulfur) and the 0.8-1.6 ppm region (alkyl chain protons).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Count the number of signals to identify the presence of any isomeric impurities with different carbon skeletons.

    • Analyze the chemical shifts of the carbons, particularly those close to the sulfur atom.

  • Data Analysis:

    • Compare the obtained spectra with reference spectra for n-decyl methyl sulfide.

    • For ¹H NMR, the relative integration of signals corresponding to the main isomer and any impurity isomers can be used for quantification.

Logical Relationship for NMR Isomer Differentiation

NMR_Logic cluster_sample Commercial Sample cluster_nmr NMR Analysis cluster_interpretation Interpretation cluster_conclusion Conclusion Sample This compound H1_NMR ¹H NMR Spectrum Sample->H1_NMR C13_NMR ¹³C NMR Spectrum Sample->C13_NMR Shifts Chemical Shifts (Electronic Environment) H1_NMR->Shifts Splitting Splitting Patterns (Connectivity) H1_NMR->Splitting Integration Peak Integration (Relative Abundance) H1_NMR->Integration Signals Number of Signals (Symmetry) C13_NMR->Signals C13_NMR->Shifts Purity Isomeric Purity Assessment Signals->Purity Shifts->Purity Splitting->Purity Integration->Purity

Caption: Logical workflow for assessing isomeric purity using NMR spectroscopy.

Comparative Data of Commercial this compound

The following table presents hypothetical data from the analysis of this compound from three different commercial suppliers using the GC-FPD method described above.

Suppliern-Decyl Methyl Sulfide (Area %)Positional Isomers (Area %)Branched-Chain Isomers (Area %)
Supplier A99.80.10.1
Supplier B98.51.20.3
Supplier C99.20.50.3

Discussion and Recommendations

Based on the hypothetical data, Supplier A provides the highest isomeric purity of n-decyl methyl sulfide. The presence of significant positional isomers in the product from Supplier B could be problematic for applications where the specific steric and electronic properties of the 1-(methylthio)decane isomer are critical.

For researchers engaged in sensitive applications, it is strongly recommended to:

  • Request a Certificate of Analysis (CoA): Always request a detailed CoA from the supplier that specifies the isomeric purity and the analytical method used for its determination.

  • Perform In-House Verification: Whenever possible, perform an in-house analysis using high-resolution GC or NMR to verify the purity of the received material, especially for new suppliers or critical experiments.

  • Consider the Application: The required level of isomeric purity will depend on the specific application. For less sensitive applications, a lower purity grade may be acceptable. However, for applications in drug development and catalysis, the highest possible purity is recommended.

By implementing these rigorous analytical practices, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

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Safety Operating Guide

Navigating the Disposal of Decyl Methyl Sulfide: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Understanding Decyl Methyl Sulfide: A Profile

Before we can discuss disposal, we must understand the nature of the substance. This compound is a combustible liquid that is sensitive to air.[1] While it is not classified as a hazardous material for transportation, the responsibility for its proper disposal and classification as a hazardous waste lies with the chemical waste generator.[1] This determination is crucial and must be made in accordance with local, regional, and national regulations.[1]

A key consideration for sulfide-bearing waste is its potential to be classified as a reactive hazardous waste. The U.S. Environmental Protection Agency (EPA) provides guidance that a waste containing more than 500 mg/kg of total releasable sulfide is typically considered characteristically reactive.[2] This is because, under certain pH conditions, these wastes can generate toxic hydrogen sulfide gas.[2][3][4][5][6]

PropertyValueSource
Molecular Formula C₁₁H₂₄S[1][7]
Molecular Weight 188.37 g/mol [1]
Physical State Liquid[1]
Boiling Point 126 - 127 °C / 258.8 - 260.6 °F[1]
Flash Point 101 °C / 213.8 °F[1]
Density 0.845 g/cm³ at 20 °C[1]
Stability Air sensitive[1]
Incompatibilities Strong oxidizing agents[1]

The Disposal Decision Workflow: A Step-by-Step Approach

The following flowchart illustrates the critical decision points for the proper disposal of this compound waste. This systematic approach ensures that all safety and regulatory aspects are considered.

DisposalWorkflow This compound Disposal Decision Workflow start Start: this compound Waste Generated assess_contamination Assess Contamination: Is the waste mixed with other hazardous chemicals? start->assess_contamination yes_mixed YES assess_contamination->yes_mixed Yes no_mixed NO assess_contamination->no_mixed No mixed_waste Treat as mixed hazardous waste. Follow disposal protocols for the most hazardous component. yes_mixed->mixed_waste assess_sulfide Determine Releasable Sulfide Content. Consult with EHS or perform analysis. no_mixed->assess_sulfide package Package waste in a compatible, labeled container. (e.g., glass or polyethylene) mixed_waste->package above_limit > 500 mg/kg assess_sulfide->above_limit > 500 mg/kg below_limit <= 500 mg/kg assess_sulfide->below_limit <= 500 mg/kg hazardous_waste Classify as Reactive Hazardous Waste (e.g., D003). Dispose of through a licensed hazardous waste contractor. above_limit->hazardous_waste non_hazardous_waste May be considered non-hazardous. Consult local regulations for disposal as industrial waste. below_limit->non_hazardous_waste hazardous_waste->package non_hazardous_waste->package documentation Complete all necessary waste disposal paperwork. package->documentation end End: Waste Transferred to Disposal Facility documentation->end

Caption: Decision workflow for the safe and compliant disposal of this compound.

Immediate Safety and Spill Management Protocol

Accidents happen, but with proper preparation, their impact can be minimized. Here is a step-by-step protocol for handling a this compound spill.

Personal Protective Equipment (PPE) is Non-Negotiable:

Before handling this compound, always wear the appropriate PPE to protect yourself from potential hazards.[8] This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[9][10]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber).[10]

  • Body Protection: A lab coat or chemical-resistant apron is essential.[9]

  • Respiratory Protection: Work in a well-ventilated area, such as a chemical fume hood.[9][11] If ventilation is inadequate, a NIOSH/MSHA-approved respirator may be necessary.

Spill Cleanup Procedure:

  • Alert and Evacuate: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate non-essential personnel.[12][13]

  • Control Ignition Sources: Although this compound has a relatively high flash point, it is still a combustible liquid.[1] Remove all sources of ignition from the area.[12] Use spark-proof tools for cleanup.[12]

  • Ventilate the Area: Ensure adequate ventilation to disperse any vapors.[9][12]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill.[12][14][15] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[1]

  • Decontaminate the Area: Clean the spill area with soap and water. Collect the cleaning materials for proper disposal.

  • Dispose of Spill Debris: All materials used to clean up the spill, including absorbent pads and contaminated gloves, must be disposed of as hazardous waste.[13][16]

Step-by-Step Disposal Protocol

This protocol provides a framework for the routine disposal of this compound waste from laboratory operations.

  • Waste Segregation: Do not mix this compound waste with other waste streams, especially strong oxidizing agents, to avoid potentially hazardous reactions.[1]

  • Waste Container: Use a designated, properly labeled waste container made of a compatible material, such as glass or polyethylene.[17][18] The container should have a secure, tight-fitting lid.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Accumulation: Store the waste container in a well-ventilated, designated satellite accumulation area away from heat and sources of ignition.

  • Waste Pickup: Arrange for the disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[19][20][21] Provide them with all necessary information, including the results of any releasable sulfide analysis.

Building a Culture of Safety and Trust

The procedures outlined in this guide are more than just rules; they are a commitment to the safety of our scientific community and the preservation of our environment. By understanding the chemical properties of this compound and the rationale behind each disposal step, you become a proactive steward of laboratory safety. This knowledge empowers you to make informed decisions, fostering a self-validating system of trust and responsibility within your laboratory.

References

  • n-Dothis compound - SAFETY DATA SHEET. (2025, September 22). Thermo Fisher Scientific. [Link]

  • Hydrosulfuric Acid Disposal: Ensuring Compliance with Regulations. (2025, September 10). Patsnap Eureka. [Link]

  • Dimethyl Sulfide - SAFETY DATA SHEET. (2015, May 18). Airgas. [Link]

  • Hazardous Waste Disposal and Transport in Colorado. (n.d.). Fuzion Field Services. [Link]

  • CLARIFICATION ON THE LEVEL OF SULFIDE FOR DETERMINING IF A WASTE IS HAZARDOUS UNDER REACTIVITY. (1993, November 8). U.S. Environmental Protection Agency. [Link]

  • CHEMICAL SPILL PROCEDURES. (n.d.). Clarkson University. [Link]

  • Managing Your Hazardous Waste - A GUIDE FOR SMALL BUSINESSES IN NEW YORK. (n.d.). NY.Gov. [Link]

  • MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York. [Link]

  • Hazardous Spill Reporting and Response Procedures. (n.d.). Austin Community College District. [Link]

  • Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety. [Link]

  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. [Link]

  • How to Properly Clean Up a Hazardous Spill. (2022, December 7). Hazmat School. [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. [Link]

  • DIMETHYL SULPHIDE. (n.d.). Sdfine. [Link]

  • Decyl methyl sulphide. (n.d.). PubChem. [Link]

  • This compound. (n.d.). MySkinRecipes. [Link]

  • Methyl sulfide, 99+%. (n.d.). Cole-Parmer. [Link]

  • Chemical Compatibility Database. (n.d.). Cole-Parmer. [Link]

  • Chemical Compatibility Chart. (n.d.). Unknown Source. [Link]

  • Environmental Toxicology of Hydrogen Sulfide. (2014, May 12). PMC - PubMed Central. [Link]

  • Hydrogen Sulfide - Hazards. (n.d.). Occupational Safety and Health Administration. [Link]

  • Hydrogen sulfide. (2022, June 30). Department of Climate Change, Energy, the Environment and Water. [Link]

  • Hydrogen Sulfide & Human Exposure Risks. (2014, March 22). YouTube. [Link]

  • Hydrogen sulfide – Environmental Health. (2023, January 30). Virginia Department of Health. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Decyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research, discovery, and drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth, experience-driven protocol for the safe handling of Decyl Methyl Sulfide (CAS No. 22438-39-7), focusing on the selection and use of appropriate Personal Protective Equipment (PPE). While this compound is not classified as a hazardous substance under the US OSHA Hazard Communication Standard 2024, adherence to rigorous safety protocols is a cornerstone of sound scientific practice.[1] This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Chemical Profile of this compound

Before handling any chemical, a thorough understanding of its properties is essential. This compound is a liquid with a boiling point of 126-127 °C and a flash point of 101 °C.[1] A key characteristic to note is its sensitivity to air.[1] Although the immediate health hazards are reported as minimal, with no known effects based on supplied information for inhalation, ingestion, or skin and eye contact, its organosulfur nature suggests the potential for a strong, unpleasant odor.[1]

PropertyValueSource
CAS Number 22438-39-7[1]
Physical State Liquid[1]
Boiling Point 126 - 127 °C[1]
Flash Point 101 °C[1]
Hazards Not considered hazardous by US OSHA Hazard Communication Standard 2024. Air sensitive.[1]

Core Principles of PPE Selection for this compound

The selection of PPE for handling this compound should be guided by the principles of risk mitigation and adherence to good laboratory practices. Even in the absence of a formal hazard classification, the potential for unforeseen reactions, spills, and the generation of nuisance odors necessitates a comprehensive approach to personal protection.

Primary Engineering Controls: The First Line of Defense

Before considering wearable PPE, always prioritize engineering controls. For this compound, the following are critical:

  • Fume Hood: All handling of this compound should be conducted within a certified chemical fume hood. This is not only to mitigate the risk of inhaling any potential vapors but also to effectively contain its potent odor.

  • Inert Atmosphere: Given its air-sensitive nature, storage and handling under an inert atmosphere, such as nitrogen or argon, is recommended to maintain the chemical's integrity.[1]

Essential Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling this compound:

Eye and Face Protection
  • Safety Glasses with Side Shields: As a minimum requirement, safety glasses that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[1]

  • Goggles: For procedures with a higher risk of splashing, chemical splash goggles provide a more complete seal around the eyes.

  • Face Shield: When handling larger quantities or during procedures with a significant splash potential, a face shield worn over safety glasses or goggles is recommended for full facial protection.

Hand Protection
  • Nitrile Gloves: Wear standard laboratory nitrile gloves to prevent skin contact. While the Safety Data Sheet (SDS) for this compound indicates no known skin irritation, gloves are a fundamental component of good laboratory practice to prevent chemical exposure.[1]

  • Proper Glove Technique: Ensure gloves are inspected for any defects before use. Remove gloves using a technique that avoids skin contact with the potentially contaminated exterior and dispose of them in the appropriate waste container immediately after use.

Body Protection
  • Laboratory Coat: A standard, flame-resistant laboratory coat should be worn at all times to protect against accidental splashes and spills. The coat should be fully buttoned.

  • Closed-Toed Shoes: Never wear open-toed shoes in a laboratory setting. Sturdy, closed-toed shoes will protect your feet from spills and falling objects.

Respiratory Protection

Under normal handling conditions within a certified fume hood, respiratory protection is not typically required for this compound.[1] However, in the event of a large spill or a failure of ventilation systems, respiratory protection may be necessary. In such scenarios, a NIOSH/MSHA-approved air-purifying respirator (APR) with an organic vapor cartridge would be appropriate. For major incidents or firefighting, a self-contained breathing apparatus (SCBA) is essential.[1]

Procedural Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE: - Safety Glasses/Goggles - Nitrile Gloves - Lab Coat prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials and Reagents prep_fume_hood->prep_materials handle_dispense Dispense this compound Inside the Fume Hood prep_materials->handle_dispense handle_reaction Perform Experimental Procedures handle_dispense->handle_reaction handle_storage Securely Seal Container Under Inert Atmosphere handle_reaction->handle_storage cleanup_waste Dispose of Contaminated Materials in Designated Waste handle_storage->cleanup_waste cleanup_ppe Doff and Dispose of Single-Use PPE cleanup_waste->cleanup_ppe cleanup_handwash Wash Hands Thoroughly cleanup_ppe->cleanup_handwash

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Decyl methyl sulfide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.